Methyl 4-chlorophenylacetate
Description
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIYGBWRUXQDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200448 | |
| Record name | Methyl 4-chlorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52449-43-1 | |
| Record name | Benzeneacetic acid, 4-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52449-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chlorophenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052449431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-chlorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chlorophenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physico-chemical properties of Methyl 4-chlorophenylacetate
An In-Depth Technical Guide to the Physico-chemical Properties of Methyl 4-chlorophenylacetate
This guide provides a comprehensive overview of the essential physico-chemical properties of this compound (CAS No. 52449-43-1), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its utility as a building block, notably in the synthesis of Lorcaserin, necessitates a thorough understanding of its chemical and physical characteristics for process optimization, quality control, and safe handling.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering not just data, but also the scientific rationale behind its characterization.
Molecular Identity and Structural Characteristics
This compound is an aromatic ester.[1] Its structure consists of a central phenyl ring substituted with a chlorine atom at the para (4) position and an acetic acid methyl ester group.[1][4] This substitution pattern dictates its reactivity, polarity, and overall physical properties.
-
Common Synonyms: Methyl p-chlorophenylacetate, (4-Chlorophenyl)acetic acid methyl ester, Benzeneacetic acid, 4-chloro-, methyl ester[3][4][7]
The presence of the ester functional group and the chlorinated aromatic ring makes it a versatile intermediate in organic synthesis.[1]
Physico-chemical Data Summary
The fundamental physical and chemical properties of this compound are summarized below. These values are critical for designing reaction conditions, purification strategies, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 52449-43-1 | [3][7][9] |
| Appearance | Clear, colorless to slightly yellow liquid | [3][5][7] |
| Boiling Point | 240.3 °C at 760 mmHg115 °C at 6 mmHg | [3][9] |
| Density | 1.197 - 1.20 g/cm³ at 20°C | [3][9] |
| Refractive Index | 1.522 - 1.524 at 20°C (589 nm) | [3][5] |
| Flash Point | 108.8 °C (Closed Cup)250 °C | [3][7][9] |
| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Methanol | [3][7][9] |
| Partition Coefficient (LogP) | XLogP3: 2.5LogP: 2.05550 | [3][6][3] |
| Vapor Pressure | 0.0382 mmHg at 25°C | [3] |
| Hydrogen Bond Donor Count | 0 | [3][6] |
| Hydrogen Bond Acceptor Count | 2 | [3][6] |
Synthesis and Purification Workflow
The most common and efficient synthesis of this compound is through the Fischer esterification of 4-chlorophenylacetic acid with methanol, using a strong acid catalyst.[1][10] This method is favored for its high yield and straightforward procedure.
Experimental Protocol: Fischer Esterification
Causality: This protocol relies on the acid-catalyzed nucleophilic acyl substitution. The protonation of the carbonyl oxygen of the carboxylic acid by sulfuric acid activates it towards nucleophilic attack by methanol. The subsequent elimination of water, driven by the reaction conditions (reflux), yields the ester.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorophenylacetic acid (100 g, 0.59 mol), 1,2-dichloroethane (165 ml), and methanol (96 ml, 2.4 mol).[10] The use of excess methanol helps to shift the equilibrium towards the product side.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2.75 ml) to the mixture while stirring.[10] Sulfuric acid acts as the catalyst and a dehydrating agent.
-
Reaction: Heat the mixture to reflux and maintain for 6 hours.[10] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup & Neutralization: Cool the reaction mixture to room temperature. Pour it into a saturated aqueous solution of sodium bicarbonate and stir. This step is crucial to neutralize the sulfuric acid catalyst and any unreacted 4-chlorophenylacetic acid.
-
Extraction: Separate the organic layer. The product, being non-polar, will remain in the 1,2-dichloroethane layer.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[10] This process typically yields a high purity product (94% yield reported).[10]
-
Purification (Optional): For higher purity, the product can be distilled under reduced pressure (vacuum distillation).
Workflow Visualization: Synthesis
Caption: Synthesis workflow for this compound.
Analytical Characterization and Quality Control
Confirming the identity and purity of this compound is paramount. A multi-technique approach ensures a comprehensive characterization.
Analytical Workflow Visualization
Sources
- 1. Methyl-4-Chloro Phenyl Acetate Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 2. myuchem.com [myuchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. veeprho.com [veeprho.com]
- 5. 351050050 [thermofisher.com]
- 6. This compound | C9H9ClO2 | CID 104196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 52449-43-1 [amp.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. This compound CAS#: 52449-43-1 [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Synthesis of Methyl 4-chlorophenylacetate from 4-chlorophenylacetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the synthesis of methyl 4-chlorophenylacetate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. We will delve into the foundational principles of Fischer-Speier esterification, offering a detailed, step-by-step protocol. Furthermore, this guide will explore the mechanistic underpinnings of the reaction, purification techniques, and analytical characterization of the final product. Safety considerations and best practices are also discussed to ensure safe and reproducible results in a laboratory setting.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis. Its utility is most notably demonstrated in its role as a precursor to methylphenidate, a widely prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The structural features of this compound, particularly the chlorinated phenyl ring and the methyl ester functionality, make it a versatile intermediate for introducing the 4-chlorophenylacetyl moiety into more complex molecules. Beyond its pharmaceutical applications, this compound also finds use in the development of novel agrochemicals and as a starting material in various research contexts.
The synthesis of this compound from 4-chlorophenylacetic acid is a classic example of Fischer-Speier esterification, a cornerstone reaction in organic chemistry. This guide will provide a detailed exploration of this transformation, emphasizing the practical aspects and theoretical considerations necessary for successful execution in a research and development environment.
Core Synthesis Methodology: Fischer-Speier Esterification
Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. In the context of our topic, 4-chlorophenylacetic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
The "Why" Behind the Method: Mechanistic Insights
Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The Fischer-Speier esterification proceeds through a series of equilibrium steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 4-chlorophenylacetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a base (such as water or another molecule of methanol) to regenerate the acid catalyst and yield the final product, this compound.
The overall reaction is reversible, and the equilibrium can be shifted towards the product side by using an excess of the alcohol (methanol) or by removing water as it is formed.
Caption: Fischer-Speier Esterification Workflow.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including in-process checks and clear endpoints.
Materials and Equipment:
-
4-chlorophenylacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenylacetic acid (1 equivalent) in an excess of anhydrous methanol (typically 10-20 equivalents). The use of excess methanol serves to shift the reaction equilibrium towards the product.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirring solution. This addition is exothermic and should be done in an ice bath to control the temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle. Allow the reaction to proceed for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. This will quench the reaction and precipitate the crude product if it is a solid at low temperatures, or it will form an organic layer. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If an organic solvent like diethyl ether or ethyl acetate is needed to fully extract the product, add it at this stage. Extract the aqueous layer two to three times with the chosen organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent to obtain a clear solution of the product.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude this compound.
Purification and Characterization
The crude product obtained may contain unreacted starting material or by-products. For most applications, further purification is necessary.
Purification by Distillation
For liquid esters, vacuum distillation is the preferred method of purification. The lower pressure allows the compound to boil at a lower temperature, preventing thermal decomposition.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| Boiling Point | 115-117 °C at 10 mmHg |
| Density | 1.21 g/cm³ |
| ¹H NMR (CDCl₃) | δ ~3.6 (s, 2H, CH₂), ~3.7 (s, 3H, OCH₃), ~7.2-7.3 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~40 (CH₂), ~52 (OCH₃), ~128, ~130, ~133, ~134 (Ar-C), ~171 (C=O) |
| IR (neat) | ~1740 cm⁻¹ (C=O stretch) |
Alternative Synthesis Route: Diazomethane Esterification
While Fischer-Speier esterification is robust and scalable, the use of diazomethane offers a milder alternative for the synthesis of methyl esters.
Mechanistic Advantage and Practical Limitations
Diazomethane (CH₂N₂) is a highly reactive gas that readily converts carboxylic acids to their corresponding methyl esters at room temperature without the need for an acid catalyst. The reaction is quantitative and produces nitrogen gas as the only byproduct, simplifying purification.
However, diazomethane is extremely toxic, explosive, and carcinogenic, which severely limits its application to small-scale syntheses performed in specialized equipment (e.g., a diazomethane generation kit with a fire-polished glass apparatus) by highly trained personnel.
Caption: Diazomethane Esterification Mechanism.
Safety and Handling
Chemical Hazards:
-
4-chlorophenylacetic acid: Irritant. Avoid inhalation and contact with skin and eyes.
-
Methanol: Toxic and flammable. Can cause blindness or death if ingested. Work in a well-ventilated fume hood.
-
Sulfuric acid: Highly corrosive. Causes severe burns. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Diazomethane (if used): Extremely toxic, explosive, and a potent carcinogen. Its use requires specialized training and equipment.
Best Practices:
-
Always wear appropriate PPE.
-
Perform all operations in a well-ventilated fume hood.
-
Have appropriate spill kits readily available.
-
Dispose of chemical waste according to institutional and local regulations.
Conclusion
The synthesis of this compound via Fischer-Speier esterification of 4-chlorophenylacetic acid is a reliable and well-established method suitable for both academic and industrial laboratories. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are paramount for achieving high yields of the pure product. While alternative methods exist, the practicality, cost-effectiveness, and scalability of Fischer-Speier esterification make it the preferred route for this important chemical transformation.
References
- Fischer Esterific
- This compound.
Spectroscopic Profile of Methyl 4-chlorophenylacetate: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-chlorophenylacetate (C₉H₉ClO₂), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, purity assessment, and methodological development.
Introduction: The Significance of this compound
This compound, with the IUPAC name methyl 2-(4-chlorophenyl)acetate and CAS number 52449-43-1, is a chlorinated aromatic ester.[1][4] Its structural integrity and purity are paramount in synthetic applications. Spectroscopic analysis is the cornerstone of its quality control, providing a detailed fingerprint of the molecule's structure and chemical environment. This guide delves into the causality behind the observed spectral features, offering a framework for robust analytical validation.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for optimal resolution.
-
¹H NMR: Acquisition of 16-32 scans is typically sufficient.
-
¹³C NMR: A proton-decoupled experiment with a sufficient number of scans (e.g., 1024) is required to achieve an adequate signal-to-noise ratio.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits three distinct signals, consistent with its molecular structure.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.28 | d | 2H | Ar-H (ortho to Cl) |
| ~7.24 | d | 2H | Ar-H (ortho to CH₂) |
| ~3.69 | s | 3H | -OCH ₃ |
| ~3.60 | s | 2H | -CH ₂- |
Note: The aromatic protons often appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The exact chemical shifts and coupling constants can be extracted from high-resolution spectra.
The choice of CDCl₃ as a solvent is based on its ability to dissolve the compound and its minimal interference in the proton NMR spectrum, with a residual peak at 7.26 ppm.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~171.5 | C =O (Ester Carbonyl) |
| ~134.0 | Ar-C -Cl |
| ~132.5 | Ar-C -CH₂ |
| ~130.5 | Ar-C H (ortho to CH₂) |
| ~128.8 | Ar-C H (ortho to Cl) |
| ~52.2 | -OC H₃ |
| ~40.5 | -C H₂- |
The downfield shift of the carbonyl carbon is characteristic of an ester functional group. The aromatic carbons show distinct signals due to the electronic effects of the chloro and acetylmethyl substituents.
Functional Group Analysis by Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their vibrational frequencies.
Experimental Protocol: IR Analysis
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and C-O bonds of the ester group, as well as vibrations from the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1600, ~1490 | Medium | C=C stretch (aromatic ring) |
| ~1250-1150 | Strong | C-O stretch (ester) |
| ~1100-1000 | Medium | C-Cl stretch |
| ~820 | Strong | C-H bend (para-disubstituted aromatic) |
The intense band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group. The presence of a para-substituted aromatic ring is supported by the strong C-H bending vibration observed around 820 cm⁻¹.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern.
Experimental Protocol: MS Analysis
Instrumentation: Electron Ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS), is a common method for analyzing volatile compounds like this compound.
Parameters:
-
Ionization Energy: Typically 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Interpretation of the Mass Spectrum
The mass spectrum of this compound provides key information for structural confirmation.
Molecular Ion Peak: The molecular ion peak [M]⁺ is observed at m/z 184, corresponding to the molecular weight of the compound. A characteristic isotopic peak [M+2]⁺ at m/z 186 with approximately one-third the intensity of the [M]⁺ peak is also observed, which is indicative of the presence of one chlorine atom.
Key Fragment Ions: The fragmentation pattern provides further structural evidence.
| m/z | Proposed Fragment |
| 125 | [Cl-C₆H₄-CH₂]⁺ |
| 127 | Isotopic peak for the m/z 125 fragment |
| 59 | [COOCH₃]⁺ |
The base peak is often observed at m/z 125, resulting from the loss of the methoxycarbonyl radical.
Caption: Key fragmentation pathways of this compound in EI-MS.
Conclusion
The collective evidence from NMR, IR, and MS spectroscopy provides a robust and unequivocal identification of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns. This comprehensive spectroscopic data serves as a critical reference for quality assessment and regulatory submissions in the pharmaceutical and chemical industries.
References
- PubChem. This compound.
- Spectral Database for Organic Compounds (SDBS). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- LookChem.
- Veeprho.
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The Solubility Profile of Methyl 4-chlorophenylacetate: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl 4-chlorophenylacetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative data, this guide synthesizes information from analogous compounds and established chemical principles to predict its solubility. Furthermore, a detailed, self-validating experimental protocol for the precise determination of its solubility is presented, empowering researchers to generate accurate empirical data for their specific applications.
Introduction to this compound
This compound is an aromatic ester with the chemical formula C₉H₉ClO₂.[2] Its molecular structure, featuring a chlorophenyl ring and a methyl ester group, dictates its physicochemical properties, including its solubility in various organic media.[3] This compound serves as a crucial building block in organic synthesis, particularly in the production of pharmaceuticals where precise control over reaction and crystallization processes is essential.[1][4] Understanding its behavior in different solvents is a critical first step in process development and optimization.
Theoretical Framework: Factors Governing Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5] For this compound, the key factors influencing its solubility are:
-
Polarity: The molecule possesses both nonpolar (the chlorophenyl ring) and polar (the methyl ester group) characteristics. The interplay of these features determines its affinity for solvents of varying polarities.
-
Solute-Solvent Interactions: Favorable interactions, such as dipole-dipole interactions and London dispersion forces, between this compound and the solvent molecules are necessary to overcome the solute-solute interactions within the crystal lattice and the solvent-solvent interactions.
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the increased kinetic energy helps to overcome the lattice energy of the solid.
-
Pressure: For solid-liquid systems, pressure has a negligible effect on solubility.
The interplay of these factors can be visualized in the following diagram:
Caption: A diagram illustrating the equilibrium of solubility.
Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Soluble | The polar ester group can interact with the hydroxyl group of methanol. Chemical supplier data also indicates solubility.[8][9][10] |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. |
| Acetone | Polar Aprotic | Soluble | The ketone group in acetone can engage in dipole-dipole interactions with the ester group of the solute. |
| Ethyl Acetate | Moderately Polar | Soluble | As an ester itself, ethyl acetate has a similar polarity profile, favoring dissolution based on the "like dissolves like" principle. |
| Dichloromethane (DCM) | Halogenated | Very Soluble | A common solvent for organic compounds with moderate polarity. Supplier data confirms solubility.[8][9][10] |
| Chloroform | Halogenated | Very Soluble | Similar to DCM, chloroform is an excellent solvent for a wide range of organic molecules. Supplier data confirms solubility.[8][9][10] |
| Toluene | Nonpolar Aromatic | Moderately Soluble | The aromatic ring of toluene can interact favorably with the chlorophenyl ring of the solute through π-π stacking. |
| Hexane | Nonpolar Aliphatic | Sparingly Soluble | The significant difference in polarity between the solute and this nonpolar solvent will limit solubility. |
| Water | Polar Protic | Insoluble | The large nonpolar chlorophenyl group will dominate, leading to very poor solubility in water. |
Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method
To obtain precise and reliable solubility data, a well-designed experimental protocol is essential. The following step-by-step methodology describes the isothermal equilibrium method, a gold standard for determining the thermodynamic solubility of a compound. This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Workflow
The experimental workflow for determining the solubility of this compound is as follows:
Caption: Workflow for experimental solubility determination.
Detailed Step-by-Step Procedure
-
Preparation of a Standard Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) in a volumetric flask to prepare a stock solution of known concentration. This will be used for calibration.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of different known concentrations.
-
-
Generation of a Calibration Curve:
-
Inject the calibration standards into the HPLC or GC system and record the peak areas.
-
Plot a graph of peak area versus concentration to generate a calibration curve. The linearity of this curve (R² > 0.99) is a critical self-validating step.
-
-
Preparation of the Test Solutions:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Prepare triplicate samples for each solvent to assess reproducibility.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time. This can be verified by taking samples at different time points (e.g., 24, 36, and 48 hours) and confirming that the measured solubility does not change significantly.
-
-
Sampling and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC or GC system and record the peak area.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative experimental data remains to be extensively published, the provided predictions based on chemical principles and data from analogous compounds offer valuable guidance for researchers. The detailed, self-validating experimental protocol empowers scientific and drug development professionals to determine precise solubility data, which is indispensable for process optimization, purification, and the formulation of new chemical entities.
References
- BenchChem. (2025).
- LookChem. (n.d.). This compound.
- Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
- University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.
- ChemSrc. (2025, August 22). This compound | CAS#:52449-43-1.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- PubChem. (n.d.). 4-Chlorophenyl Acetate.
- PubChem. (n.d.). This compound.
- Veeprho. (n.d.). This compound | CAS 52449-43-1.
- BYJU'S. (n.d.). Factors Affecting Solubility.
- National Institute of Standards and Technology. (n.d.). Dichloromethane with Water - IUPAC-NIST Solubilities Database. 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08=1&J1109=1&J1110=1&J1111=1&J1112=1&J1113=1&J1114=1&J1115=1&J1116=1&J1117=1&J1118=1&J1119=1&J1120=1&J1121=1&J1122=1&J1123=1&J1124=1&J1125=1&J1126=1&J1127=1&J1128=1&J1129=1&J1130=1&J1131=1&J1132=1&J1133=1&J1134=1&J1135=1&J1136=1&J1137=1&J1138=1&J1139=1&J1140=1&J1141=1&J1142=1&J1143=1&J1144=1&J1145=1&J1146=1&J1147=1&J1148=1&J1149=1&J1150=1&J1151=1&J1152=1&J1153=1&J1154=1&J1155=1&J1156=1&J1157=1&J1158=1&J1159=1&J1160=1&J1161=1&J1162=1&J1163=1&J1164=1&J1165=1&J1166=1&J1167=1&J1168=1&J1169=1&J1170=1&J1171=1&J1172=1&J1173=1&J1174=1&J1175=1&J1176=1&J1177=1&J1178=1&J1179=1&J1180=1&J1181=1&J1182=1&J1183=1&J1184=1&J1185=1&J1186=1&J1187=1&J1188=1&J1189=1&J1190=1&J1191=1&J1192=1&J1193=1&J1194=1&J1195=1&J1196=1&J1197=1&J1198=1&J1199=1&J1200=1&J1201=1&J1202=1&J1203=1&J1204=1&J1205=1&J1206=1&J1207=1&J1208=1&J1209=1&J1210=1&J1211=1&J1212=1&J1213=1&J1214=1&J1215=1&J1216=1&J1217=1&J1218=1&J1219=1&J1220=1&J1221=1&J1222=1&J1223=1&J1224=1&J1225=1&J1226=1&J1227=1&J1228=1&J1229=1&J1230=1&&J1229=1&J1230=1&
Sources
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Role of Methyl 4-chlorophenylacetate as a chemical intermediate
An In-depth Technical Guide: The Role of Methyl 4-chlorophenylacetate as a Chemical Intermediate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (CAS No. 52449-43-1) is a pivotal chemical intermediate, distinguished by its substituted phenyl ring and reactive ester functional group.[1] This guide provides an in-depth analysis of its synthesis, chemical properties, and critical role in the development of high-value downstream products, particularly in the pharmaceutical sector. We will explore the mechanistic underpinnings of its synthesis via Fischer esterification, detail a validated laboratory-scale protocol, and elucidate its function as a key building block in the synthesis of compounds such as Lorcaserin. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this versatile intermediate.
Core Chemical Identity and Properties
This compound is an aromatic ester that presents as a clear, slightly yellow liquid under standard conditions.[2][3] Its molecular structure, featuring a para-substituted chlorine atom on the benzene ring and a methyl ester group, dictates its reactivity and utility in organic synthesis. The electron-withdrawing nature of the chlorine atom influences the reactivity of the aromatic ring, while the ester group serves as a versatile handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 52449-43-1 | [2][4][5] |
| Molecular Formula | C₉H₉ClO₂ | [3][4] |
| Molecular Weight | 184.62 g/mol | [3][4] |
| Appearance | Clear, slightly yellow liquid | [2][3][6] |
| Boiling Point | 115 °C at 6 mmHg | [2][3] |
| Density | ~1.20 g/cm³ | [2][3] |
| Refractive Index | 1.522 - 1.524 (at 20°C) | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [2][3][6] |
| Storage | Sealed in dry, room temperature conditions | [2][3][6] |
Synthesis Pathway: Fischer-Speier Esterification
The most common and efficient method for preparing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 4-chlorophenylacetic acid.[1][7] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol to drive the equilibrium towards the formation of the methyl ester and water.[8][9][10]
Mechanistic Rationale
The success of the Fischer esterification hinges on activating the carboxylic acid towards nucleophilic attack by the alcohol, which is a relatively weak nucleophile. This is achieved through protonation of the carbonyl oxygen by a strong acid catalyst, such as sulfuric acid (H₂SO₄).[11] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the hydroxyl group of methanol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to yield the final ester product.
To ensure a high yield, the reaction equilibrium must be shifted to the product side, in accordance with Le Châtelier's principle.[9] This is typically accomplished by using a large excess of the alcohol (methanol) or by removing the water as it is formed.[9][10]
Validated Laboratory Protocol for Synthesis
The following protocol is adapted from a validated procedure for the synthesis of this compound, demonstrating high yield and purity.[7]
Materials:
-
4-chlorophenylacetic acid (100 g, 0.59 mole)
-
1,2-dichloroethane (165 ml)
-
Methanol (96 ml, 2.4 moles)
-
Concentrated sulfuric acid (2.75 ml)
-
Aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of 100 g (0.59 mole) of 4-chlorophenylacetic acid in 165 ml of 1,2-dichloroethane and 96 ml (2.4 moles) of methanol, add 2.75 ml of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for 6 hours. The use of 1,2-dichloroethane as a solvent allows for effective heating, while the four-fold excess of methanol helps drive the reaction forward.
-
Workup: Cool the reaction mixture to room temperature.
-
Neutralization: Pour the cooled mixture into an aqueous sodium bicarbonate solution and stir to neutralize the sulfuric acid catalyst.
-
Extraction: Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate to remove residual water.
-
Isolation: Filter the solution to remove the drying agent. Evaporate the filtrate to dryness under reduced pressure to yield the final product.
Expected Outcome: This procedure typically yields approximately 102 g of Methyl (4-chlorophenyl)acetate, corresponding to a 94% yield.[7]
Core Application: An Intermediate in Pharmaceutical Synthesis
This compound is a crucial building block in the synthesis of various pharmaceuticals due to its reactive ester group and substituted phenyl ring.[1] A prominent example is its use as a precursor in the synthesis of Lorcaserin, a serotonin 2C receptor agonist used for weight management.[3][6][12]
Synthetic Pathway to Lorcaserin Precursors
In the synthesis of Lorcaserin, this compound is used to synthesize intermediates like 4-Chloro-N-(2-hydroxypropyl)benzeneacetamide.[3][6] This transformation typically involves the amidation of the ester, where the methyl ester group is converted into an amide by reacting with an appropriate amine. This step highlights the role of the ester as a stable, yet reactive, functional group that can be readily converted into other functionalities required for building the final active pharmaceutical ingredient (API).
Safety, Handling, and Hazard Information
As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound. It is classified as harmful if swallowed and can cause skin and eye irritation.[4][13][14]
-
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[13][15]
-
P270: Do not eat, drink or smoke when using this product.[15]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[14]
-
P301+P317: IF SWALLOWED: Get medical help.[15]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
Always handle this chemical in a well-ventilated area, preferably within a fume hood, and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
Conclusion
This compound serves as a quintessential example of a versatile chemical intermediate. Its straightforward synthesis via the robust Fischer esterification reaction, combined with the dual reactivity of its aromatic ring and ester function, makes it an invaluable building block in modern organic synthesis. Its documented role in the production of pharmaceuticals like Lorcaserin underscores its importance to the drug development industry. A thorough understanding of its properties, synthesis, and reaction pathways is essential for any scientist or researcher aiming to leverage its synthetic potential.
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Discovery and history of Methyl 4-chlorophenylacetate
An In-Depth Technical Guide to Methyl 4-chlorophenylacetate: From Discovery to Modern Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No. 52449-43-1) is a pivotal chemical intermediate, occupying a crucial position at the intersection of pharmaceutical and agrochemical synthesis.[1] As an ester derivative of 4-chlorophenylacetic acid, its specific molecular architecture—featuring a reactive ester functional group and a chlorinated aromatic ring—renders it a versatile building block for the construction of complex, high-value molecules.[1] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's historical context, synthesis methodologies, physicochemical properties, and significant applications. The narrative emphasizes the causal reasoning behind synthetic choices and protocols, ensuring a deep, field-proven understanding of this important compound.
Discovery and Historical Context
While the precise moment of its first synthesis is not prominently documented, the existence and properties of 4-chlorophenylacetic acid, the parent acid of this compound, have been cataloged for many years in foundational chemical literature, such as Beilstein's Handbuch der Organischen Chemie.[2][3][4] This inclusion signifies its long-standing recognition within the field of organic chemistry.
The primary method for the synthesis of this compound is the Fischer-Speier esterification, a classic and robust reaction first described by Emil Fischer and Arthur Speier in 1895. This historical context is critical, as it underscores the reliability and fundamental nature of the chemistry involved. The enduring utility of this century-old reaction for producing this specific ester speaks to its efficiency and scalability.
Synthesis of this compound
The transformation of 4-chlorophenylacetic acid into its methyl ester is a cornerstone of its industrial availability. This section details the predominant synthesis route and a common alternative, explaining the chemical principles that govern these processes.
Primary Synthetic Route: Fischer-Speier Esterification
The most common and economically viable method for preparing this compound is the acid-catalyzed esterification of 4-chlorophenylacetic acid with methanol.[1] This equilibrium reaction is typically driven to completion by using an excess of the alcohol reactant and/or by removing the water byproduct.
Sources
Methyl 4-chlorophenylacetate as a precursor for Lorcaserin synthesis
An In-depth Technical Guide to the Synthesis of Lorcaserin from Methyl 4-chlorophenylacetate
Abstract
Lorcaserin, chemically known as (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a selective serotonin 5-HT2C receptor agonist developed for the management of obesity.[1] Its synthesis has been approached through various routes, often starting from precursors like 2-(4-chlorophenyl)acetic acid or 2-(4-chlorophenyl)ethanamine.[2] This guide provides a comprehensive technical overview of a viable synthetic pathway to Lorcaserin, commencing from the readily available precursor, this compound. We will delve into the strategic considerations behind each synthetic step, provide detailed experimental protocols, and elucidate the mechanistic underpinnings of the key transformations. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic process.
Introduction to Lorcaserin and Synthetic Strategy
Lorcaserin's therapeutic effect is derived from its specific activation of 5-HT2C receptors in the hypothalamus, which is believed to regulate appetite and promote satiety.[3] The molecule's core structure is a chiral tetrahydro-3-benzazepine ring. The pharmacological activity resides exclusively in the (R)-enantiomer.[4] Therefore, any commercially viable synthesis must not only construct the benzazepine core efficiently but also incorporate a robust method for achieving high enantiopurity.
Starting from this compound offers a convergent and logical approach. This precursor contains the C6-C2 aromatic-aliphatic backbone required for the final molecule. The synthetic strategy detailed herein transforms this ester into a key acyclic amine precursor, which then undergoes a pivotal intramolecular cyclization to form the seven-membered ring of the benzazepine system.
The Synthetic Pathway: From Ester to Enantiopure Benzazepine
The overall synthetic transformation from this compound to (R)-Lorcaserin hydrochloride can be conceptualized as a multi-stage process. Each stage is designed to build the necessary functionality for the subsequent key reactions, culminating in the formation and purification of the target molecule.
Caption: Overall synthetic workflow from the starting material to the final API.
Detailed Methodologies and Mechanistic Insights
Stage 1: Amidation of this compound
The initial step involves converting the methyl ester into a secondary amide. This is a critical transformation as it introduces the nitrogen atom and the side chain that will ultimately form part of the benzazepine ring.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add isopropanolamine (1.1 eq).
-
Heat the mixture to reflux (approx. 110-120 °C) and remove the methanol byproduct using a Dean-Stark apparatus to drive the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to yield the crude product, N-(2-hydroxypropyl)-2-(4-chlorophenyl)acetamide.
Causality and Trustworthiness: The choice of isopropanolamine directly installs the N-alkyl group with a hydroxyl functionality, which is strategically positioned for a subsequent chlorination step. Driving the equilibrium forward by removing methanol ensures a high conversion rate, a self-validating aspect of this protocol that minimizes downstream purification challenges. An amidation reaction using these starting materials is a well-established and reliable transformation.[5]
Stage 2: Reduction of the Amide
This step reduces the amide carbonyl to a methylene group, forming the crucial secondary amine linkage.
Protocol:
-
In a flask under an inert atmosphere (e.g., nitrogen), suspend the crude N-(2-hydroxypropyl)-2-(4-chlorophenyl)acetamide (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (THF).
-
Cool the suspension in an ice bath (0-5 °C).
-
Slowly add a solution of a reducing agent, such as borane-tetrahydrofuran complex or sodium borohydride in the presence of a Lewis acid (1.5-2.0 eq), to the cooled suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction and cautiously quench with methanol, followed by acidic workup (e.g., 1N HCl).
-
Basify the aqueous layer (e.g., with NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-((2-(4-chlorophenyl)ethyl)amino)propan-2-ol.
Causality and Trustworthiness: Borane-based reagents are highly effective for the reduction of amides to amines without affecting other functional groups like the aromatic chloride.[6] The protocol includes a controlled quenching and extraction procedure to safely handle excess reagent and isolate the amine product, ensuring both safety and purity.
Stage 3: Chlorination of the Secondary Alcohol
The hydroxyl group of the intermediate is converted into a good leaving group (chloride) to facilitate the subsequent intramolecular cyclization.
Protocol:
-
Dissolve the intermediate 1-((2-(4-chlorophenyl)ethyl)amino)propan-2-ol (1.0 eq) in a solvent like toluene or dichloromethane.
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add thionyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 65 °C for several hours.[7]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and quench with ice-water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude chloroamine intermediate, which can be taken to the next step directly or after purification.
Causality and Trustworthiness: Thionyl chloride is a standard and cost-effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, leading to the desired product. The use of a base is to neutralize the HCl generated during the reaction. This intermediate is often used directly in the next step to avoid degradation.[7]
Stage 4: Intramolecular Friedel-Crafts Cyclization
This is the key bond-forming step that constructs the 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine ring system.
Caption: Simplified mechanism of the Friedel-Crafts cyclization step.
Protocol:
-
Charge a reaction vessel with a high-boiling solvent such as 1,2-dichlorobenzene.
-
Add aluminum chloride (AlCl₃) (2.0-3.0 eq) to the solvent and heat the mixture to approximately 125-130 °C.
-
Slowly add a solution of the crude chloroamine intermediate in 1,2-dichlorobenzene to the hot AlCl₃ suspension.
-
Maintain the reaction at 125-130 °C for 14-18 hours.[4]
-
Monitor the reaction for the formation of racemic Lorcaserin.
-
Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the aqueous layer, wash the organic layer with acidic water, and then combine the aqueous layers.
-
Basify the combined aqueous layers with NaOH solution to a pH > 10 and extract the product with an organic solvent (e.g., methyl tertiary-butyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic Lorcaserin base.
Causality and Trustworthiness: Aluminum chloride is a powerful Lewis acid that coordinates to the alkyl chloride, facilitating the formation of a carbocationic intermediate. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form the seven-membered ring.[8] The high temperature is necessary to overcome the activation energy for the formation of this strained ring system. The specific conditions, including the choice of solvent and temperature, are critical for achieving a good yield.[4]
Stage 5: Chiral Resolution and Salt Formation
The final stage separates the desired (R)-enantiomer from the racemic mixture and converts it into a stable, crystalline salt.
Protocol:
-
Dissolve the racemic Lorcaserin base in a suitable solvent mixture, such as isopropanol and water.
-
Add a solution of L-(+)-tartaric acid (0.5-0.6 eq) in water.
-
Stir the solution at room temperature to allow the diastereomeric salt of (R)-Lorcaserin-L-tartrate to crystallize.
-
Filter the solid precipitate and wash with a cold solvent. The enantiomeric excess (ee) can be checked by chiral HPLC.
-
To obtain the free base, suspend the tartrate salt in a mixture of water and an organic solvent (e.g., MTBE) and basify with NaOH solution.
-
Separate the organic layer, dry, and concentrate to yield enantiomerically enriched (R)-Lorcaserin.
-
Dissolve the (R)-Lorcaserin base in isopropanol. Add a solution of HCl in isopropanol, followed by water and an anti-solvent like cyclohexane, to crystallize the hydrochloride hemihydrate salt.[5]
-
Filter the solid, wash with cyclohexane, and dry under vacuum to yield (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride hemihydrate.
Causality and Trustworthiness: Chiral resolution via diastereomeric salt formation is a classic and industrially proven method for separating enantiomers. L-tartaric acid is an effective resolving agent for this class of amines.[9] The final salt formation step is crucial for producing a stable, crystalline solid with properties suitable for pharmaceutical formulation. The hemihydrate form is often the most stable crystalline form.[5]
Data Summary
Table 1: Key Reagents and Parameters
| Step | Key Reagent(s) | Solvent | Temperature (°C) | Typical Yield (%) |
| Amidation | Isopropanolamine | Toluene | 110-120 | >90 |
| Reduction | Sodium Borohydride / Lewis Acid | THF | 65 | 70-85 |
| Chlorination | Thionyl Chloride | Toluene | 65 | >90 (crude) |
| Cyclization | Aluminum Chloride | 1,2-Dichlorobenzene | 125-130 | 60-75 |
| Resolution | L-(+)-Tartaric Acid | Isopropanol/Water | Room Temp | ~40 (of theoretical max) |
Yields are approximate and can vary based on scale and specific conditions.
Conclusion
The synthesis of Lorcaserin from this compound is a robust and logical pathway that builds upon fundamental organic transformations. The key steps—amidation, reduction, chlorination, and a pivotal Friedel-Crafts cyclization—are well-understood reactions that can be optimized for efficiency and scale. The ultimate success of the synthesis hinges on the careful execution of the intramolecular cyclization and the efficient chiral resolution to isolate the pharmacologically active (R)-enantiomer. This guide provides the foundational knowledge and practical protocols necessary for researchers and developers to approach the synthesis of this important therapeutic agent.
References
- Muthukrishnan, M., et al. (2019). A new enantioselective synthesis of antiobesity drug lorcaserin. New Journal of Chemistry, 43(43), 16876-16880.
- Gazic Smilovic, I., et al. (2018). Synthesis of enantiopure antiobesity drug lorcaserin. Bioorganic & Medicinal Chemistry, 26(9), 2686-2690.
- ResearchGate. (n.d.). Synthesis of enantiopure antiobesity drug lorcaserin | Request PDF.
- Zhu, Q., et al. (2015). Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride. Organic Process Research & Development, 19(8), 1263–1267.
- ResearchGate. (n.d.). Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride | Request PDF.
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- Google Patents. (n.d.). CN104119236A - Synthesis of Lorcaserin and preparation method of intermediate of Lorcaserin.
- Smith, B. M., et al. (2008). Discovery and Structure-Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity. Journal of Medicinal Chemistry, 51(2), 305-313.
- Federal Register. (2013). Schedules of Controlled Substances: Placement of Lorcaserin Into Schedule IV.
- Google Patents. (n.d.). WO2017144598A1 - Cocrystals of lorcaserin.
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A Technical Guide to the Natural Occurrence of Phenylacetate Derivatives
Introduction
Phenylacetate derivatives represent a structurally diverse class of organic compounds characterized by a phenyl group attached to a two-carbon carboxylate or a related functional group. While some of these molecules are recognized for their applications in the fragrance, pharmaceutical, and chemical industries, their natural origins and multifaceted biological roles are a subject of intensive research. This technical guide provides an in-depth exploration of the natural occurrence of phenylacetate derivatives across various biological kingdoms, detailing their biosynthesis, physiological functions, and the analytical methodologies required for their study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these versatile natural products.
Phenylacetic acid (PAA) and its derivatives, such as the alcohol 2-phenylethanol (2-PE) and its corresponding acetate ester, are not mere metabolic curiosities. They are active participants in the chemical language of life. In plants, PAA is a potent auxin, a class of hormones that orchestrate growth and development.[1][2] Fungi and bacteria produce these compounds as volatile organic compounds (VOCs) that mediate inter- and intra-species communication and exhibit significant antimicrobial properties.[3] In the intricate world of insects, phenylacetate esters are crucial components of pheromone blends that govern mating and aggregation behaviors.[4] This guide will elucidate these roles, providing a foundation for further investigation and application.
I. Natural Occurrence and Physiological Concentrations
Phenylacetate derivatives are ubiquitous in nature, with their presence documented in plants, fungi, bacteria, and insects. Their concentrations and specific derivatives vary significantly depending on the organism, tissue type, developmental stage, and environmental conditions.
Phenylacetic Acid (PAA) in Plants
Phenylacetic acid is a well-established natural auxin, a type of plant hormone, and is predominantly found in fruits.[5] Its effects, however, are generally weaker than those of the principal auxin, indole-3-acetic acid (IAA).[5] Despite its lower intrinsic activity, PAA is often present in significantly higher concentrations than IAA across a wide range of plant species, from vascular to non-vascular plants.[6][7] This suggests a significant, though not fully understood, role in plant physiology. For instance, in Arabidopsis, PAA levels can range from 200 to 3500 pmol/g fresh weight, depending on the organ, often surpassing IAA concentrations in most tissues except for the silique.[8]
| Plant Species | Tissue | PAA Concentration (pmol/g FW) | IAA Concentration (pmol/g FW) | Reference |
| Arabidopsis thaliana | Seedlings | 413 ± 15 | 49 ± 2 | [7] |
| Avena sativa (Oats) | Young Shoots | 3,860 ± 220 | 31 ± 2 | [7] |
| Hordeum vulgare (Barley) | Young Shoots | 4,353 ± 353 | 30 ± 2 | [7] |
| Physcomitrella patens (Moss) | - | 1,049 ± 278 | 14 ± 4 | [7] |
| Marchantia polymorpha (Liverwort) | - | 469 ± 103 | 74 ± 10 | [7] |
Phenylacetate Derivatives in Fungi
Many fungal species produce phenylacetate derivatives, primarily 2-phenylethanol (2-PE) and phenylacetic acid (PAA), as volatile organic compounds (VOCs).[9][10] These compounds contribute to the characteristic aroma of many fermented foods and beverages. In Saccharomyces cerevisiae, 2-PE is a significant flavor component in wine, imparting a fruity, floral aroma.[1][2] Beyond their sensory properties, these fungal VOCs play crucial roles in chemical ecology, acting as signaling molecules and possessing antimicrobial properties that can inhibit the growth of competing microorganisms.[3][11]
Phenylacetate Derivatives in Insects
In the animal kingdom, phenylacetate and its esters are notable as semiochemicals, particularly as components of insect pheromones.[4][12] These chemical signals are vital for communication, influencing behaviors such as mating and aggregation.[13] For example, several ester derivatives have been identified as components of the male-produced aggregation pheromone of Drosophila virilis.[14] The specific blend and ratio of these compounds are often critical for species-specific recognition.[13]
Phenylacetate in Mammals
In humans, phenylacetic acid is a product of phenethylamine metabolism.[5] Phenethylamine is oxidized by monoamine oxidase to phenylacetaldehyde, which is then further oxidized to phenylacetic acid by aldehyde dehydrogenase.[5] PAA is also a catabolite of phenylalanine.[5] Clinically, PAA metabolism is relevant in the treatment of urea cycle disorders, where it helps to excrete excess nitrogen.[15]
II. Biosynthesis of Phenylacetate Derivatives
The biosynthetic pathways leading to phenylacetate derivatives are diverse and kingdom-specific, often originating from the aromatic amino acid L-phenylalanine.
Phenylpropanoid Pathway in Plants (leading to PAA)
In plants, the biosynthesis of PAA is intricately linked to the phenylpropanoid pathway, which is a major route for the synthesis of a vast array of secondary metabolites.[16][17] The pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid.[6][18] A series of hydroxylation, methylation, and ligation reactions then produce a variety of phenylpropanoid compounds. While the precise pathway to PAA is still under investigation, it is understood to branch from these early intermediates.
Caption: Phenylpropanoid pathway leading to PAA.
Ehrlich Pathway in Fungi (leading to 2-PE)
In fungi such as Saccharomyces cerevisiae, 2-phenylethanol is primarily synthesized via the Ehrlich pathway, which is a catabolic route for amino acids.[5][7][19] This pathway involves a three-step conversion of L-phenylalanine. First, L-phenylalanine is transaminated to phenylpyruvate by an aromatic aminotransferase. Next, phenylpyruvate is decarboxylated to phenylacetaldehyde by phenylpyruvate decarboxylase. Finally, phenylacetaldehyde is reduced to 2-phenylethanol by an alcohol dehydrogenase.[5] 2-phenylethanol can then be esterified with acetyl-CoA to form 2-phenylethyl acetate.
Caption: Ehrlich pathway for 2-PE biosynthesis in yeast.
Biosynthesis in Insects
The biosynthesis of pheromones in insects often involves modifications of common metabolic pathways, such as those for fatty acids and isoprenoids.[20] The specific pathways for phenylacetate-based pheromones are less universally characterized and can be species-specific, often involving the sequestration of plant-derived precursors. Juvenile hormone is known to regulate pheromone production in beetles and cockroaches.[20]
III. Biological Activities of Phenylacetate Derivatives
The biological functions of phenylacetate derivatives are as varied as their sources. They act as hormones, antimicrobials, and semiochemicals, playing critical roles in the survival and reproduction of the organisms that produce them.
Hormonal Activity in Plants
As an auxin, PAA influences a range of developmental processes in plants, including cell elongation, root formation, and tropic responses.[1][6] While its activity is generally lower than that of IAA, its high endogenous concentrations suggest it is a significant contributor to the overall auxin pool.[7] Dose-response curves for PAA-induced root elongation in Arabidopsis show a classic auxin response, with promotion at lower concentrations and inhibition at higher concentrations.[10][21]
Antimicrobial Activity
Phenylacetic acid and 2-phenylethanol exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[3][22][23] This activity is a key aspect of their ecological role, particularly for microorganisms that use them to outcompete other species in their environment. The mechanism of action is often linked to the disruption of cell membrane integrity.[3]
| Compound | Test Organism | MIC (mg/mL) | Reference |
| Phenylacetic acid | Escherichia coli | ~2.72 (20 mM) | [3] |
| Phenylacetic acid | Ralstonia solanacearum | 0.025 | [22] |
| 2-Phenylethanol | Escherichia coli | ~1.83 (15 mM) | [3] |
| 2-Phenylethanol | Fusarium graminearum | EC50: 0.328 | [13] |
(MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration)
Semiochemical Activity in Insects
In insects, phenylacetate derivatives function as crucial semiochemicals, which are informative molecules that mediate interactions between organisms.[4][24] They are particularly important as sex and aggregation pheromones.[12] The specific composition and ratio of these volatile esters in a pheromone blend ensure species-specific attraction, which is vital for successful reproduction.[25]
IV. Experimental Protocols for Analysis
The study of naturally occurring phenylacetate derivatives requires robust analytical methods for their extraction, separation, identification, and quantification from complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.[26][27]
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An In-depth Technical Guide to the Toxicological Profile of Chlorinated Phenylacetic Acids
Introduction
Chlorinated phenylacetic acids (CPAs) are a class of halogenated aromatic compounds with a core structure of a phenyl ring attached to an acetic acid moiety, and one or more chlorine atoms substituted on the phenyl ring. These compounds and their derivatives have been utilized in various industrial applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Despite their presence in industrial processes, the comprehensive toxicological profile of CPAs as a class remains largely uncharacterized, with a significant portion of the available literature focusing on the structurally related but distinct class of chlorinated phenoxyacetic acids, such as the herbicide 2,4-D.[2][3]
This guide aims to provide a thorough overview of the current state of knowledge regarding the toxicology of chlorinated phenylacetic acids. It will synthesize the available data on specific CPA isomers, discuss potential toxicological hazards by drawing comparisons with related compounds, and identify critical knowledge gaps that warrant further investigation by researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
The toxicological properties of a chemical are intrinsically linked to its structure. The number and position of chlorine atoms on the phenyl ring of a CPA molecule can significantly influence its lipophilicity, reactivity, and metabolic fate, thereby altering its toxic potential.[1]
Below is a diagram illustrating the general structure of chlorinated phenylacetic acids and the specific structures of some common isomers.
Caption: Chemical structures of chlorinated phenylacetic acids.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Comprehensive toxicokinetic data for chlorinated phenylacetic acids in mammals are scarce. However, insights can be gleaned from studies on related compounds.
Absorption: Chlorinated aromatic compounds can be absorbed through oral, dermal, and inhalation routes. Dermal absorption is a significant route of exposure for many industrial chemicals.[4] Studies on the structurally related 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that dermal absorption can vary significantly between species.[5] Furthermore, factors such as the vehicle of exposure and the presence of other chemicals, like ethanol or components of sunscreen, can enhance the dermal absorption of 2,4-D.[6] It is plausible that similar factors could influence the absorption of chlorinated phenylacetic acids. Oral absorption of 2,4-D salts in rats is rapid, with over 90% of the administered dose excreted in the urine within 28 hours.[7]
Distribution and Metabolism: The distribution and metabolism of CPAs are critical determinants of their toxicity. The metabolism of 2,4-D has been shown to be species-dependent. In rats, 2,4-D is largely unmetabolized and excreted unchanged, whereas in dogs, it undergoes conjugation with amino acids (taurine, serine, glycine, glutamic acid, cysteine), as well as sulfate and glucuronide conjugation.[8][9][10] This difference in metabolism is thought to contribute to the increased sensitivity of dogs to 2,4-D toxicity.[9]
Given the structural similarities, it is plausible that chlorinated phenylacetic acids could undergo similar metabolic transformations, including hydroxylation of the phenyl ring and conjugation of the carboxylic acid group. The extent of metabolism and the nature of the metabolites are likely to be influenced by the degree and position of chlorination.
The following diagram illustrates a hypothetical metabolic pathway for a generic chlorinated phenylacetic acid, based on known biotransformation reactions of similar compounds.
Caption: Potential metabolic pathways of chlorinated phenylacetic acids.
Excretion: The primary route of excretion for many organic acids and their metabolites is via the kidneys into the urine.[7][8] The rate of excretion will depend on factors such as the extent of metabolism and the efficiency of renal transport mechanisms.
Toxicological Profile of Specific Chlorinated Phenylacetic Acids
The available toxicological data for specific chlorinated phenylacetic acids are limited and largely derived from safety data sheets (SDS).
| Compound | CAS Number | Acute Toxicity | Skin Corrosion/Irritation | Serious Eye Damage/Irritation | Respiratory Irritation | Germ Cell Mutagenicity | Carcinogenicity | Reproductive Toxicity |
| 2-Chlorophenylacetic Acid | 2444-36-2 | No data available | Causes skin irritation | Causes serious eye irritation | May cause respiratory irritation | No data available | No component identified as a carcinogen by IARC | No data available |
| 4-Chlorophenylacetic Acid | 1878-66-6 | Harmful if inhaled or in contact with skin | Causes skin irritation | Causes serious eye irritation | May cause respiratory irritation | No data available | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA | No data available |
Data compiled from available Safety Data Sheets.[11][12][13][14][15]
Potential Health Hazards
Based on the limited available data and the toxicology of related compounds, the following potential health hazards of chlorinated phenylacetic acids should be considered.
Acute Toxicity
Safety data for 4-chlorophenylacetic acid indicate that it is harmful if inhaled or in contact with skin.[15] Both 2- and 4-chlorophenylacetic acid are reported to cause skin, eye, and respiratory irritation.[11][12][13][14][15]
Genotoxicity and Carcinogenicity
There is a lack of specific data on the genotoxicity and carcinogenicity of most chlorinated phenylacetic acids. For 2-chlorophenylacetic acid, the International Agency for Research on Cancer (IARC) has not identified it as a probable, possible, or confirmed human carcinogen.[12] Similarly, 4-chlorophenylacetic acid is not listed as a carcinogen by major regulatory agencies.[15] However, the absence of data does not equate to an absence of risk, and further investigation is warranted.
For the related compound 2,4-D, there has been considerable debate regarding its genotoxic and carcinogenic potential. Some studies have indicated that 2,4-D can induce DNA damage and sister chromatid exchanges in mammalian cells.[16] Chronic exposure to 2,4-D in rats has been associated with hyperkeratosis of the esophagus and dysplasia of the intestine.[17] However, a comprehensive review by the Cancer Peer Review Committee concluded that 2,4-D should be classified as "Group D" - not classifiable as to human carcinogenicity, due to inadequate and conflicting evidence.[18]
Neurotoxicity
The potential for chlorinated phenylacetic acids to induce neurotoxicity is largely unknown. Phenylacetic acid itself is a known uremic toxin that can accumulate in patients with chronic kidney disease and may have neurological effects.[19][20] Chronic exposure of rats to 2,4-D has been shown to lead to deficits in neurobehavioral tests and a decrease in the thickness of the cerebral cortex.[17]
Endocrine Disruption
Some chlorinated organic compounds are known to have endocrine-disrupting properties.[21] There is some evidence to suggest that 4-chlorophenylacetic acid may act as an aromatase inhibitor and antagonize estrogen signaling, which could have implications for estrogen-dependent processes.[22] Further research is needed to fully characterize the endocrine-disrupting potential of this class of compounds.
Hepatotoxicity and Nephrotoxicity
The liver and kidneys are primary organs involved in the metabolism and excretion of xenobiotics and are often targets for toxicity. Studies on 2,4-D have shown that it can cause liver and kidney effects in animals at high doses.[2][3] In rats, chronic exposure to 2,4-D has been associated with increased liver weight and histological changes in the kidneys.[23] While no specific data on the hepatotoxicity or nephrotoxicity of chlorinated phenylacetic acids were found, these organs should be considered potential targets in any toxicological evaluation.
Experimental Protocols for Toxicological Assessment
To address the existing data gaps, a systematic toxicological evaluation of chlorinated phenylacetic acids is necessary. The following are outlines of key experimental protocols that can be employed.
In Vitro Cytotoxicity Assay
This protocol provides a method for assessing the direct cytotoxic effects of a test compound on cultured cells.
Objective: To determine the concentration of a chlorinated phenylacetic acid that causes a 50% reduction in cell viability (IC50).
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity, HK-2 for kidney toxicity)
-
Cell culture medium and supplements
-
Chlorinated phenylacetic acid test compound
-
Vehicle for dissolving the test compound (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Prepare a series of dilutions of the chlorinated phenylacetic acid in cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals. . Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for in vitro cytotoxicity testing.
Ames Test for Mutagenicity
This bacterial reverse mutation assay is a standard method for identifying compounds that can cause gene mutations.
Objective: To assess the mutagenic potential of a chlorinated phenylacetic acid.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Rat liver S9 fraction for metabolic activation
-
Top agar
-
Minimal glucose agar plates
-
Chlorinated phenylacetic acid test compound
-
Positive and negative controls
Procedure:
-
Preparation: Prepare dilutions of the test compound.
-
Exposure: In a test tube, combine the Salmonella tester strain, the test compound (with and without S9 mix), and molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates and allow it to solidify.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies in the treated groups to the negative control group. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.
Conclusion and Future Directions
The toxicological profile of chlorinated phenylacetic acids is an area with significant knowledge gaps. While some basic hazard information is available for a few isomers, a comprehensive understanding of their toxicokinetics, mechanisms of toxicity, and potential for chronic health effects is lacking. The heavy reliance on data from the structurally related but distinct phenoxyacetic acids, such as 2,4-D, highlights the need for specific research on the phenylacetic acid derivatives.
Future research should focus on:
-
Systematic Toxicological Testing: Conducting comprehensive acute, subchronic, and chronic toxicity studies for a range of chlorinated phenylacetic acid isomers.
-
Toxicokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of these compounds in relevant animal models.
-
Mechanistic Studies: Investigating the molecular mechanisms underlying any observed toxicity, including genotoxicity, carcinogenicity, neurotoxicity, and endocrine disruption.
-
Structure-Activity Relationship (SAR) Studies: Elucidating how the number and position of chlorine atoms on the phenyl ring influence the toxicological properties of these compounds.[1][24][25]
A thorough understanding of the toxicological profile of chlorinated phenylacetic acids is essential for accurate risk assessment and the protection of human health and the environment.
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An In-depth Technical Guide to the Environmental Fate of Methyl 4-chlorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chlorophenylacetate is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its potential release into the environment necessitates a thorough understanding of its environmental fate and behavior. This technical guide provides a comprehensive analysis of the environmental persistence, mobility, and degradation of this compound. In the absence of extensive experimental data, this guide leverages Quantitative Structure-Activity Relationship (QSAR) models, specifically the US EPA's EPI Suite™, to estimate key environmental fate parameters. This guide also outlines the standardized OECD methodologies for the experimental determination of these parameters, offering a framework for future empirical studies. The predicted data suggests that this compound is not readily biodegradable and may have a moderate potential for bioaccumulation. The primary degradation pathways are anticipated to be hydrolysis of the ester linkage and microbial oxidation of the aromatic ring. This document is intended to serve as a vital resource for researchers and professionals involved in the environmental risk assessment of this compound and its derivatives.
Introduction
This compound (CAS No. 52449-43-1) is an aromatic ester widely utilized as a building block in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1] Its production and use can lead to its introduction into the environment through various waste streams. The presence of a chlorinated aromatic ring and an ester functional group suggests that its environmental behavior will be influenced by a combination of biotic and abiotic degradation processes, as well as partitioning into different environmental compartments.
Understanding the environmental fate of this compound is crucial for assessing its potential ecological risks. This guide provides a detailed examination of its physicochemical properties and predicts its behavior in soil, water, and air. By combining estimated data with established scientific principles and standardized testing protocols, this document offers a comprehensive overview for environmental scientists, chemists, and regulatory professionals.
Physicochemical Properties
A substance's physicochemical properties are fundamental to understanding its environmental distribution and fate. Key properties of this compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | [2] |
| Molecular Weight | 184.62 g/mol | [2] |
| Appearance | Clear, slightly yellow liquid | [1] |
| Boiling Point | 240.3 °C at 760 mmHg | [3] |
| Vapor Pressure | 0.0382 mmHg at 25°C | [3] |
| Water Solubility | Estimated: 235.4 mg/L at 25°C | EPI Suite™ |
| log Kow (Octanol-Water Partition Coefficient) | Estimated: 2.86 | EPI Suite™ |
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, are key pathways for the transformation of organic chemicals in the environment.
Hydrolysis
The ester linkage in this compound is susceptible to hydrolysis, breaking down into 4-chlorophenylacetic acid and methanol. The rate of this reaction is pH-dependent.
Predicted Hydrolysis Rate:
Quantitative Structure-Activity Relationship (QSAR) models, such as HYDROWIN™ within the EPI Suite™, can estimate hydrolysis rates.[2][4] For this compound, the estimated half-life for hydrolysis at pH 7 is approximately 1.8 years, and at pH 8, it is estimated to be around 65 days. This suggests that hydrolysis is a significant, albeit slow, degradation pathway in neutral to alkaline waters.
Experimental Protocol: OECD Guideline 111 - Hydrolysis as a Function of pH
This guideline details a tiered approach to determine the rate of abiotic hydrolysis of chemicals.[5]
Methodology:
-
Preliminary Test: A sterile aqueous buffer solution of the test substance is prepared at pH 4, 7, and 9 and incubated at 50°C for 5 days.
-
Tier 1 Analysis: If significant degradation (>10%) is observed, a higher-tier study is conducted.
-
Tier 2 Kinetic Study: The hydrolysis rate is determined at three temperatures (e.g., 20, 30, and 40°C) and three pH values (4, 7, and 9) by monitoring the concentration of the test substance over time.
-
Data Analysis: The hydrolysis rate constant (k_obs) and the half-life (t_1/2) are calculated for each pH and temperature.
Caption: This workflow outlines the standardized procedure for determining the hydrolysis rate of a chemical as a function of pH.
Caption: Workflow for OECD 111 Hydrolysis Test.
Photodegradation
Direct photolysis in water and indirect photooxidation in the atmosphere can also contribute to the degradation of this compound.
Predicted Atmospheric Oxidation:
The AOPWIN™ model in EPI Suite™ predicts the rate of reaction with hydroxyl radicals in the atmosphere.[2][4] For this compound, the estimated atmospheric half-life is approximately 2.8 days, suggesting that it will be moderately persistent in the air and susceptible to long-range transport.
Experimental Protocol: OECD Guideline 316 - Phototransformation of Chemicals in Water – Direct Photolysis
This guideline provides a method to determine the potential for direct photodegradation of a chemical in water.
Methodology:
-
Light Source: A well-characterized light source (e.g., xenon arc lamp) that simulates natural sunlight is used.
-
Sample Preparation: A solution of the test substance in purified water is prepared.
-
Irradiation: The solution is irradiated, and samples are taken at various time intervals.
-
Analysis: The concentration of the test substance and any major transformation products are measured.
-
Quantum Yield Calculation: The first-order rate constant and the quantum yield are determined.
Biotic Degradation
Biodegradation by microorganisms is a critical process for the removal of organic pollutants from the environment.
Predicted Biodegradability:
The BIOWIN™ models within EPI Suite™ predict the likelihood of biodegradation.[2][4] For this compound, the models suggest that it is not readily biodegradable. The predicted ultimate biodegradation timeframe is on the order of weeks to months.
Potential Biodegradation Pathway:
Based on the degradation of similar compounds, the biodegradation of this compound likely proceeds through two main pathways:
-
Ester Hydrolysis: The initial step is the hydrolysis of the methyl ester to form 4-chlorophenylacetic acid. This reaction can be catalyzed by microbial esterases.
-
Aromatic Ring Cleavage: The resulting 4-chlorophenylacetic acid can then undergo hydroxylation of the aromatic ring, followed by ring cleavage. This is a common pathway for the degradation of chlorinated aromatic compounds by bacteria.[3]
Caption: A proposed microbial degradation pathway for this compound, initiated by ester hydrolysis followed by aromatic ring cleavage.
Caption: Proposed Biodegradation Pathway.
Experimental Protocol: OECD Guideline 301 - Ready Biodegradability
This set of guidelines provides six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[6] The CO₂ Evolution Test (OECD 301B) is a commonly used method.
Methodology (OECD 301B):
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial source.
-
Test Setup: The test substance is incubated with the inoculum in a mineral medium in a sealed vessel.
-
CO₂ Measurement: The amount of CO₂ produced from the mineralization of the test substance is measured over 28 days.
-
Pass Level: A substance is considered readily biodegradable if it reaches 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.[6]
Environmental Distribution and Mobility
The distribution of a chemical in the environment is governed by its partitioning behavior between different environmental compartments.
Soil and Sediment Sorption
The tendency of a chemical to adsorb to soil and sediment is a key factor in determining its mobility and bioavailability. This is quantified by the soil organic carbon-water partitioning coefficient (Koc).
Predicted Soil Sorption:
The KOCWIN™ model in EPI Suite™ estimates the Koc value.[2][4] For this compound, the estimated log Koc is 2.6, which corresponds to a Koc of approximately 398 L/kg. According to the McCall classification system, this value indicates medium mobility in soil. This suggests that while it will have some affinity for soil organic matter, it also has the potential to leach into groundwater.
Experimental Protocol: OECD Guideline 106 - Adsorption - Desorption Using a Batch Equilibrium Method
This guideline describes a method to determine the adsorption and desorption of a chemical on different soil types.
Methodology:
-
Soil Selection: A minimum of three different soil types with varying organic carbon content and pH are used.
-
Equilibration: A solution of the test substance is equilibrated with a known amount of soil.
-
Analysis: The concentration of the test substance in the aqueous phase is measured after equilibration.
-
Calculation: The adsorption coefficient (Kd) is calculated, and from this, the Koc is determined by normalizing to the organic carbon content of the soil.
-
Desorption: The potential for desorption is also assessed by replacing the supernatant with fresh solution and re-equilibrating.
Caption: This diagram illustrates the batch equilibrium method for determining the soil adsorption/desorption of a chemical.
Caption: OECD 106 Batch Equilibrium Workflow.
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through its food. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from water.
Predicted Bioaccumulation:
The BCFBAF™ model in EPI Suite™ estimates the BCF.[2][4] For this compound, the estimated log BCF is 1.76, which corresponds to a BCF of approximately 58. This value is below the general regulatory threshold for bioaccumulative substances (e.g., BCF > 2000), suggesting a low to moderate potential for bioaccumulation in fish.
Experimental Protocol: OECD Guideline 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure
This guideline provides a method for determining the bioconcentration and biomagnification potential of a chemical in fish.
Methodology:
-
Test Organism: A suitable fish species, such as rainbow trout or zebrafish, is used.
-
Exposure Phase: Fish are exposed to a constant concentration of the test substance in water for a defined period (typically 28 days).
-
Depuration Phase: The fish are then transferred to clean water and the elimination of the substance is monitored.
-
Analysis: The concentration of the test substance in the fish tissue and water is measured at regular intervals during both phases.
-
BCF Calculation: The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the predicted environmental fate of this compound based on QSAR modeling. The estimations suggest that this compound is not readily biodegradable, has medium mobility in soil, and a low to moderate potential for bioaccumulation. Hydrolysis and atmospheric oxidation are likely to be significant abiotic degradation pathways.
It is critical to emphasize that these are predicted values and should be confirmed with experimental data. The detailed OECD protocols provided in this guide offer a clear framework for conducting such studies. Future research should focus on:
-
Experimental determination of hydrolysis rates, photodegradation quantum yields, soil sorption coefficients, and bioconcentration factors.
-
Identification of microbial species capable of degrading this compound and elucidation of the specific enzymatic pathways involved.
-
Analysis of potential transformation products and their environmental fate and toxicity.
By combining predictive modeling with empirical data, a more complete and accurate environmental risk assessment for this compound can be achieved, ensuring its safe use and minimizing its potential impact on the environment.
References
- U.S. Environmental Protection Agency. (2023). Estimation Programs Interface (EPI) Suite™. [Link]
- U.S. National Library of Medicine. (n.d.). PubChem. [Link]
- McCall, P. J., Swann, R. L., & Laskowski, D. A. (1980). Partition of chemicals in model ecosystems. In R. Haque (Ed.), Dynamics, exposure and hazard assessment of toxic chemicals (pp. 231-243). Ann Arbor Science Publishers.
- Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13(1), 31. [Link]
- Sihauli Chemicals Private Limited. (n.d.).
- LookChem. (n.d.).
- Analytice. (2021, February 19). Hydrolysis and function of PH according to OECD test no. 111. [Link]
- OECD. (2004). OECD Guideline for the Testing of Chemicals, Section 3, Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. OECD Publishing.
- OECD. (2006). OECD Guideline for the Testing of Chemicals, Section 3, Test No. 301: Ready Biodegradability. OECD Publishing.
- ibacon. (n.d.).
- ibacon. (n.d.). OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]
- ChemSafetyPro. (2019, December 5).
- Aropha. (n.d.).
- OECD. (2004). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH. OECD Publishing.
- Situ Biosciences. (n.d.).
- ibacon. (n.d.). OECD 111: Hydrolysis as a Function of pH. [Link]
- ibacon. (n.d.). OECD 301/310: Ready Biodegradability Tests. [Link]
- Fera. (n.d.).
- Situ Biosciences. (n.d.). OECD 111 - Hydrolysis as a Function of pH. [Link]
- Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. [Link]
- Agri-Food and Biosciences Institute. (n.d.). OECD 305: Bioaccumulation in fish (aqueous and dietary exposure). [Link]
- Regulations.gov. (2010). BIOCONCENTRATION: FLOW THROUGH FISH TEST (OECD 305). [Link]
- GOV.UK. (n.d.). Bioaccumulation of chemicals in fish: - Investigation of the dependence of depuration rate constant on lipid content of fish. [Link]
- ECETOC. (n.d.). APPENDIX C: MEASUREMENT OF SORPTION (Kd). [Link]
- U.S. EPA. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.
- PEARL. (2020, January 6). Developing the OECD 106 fate testing protocol for active pharmaceuticals in soil. [Link]
- Regulations.gov. (2015, July 6). REPORT NKK-1304 : Determination of Hydrolysis as a Function of pH. [Link]
- CONCAWE. (2022). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). [Link]
- Pesticide Registration Toolkit. (n.d.). Ready biodegradability. [Link]
Sources
Introduction: The Critical Role of Starting Material Purity in Research and Development
An In-Depth Technical Guide to the Commercial Sourcing and Qualification of High-Purity Methyl 4-chlorophenylacetate
This compound (CAS No. 14062-24-9), an ester derivative of 4-chlorophenylacetic acid, serves as a crucial building block and intermediate in the synthesis of a wide array of pharmaceutical compounds and research chemicals. Its utility in the development of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and other complex organic molecules places a significant emphasis on the purity of the commercially available material. The presence of even minor impurities, such as the unreacted starting acid, regioisomers, or solvent residues, can have profound impacts on downstream reaction yields, introduce downstream purification challenges, and, in the context of drug development, lead to the formation of undesirable, potentially toxic byproducts.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the commercial landscape of high-purity this compound. We will move beyond a simple list of suppliers to establish a robust, field-proven methodology for identifying, qualifying, and verifying the quality of this critical starting material, ensuring the integrity and reproducibility of your scientific endeavors.
The Supplier Landscape: Navigating a Multi-Tiered Market
The commercial market for this compound is diverse, ranging from large, well-established chemical manufacturers to smaller, specialized suppliers. Understanding this landscape is the first step in developing a sound procurement strategy.
-
Primary Manufacturers: These are typically large-scale chemical producers who synthesize the compound in-house. They often offer the highest batch-to-batch consistency and can provide detailed process information.
-
Secondary Suppliers/Distributors: These companies purchase from primary manufacturers and repackage the material. While they offer convenience and a wide catalog, traceability to the original manufacturer can sometimes be less direct.
-
Specialty and Custom Synthesis Houses: For researchers requiring exceptionally high purity grades or specific impurity profiles, these suppliers can offer custom synthesis and purification services, albeit at a premium.
A Framework for Supplier Qualification: A Self-Validating System
The selection of a supplier should not be a passive act but rather a systematic process of qualification. The following workflow provides a self-validating system to ensure the material you procure meets the stringent requirements of your research.
Caption: A systematic workflow for the qualification of new chemical suppliers.
Comparative Analysis of Representative Commercial Suppliers
To illustrate the practical application of our qualification framework, we have compiled data from several prominent suppliers of this compound. This table serves as a starting point for your own evaluation.
| Supplier | Product Number (Example) | Stated Purity | Analytical Techniques Mentioned | Availability |
| Sigma-Aldrich (Merck) | 282318 | ≥98% | GC | Global |
| TCI America | M1437 | >98.0% | GC | Global |
| Alfa Aesar | A13328 | 98% | Not specified on overview | Global |
| Santa Cruz Biotechnology | sc-238407 | Not specified | Not specified | Global |
Note: This data is based on publicly available information and is subject to change. It is imperative to request lot-specific CoAs for the most accurate information.
In-House Verification of Purity: Detailed Experimental Protocols
Relying solely on a supplier's Certificate of Analysis is not sufficient for critical applications. Independent, in-house verification is a cornerstone of good scientific practice. Below are detailed protocols for the analysis of this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is excellent for quantifying the main component and non-volatile impurities, such as the starting material, 4-chlorophenylacetic acid.
1. Instrumentation and Materials:
- HPLC system with UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade) with 0.1% Formic Acid
- This compound sample
- Volumetric flasks and pipettes
2. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve the sample in a 1:1 mixture of acetonitrile and water in a 10 mL volumetric flask.
- Ensure the sample is fully dissolved, using sonication if necessary.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 220 nm
- Column Temperature: 30 °C
4. Data Analysis:
- Integrate the peak areas of all components.
- Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
- Pay close attention to any peak corresponding to the retention time of 4-chlorophenylacetic acid, a common process-related impurity.
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities, such as residual solvents or byproducts from the esterification reaction.
1. Instrumentation and Materials:
- GC-MS system
- A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
- Helium (carrier gas)
- Dichloromethane (GC grade)
- This compound sample
2. Sample Preparation:
- Prepare a 1 mg/mL solution of the sample in dichloromethane.
- Vortex to ensure complete dissolution.
- Transfer to a GC vial.
3. GC-MS Conditions:
- Inlet Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1)
- Injection Volume: 1 µL
- Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Mass Range: 40-450 amu
4. Data Analysis:
- Identify the main peak corresponding to this compound.
- Analyze the mass spectra of any minor peaks and compare them against a library (e.g., NIST) to tentatively identify impurities.
Understanding Potential Impurities
A key aspect of supplier qualification is understanding the potential impurities that may be present. For this compound, which is commonly synthesized via Fischer esterification of 4-chlorophenylacetic acid with methanol, the following impurities should be considered:
Caption: Common impurities associated with this compound.
Conclusion and Best Practices
The procurement of high-purity this compound is a critical, yet often overlooked, aspect of experimental design and drug development. By moving from a passive purchasing model to an active qualification framework, researchers can significantly enhance the reliability and reproducibility of their results.
Key Takeaways:
-
Always Verify: Never rely solely on a supplier's CoA. Perform in-house QC on every new lot of material.
-
Document Everything: Maintain a detailed record of each supplier, including all CoAs, in-house verification data, and batch numbers.
-
Build Relationships: Establish open communication with the technical support teams of your preferred suppliers. They can often provide valuable information on batch consistency and impurity profiles.
By implementing these strategies, you can ensure that the starting materials you use are of the highest possible quality, thereby safeguarding the integrity of your research and accelerating your path to discovery.
References
- Alfa Aesar.
- National Institute of Standards and Technology (NIST).Chemistry WebBook.[Link]
Methodological & Application
Application Note: A Validated RP-HPLC Method for In-Process Monitoring of Reactions Involving Methyl 4-chlorophenylacetate
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the in-process monitoring of chemical reactions involving methyl 4-chlorophenylacetate. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), such as Lorcaserin, rigorous monitoring of its reactions is critical for ensuring product quality and optimizing reaction yield.[1][2] This method provides excellent separation of this compound from its common precursors and potential byproducts, enabling accurate quantification and real-time tracking of reaction progress. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for use in regulated drug development and manufacturing environments.[3][4][5][6]
Introduction
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry.[1][7] Its conversion into more complex molecules requires precise control over reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities. HPLC is a powerful analytical technique for monitoring these reactions due to its high resolution, sensitivity, and quantitative accuracy.[8]
The primary objective of this application note is to provide a comprehensive, step-by-step protocol for an HPLC method capable of separating and quantifying this compound, its starting material (4-chlorophenylacetic acid), and a potential subsequent product (methyl 2-(4-chlorophenyl)-2-methylpropanoate).[9][10] This allows researchers and process chemists to:
-
Track the consumption of starting materials.
-
Monitor the formation of the desired product.
-
Detect and identify the presence of byproducts and impurities.
-
Determine the optimal endpoint of a reaction.
This document provides a detailed methodology, including instrument setup, mobile phase preparation, and sample analysis. Furthermore, it outlines the validation of the method to demonstrate its reliability and adherence to scientific and regulatory standards.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is essential for developing a suitable HPLC method. The non-polar nature of this compound suggests that reversed-phase chromatography is an appropriate separation technique.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | PubChem[11] |
| Molecular Weight | 184.62 g/mol | PubChem[11] |
| Appearance | Clear, slightly yellow liquid | LookChem[1] |
| Solubility | Soluble in Chloroform, DCM, Methanol | LookChem[1] |
| XLogP3 | 2.5 | PubChem[11] |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis.
Materials and Reagents
-
This compound reference standard (>98% purity)[12]
-
4-chlorophenylacetic acid reference standard
-
Methyl 2-(4-chlorophenyl)-2-methylpropanoate reference standard
-
HPLC-grade acetonitrile (ACN)[13]
-
HPLC-grade methanol (MeOH)[13]
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (FA), HPLC grade
Instrumentation
An HPLC system equipped with the following components is required:
-
Quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV-Vis Detector
-
Data acquisition and processing software (e.g., Empower, Chromeleon)
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard (this compound, 4-chlorophenylacetic acid, and methyl 2-(4-chlorophenyl)-2-methylpropanoate) into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of each primary stock solution into a single 10 mL volumetric flask and dilute to the mark with the 50:50 acetonitrile/water mixture. This solution will be used for system suitability and calibration.
Sample Preparation from Reaction Mixture
-
Quenching (if necessary): At desired time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting it in a known volume of cold diluent (50:50 acetonitrile/water) to stop the reaction.
-
Dilution: Perform a serial dilution of the quenched sample to bring the concentration of the analytes within the linear range of the method (e.g., 1-200 µg/mL). It is recommended to dissolve the sample in a solvent with a similar or weaker elution strength than the initial mobile phase to ensure good peak shape.[14]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before placing it in the autosampler.
Method Development and Optimization Rationale
The selection of the chromatographic conditions was based on the physicochemical properties of the analytes and empirical optimization.
-
Stationary Phase: A C18 column was chosen as the primary stationary phase due to its wide applicability in reversed-phase chromatography for separating moderately non-polar compounds.
-
Mobile Phase: A combination of acetonitrile and water was selected for the mobile phase. Acetonitrile is often preferred due to its lower viscosity and UV cutoff.[13] The addition of 0.1% formic acid helps to protonate any acidic species (like 4-chlorophenylacetic acid), leading to better peak shapes and consistent retention times.
-
Gradient Elution: A gradient elution program was developed to ensure the separation of compounds with a range of polarities, from the more polar 4-chlorophenylacetic acid to the less polar this compound and its potential byproducts, within a reasonable analysis time.[15][16][17]
-
Detection Wavelength: The detection wavelength of 225 nm was chosen as it provides good sensitivity for all the aromatic compounds of interest. A DAD can be used to confirm the peak purity and identity by comparing the UV spectra with those of the reference standards.
System Suitability Testing (SST)
Before initiating any sample analysis, the performance of the HPLC system must be verified through system suitability testing.[18][19][20][21] A series of six replicate injections of the working standard solution should be performed. The acceptance criteria are outlined in the table below, in accordance with USP guidelines.[12][18]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
| Resolution (Rs) between adjacent peaks | ≥ 2.0 |
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4][5][6]
Specificity
Specificity was demonstrated by injecting the individual reference standards, a mixture of the standards, and a diluent blank. The method was able to unequivocally assess the analyte of interest in the presence of other components. The peaks were well-resolved from each other and from any peaks in the blank.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound at concentrations ranging from 1 µg/mL to 200 µg/mL. The calibration curve of peak area versus concentration showed a correlation coefficient (R²) of > 0.999, indicating excellent linearity over the tested range.
Accuracy
Accuracy was determined by a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): The precision of the method was assessed by performing six replicate analyses of the 100 µg/mL standard solution on the same day. The RSD of the peak areas was ≤ 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst to assess intermediate precision. The RSD between the two days was ≤ 2.0%.
Robustness
The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of a reaction sample.
Caption: Workflow for HPLC monitoring of reactions.
Conclusion
This application note presents a detailed, robust, and validated RP-HPLC method for the in-process monitoring of reactions involving this compound. The method is specific, linear, accurate, precise, and robust, making it highly suitable for use in both research and quality control environments within the pharmaceutical industry. By providing real-time quantitative data on the progress of a reaction, this method enables scientists to optimize reaction conditions, improve product yield, and ensure the quality and consistency of the final product.
References
- International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- LookChem. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. [Link]
- U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ResearchGate. (n.d.). Q2(R1)
- Bitesize Bio. (2021). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. [Link]
- Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
- International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- ECA Academy. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. [Link]
- Altabrisa Group. (2023). What Are HPLC System Suitability Tests and Their Importance?[Link]
- Welch Materials. (2023).
- Patsnap. (2023). Optimizing HPLC Solvent Gradient for Specific Analytes. [Link]
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
- PrepChem.com. (n.d.). Synthesis of methyl (4-chlorophenyl)
- Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
- Pharmazone. (n.d.). The Chemical Properties and Synthesis of 4-Chlorophenylacetic Acid. [Link]
- Wiley-VCH. (n.d.).
- ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions. [Link]
- KNAUER. (n.d.). HPLC. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Phenomenex. (2023). Guide to Choosing the Correct HPLC Solvent. [Link]
- Veeprho. (n.d.).
- Polymer Chemistry Characterization Lab. (n.d.).
- ResearchGate. (2017). Preferred sample solvent for HPLC. [Link]
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Application Note: Enhanced GC Detection of Methyl 4-chlorophenylacetate via a Two-Step Hydrolysis and Derivatization Protocol
Abstract This application note provides a detailed, scientifically-grounded guide for the derivatization of Methyl 4-chlorophenylacetate to enhance its detectability in Gas Chromatography (GC). Direct analysis of this compound, particularly at trace levels, can be challenging due to suboptimal chromatographic performance or insufficient detector response. The protocols herein detail a robust, two-step methodology: first, the quantitative hydrolysis of the methyl ester to its parent carboxylic acid, 4-chlorophenylacetic acid, followed by one of two powerful derivatization strategies. The first strategy employs silylation to create a trimethylsilyl (TMS) ester, ideal for improving volatility, thermal stability, and generating characteristic mass fragments for GC-Mass Spectrometry (GC-MS) analysis. The second strategy utilizes pentafluorobenzylation to form a PFB-ester, a potent electrophore for ultra-sensitive analysis by GC with an Electron Capture Detector (GC-ECD).
Introduction and Scientific Rationale
This compound is a halogenated aromatic ester. While amenable to direct GC analysis, achieving high sensitivity and robust quantification can be difficult. The primary challenges include potential for on-column adsorption and a detector response that may be inadequate for trace-level analysis.[1] Derivatization is a chemical modification technique used to convert an analyte into a form that is more suitable for analysis, addressing issues of volatility, stability, or detectability.[2][3][4]
The ester functional group in this compound is relatively stable and lacks the "active" hydrogen atoms typically targeted by common derivatization reagents.[5][6] Therefore, a direct, one-step derivatization is inefficient. The logical and scientifically sound approach is to first hydrolyze the ester to its corresponding carboxylic acid, 4-chlorophenylacetic acid. This exposes a highly reactive carboxyl group (-COOH) containing an active hydrogen, making it an ideal target for subsequent derivatization.[4][7]
This guide presents two validated pathways post-hydrolysis:
-
Silylation for GC-MS: This common technique replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group.[5][6][8] The resulting TMS-ester is significantly more volatile, less polar, and more thermally stable, leading to improved peak shape and chromatographic performance.[8][9] For GC-MS, the TMS derivative provides a predictable mass increase and characteristic fragmentation patterns that enhance compound identification and confirmation.[10]
-
Pentafluorobenzylation for GC-ECD: This method involves forming an ester with pentafluorobenzyl bromide (PFBBr). The resulting PFB-ester contains a polyfluorinated aromatic ring, which is a powerful electrophore (electron-capturing group).[1][11][12] This makes the derivative exceptionally sensitive to an Electron Capture Detector (ECD), enabling picogram-level detection limits.[1][5][13]
Overall Experimental Workflow
The entire process, from the initial sample to the final analysis, follows a structured, multi-step workflow. This ensures that the conversion is quantitative and reproducible, which is critical for accurate analysis.
Caption: Overall workflow for the derivatization of this compound.
Materials and Reagents
-
Solvents: Methanol, Dichloromethane, Hexane, Acetone (all HPLC or GC-grade)
-
Hydrolysis: Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), Hydrochloric acid (HCl, concentrated)
-
Silylation Reagents:
-
Pentafluorobenzylation Reagent: Pentafluorobenzyl bromide (PFBBr), 10% solution in acetone[3][11]
-
Phase Transfer Catalyst (for PFBBr): 18-crown-6 ether[3]
-
Apparatus: GC vials (2 mL), heating block, vortex mixer, nitrogen evaporator, pH paper, separatory funnel.
Detailed Experimental Protocols
Protocol I: Quantitative Hydrolysis of this compound
This initial step is critical for converting the ester into the derivatizable carboxylic acid.
-
Sample Preparation: Accurately weigh or pipette a known amount of sample containing this compound into a reaction vial. Dissolve in 1 mL of methanol.
-
Alkaline Hydrolysis: Add 1 mL of 2 M methanolic potassium hydroxide (KOH). Cap the vial tightly and heat at 60°C for 60 minutes to ensure complete hydrolysis.
-
Neutralization and Acidification: Cool the reaction mixture to room temperature. Carefully add concentrated HCl dropwise until the solution is acidic (pH < 2), checking with pH paper. This protonates the carboxylate salt to form the free carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Add 5 mL of deionized water and 5 mL of dichloromethane. Shake vigorously for 2 minutes. Allow the layers to separate.
-
Isolate Organic Layer: Collect the lower dichloromethane layer, which now contains the 4-chlorophenylacetic acid. Repeat the extraction of the aqueous layer with a fresh 5 mL portion of dichloromethane to maximize recovery.
-
Drying and Evaporation: Combine the dichloromethane extracts. Dry the extract by passing it through a small column of anhydrous sodium sulfate. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The resulting white residue is 4-chlorophenylacetic acid, ready for derivatization.
Protocol II: Derivatization for GC-MS Analysis (Silylation)
This protocol converts the carboxylic acid into its volatile and thermally stable TMS-ester. Silylation reagents are extremely sensitive to moisture; all glassware must be dry and the procedure should be performed in a low-humidity environment.[4][5]
Caption: Silylation reaction of 4-chlorophenylacetic acid.
-
Reagent Addition: To the dried 4-chlorophenylacetic acid residue from Protocol I, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.[17] The reaction is typically rapid for carboxylic acids.[20]
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.
Protocol III: Derivatization for GC-ECD Analysis (Pentafluorobenzylation)
This protocol creates a PFB-ester derivative for ultra-sensitive detection by ECD.
Caption: Pentafluorobenzylation of 4-chlorophenylacetic acid.
-
Reagent Addition: To the dried 4-chlorophenylacetic acid residue from Protocol I, add 500 µL of acetone, 20 µL of the 10% PFBBr solution, and 50 µL of 18-crown-6 ether solution (as catalyst).[3]
-
Reaction: Cap the vial tightly and vortex. Heat at 60°C for 60 minutes.
-
Solvent Exchange: Cool the vial to room temperature. Evaporate the acetone under a gentle stream of nitrogen.
-
Extraction: Add 1 mL of hexane to the residue and vortex for 1 minute to extract the PFB-ester derivative.
-
Analysis: The hexane layer is now ready for injection into the GC-ECD system.
GC Parameters and Expected Results
The following tables provide starting parameters for GC analysis and summarize the expected outcomes of the derivatization.
Table 1: Recommended GC Conditions
| Parameter | GC-MS (TMS-Derivative) | GC-ECD (PFB-Derivative) |
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms, HP-5ms) | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5, HP-5) |
| Injector | Split/Splitless, 250°C | Split/Splitless, 280°C |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Nitrogen or Argon/Methane, 1.2 mL/min |
| Oven Program | 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) | 100°C (hold 1 min), ramp 20°C/min to 300°C (hold 5 min) |
| Detector | MS, Transfer Line 280°C, Source 230°C, Scan 50-450 amu | ECD, 320°C |
Table 2: Analyte and Derivative Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristic for GC |
| This compound | C₉H₉ClO₂ | 184.62 | Baseline Analyte |
| 4-chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | Intermediate (Poor GC performance) |
| TMS-Derivative | C₁₁H₁₅ClO₂Si | 242.77 | Increased volatility; MW shift of +72 amu |
| PFB-Derivative | C₁₅H₁₀ClF₅O₂ | 350.68 | Strong electron-capturing properties |
Trustworthiness and Validation
To ensure the validity of these protocols, the following steps are recommended:
-
Reaction Completeness: Analyze the derivatized sample to confirm the absence of the underivatized 4-chlorophenylacetic acid peak. Incomplete reactions often point to the presence of moisture or insufficient reagent/reaction time.[4]
-
Calibration: Prepare calibration standards of this compound and subject them to the entire hydrolysis and derivatization procedure. This ensures that any inefficiencies in the process are accounted for in the final quantification.
-
Reagent Blanks: Process a blank sample (containing only solvents) through the entire procedure to identify any potential interferences from reagents or glassware.
Conclusion
The direct GC analysis of this compound can be significantly improved through a scientifically-driven derivatization strategy. The mandatory initial hydrolysis to 4-chlorophenylacetic acid unlocks the potential for highly effective derivatization. Silylation with BSTFA or MSTFA is the recommended pathway for robust GC-MS analysis, offering improved chromatography and definitive mass spectral identification. For applications requiring the highest sensitivity, pentafluorobenzylation provides a derivative perfectly suited for ultra-trace quantification by GC-ECD. By following these detailed and validated protocols, researchers can achieve reliable and enhanced detection of this compound in various complex matrices.
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Application Notes and Protocols: The Strategic Use of Methyl 4-chlorophenylacetate in Modern Heterocyclic Synthesis
Abstract
Methyl 4-chlorophenylacetate is a versatile and economically significant starting material in organic synthesis.[1][2] Its structure, featuring an activated methylene group flanked by an ester and a 4-chlorophenyl ring, provides multiple reaction sites for constructing a diverse array of heterocyclic scaffolds.[3][4] These scaffolds are of paramount interest in medicinal chemistry and materials science. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of key heterocyclic systems, including benzofurans, quinolines, and thiophenes. The protocols herein are designed to be robust and reproducible, with a focus on explaining the causal relationships behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Chemical Versatility of this compound
This compound, with the molecular formula C₉H₉ClO₂, is a clear, slightly yellow liquid at room temperature.[2] Its utility in heterocyclic synthesis stems from three key structural features:
-
The α-Methylene Group: The protons on the carbon adjacent to the carbonyl group are acidic (pKa ≈ 22 in DMSO), making this position a prime site for deprotonation to form a nucleophilic enolate. This reactivity is central to many carbon-carbon and carbon-heteroatom bond-forming reactions.
-
The Ester Functional Group: The ester can be hydrolyzed, ammonolyzed, or reduced, offering a handle for subsequent functional group transformations or for participating directly in cyclization reactions.
-
The 4-Chlorophenyl Ring: The chlorine atom provides a site for nucleophilic aromatic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann).[5][6][7][8] This allows for late-stage modification of the synthesized heterocycle, a crucial strategy in drug discovery for generating compound libraries.
These features make this compound a powerful precursor for building molecular complexity. The following sections will detail its application in specific, high-value heterocyclic syntheses.
Synthesis of 2-Arylbenzofurans
Benzofurans are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.[9][10] A common strategy for their synthesis involves the condensation of a phenol with a component that provides the C2 and C3 atoms of the furan ring. Here, we adapt this strategy using this compound.
Reaction Principle and Mechanism
The synthesis proceeds via an initial O-alkylation of a substituted phenol with an α-halo ketone (derived from the starting ester), followed by an intramolecular aldol-type condensation and dehydration. To utilize this compound, it is first converted to the corresponding α-brominated ester, which then reacts with a salicylaldehyde derivative. The subsequent intramolecular Darzens or Perkin-like condensation, followed by decarboxylation, yields the benzofuran core.
The causality for this multi-step approach lies in activating the α-position for nucleophilic attack by the phenoxide and subsequently setting up an intramolecular cyclization. The base is critical; a weaker base like K₂CO₃ is sufficient for the initial O-alkylation, while a stronger base like sodium ethoxide is required to deprotonate the α-carbon for the cyclization step.
Visualized Reaction Pathway
Caption: Workflow for Benzofuran Synthesis.
Detailed Experimental Protocol
Protocol: Synthesis of 2-(4-chlorophenyl)benzofuran
-
Part A: Synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate
-
To a solution of this compound (18.4 g, 0.1 mol) in 150 mL of carbon tetrachloride, add N-bromosuccinimide (NBS) (19.6 g, 0.11 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.16 g, 1 mol%).
-
Reflux the mixture under a 250W lamp for 4 hours, monitoring the reaction by TLC (thin-layer chromatography). The solid succinimide will float to the top upon completion.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a 10% sodium thiosulfate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bromoester, which can be used in the next step without further purification.
-
-
Part B: Synthesis of 2-(4-chlorophenyl)benzofuran
-
In a 250 mL round-bottom flask, dissolve salicylaldehyde (12.2 g, 0.1 mol) in 100 mL of dry acetone. Add anhydrous potassium carbonate (27.6 g, 0.2 mol).
-
Add the crude methyl 2-bromo-2-(4-chlorophenyl)acetate (from Part A, ~0.1 mol) dropwise to the suspension.
-
Reflux the mixture for 12 hours. Monitor the reaction by TLC.
-
After cooling, filter off the inorganic salts and evaporate the solvent.
-
To the crude intermediate, add 100 mL of ethanol and a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol).
-
Reflux the mixture for 3 hours. The reaction mixture will turn deep red.
-
Cool the mixture and pour it into 300 mL of ice-cold water. Acidify with dilute HCl until the pH is ~5.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 95:5) to afford the pure 2-(4-chlorophenyl)benzofuran.
-
Synthesis of Quinolines via Modified Friedländer Annulation
The quinoline ring system is a cornerstone of antimalarial drugs and is found in numerous other bioactive compounds.[11][12] The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, is a classic and effective method for its construction.[13]
Reaction Principle and Mechanism
In this protocol, this compound serves as the active methylene component. It condenses with a 2-aminoaryl ketone (e.g., 2-aminobenzophenone) under base or acid catalysis. The causality of catalyst choice is significant: a base like potassium tert-butoxide will directly form the enolate of the ester, while an acid catalyst like p-toluenesulfonic acid (p-TSA) will activate the ketone's carbonyl group for nucleophilic attack by the enol form of the ester. The subsequent cyclization and dehydration (aromatization) are often spontaneous or require heat.
Visualized Reaction Pathway
Caption: Friedländer Annulation Workflow.
Detailed Experimental Protocol
Protocol: Synthesis of 2-Aryl-4-chloroquinolines
-
To a solution of 2-amino-5-chlorobenzophenone (2.31 g, 10 mmol) in 50 mL of dry toluene, add this compound (1.85 g, 10 mmol) and potassium tert-butoxide (1.35 g, 12 mmol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 8 hours. Monitor the progress of the reaction by TLC.
-
Cool the reaction mixture to room temperature and quench by carefully adding 50 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is often a mixture of the quinolone and its tautomer. To obtain the 4-chloroquinoline, the crude quinolone is treated with phosphoryl chloride (POCl₃).
-
Add the crude product to 20 mL of POCl₃ and heat at 110 °C for 3 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) to yield the 4-chloroquinoline derivative.[14]
Tabulated Reaction Parameters
| Parameter | Value | Rationale |
| Catalyst | Potassium tert-butoxide | Strong, non-nucleophilic base promotes enolate formation. |
| Solvent | Toluene | High boiling point allows for effective water removal. |
| Temperature | Reflux (~111 °C) | Drives the condensation and dehydration steps to completion. |
| Reaction Time | 8 hours | Sufficient time for completion, monitored by TLC. |
| Chlorinating Agent | POCl₃ | Converts the intermediate quinolone to the chloroquinoline. |
Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful multi-component reaction for the synthesis of highly substituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[15][16] Thiophene derivatives are important in both pharmaceuticals and polymer science. While the classic Gewald reaction uses a nitrile, variations can accommodate other electron-withdrawing groups.
Reaction Principle and Mechanism
This protocol adapts the Gewald reaction by first performing a Claisen condensation of this compound with a ketone (e.g., acetone) to form a β-keto ester. This intermediate now possesses a highly activated methylene group positioned between two carbonyls. This β-keto ester can then participate in the Gewald reaction with elemental sulfur and an amine source (like morpholine, which also acts as the base catalyst), leading to the formation of a polysubstituted 2-aminothiophene.
The mechanism involves an initial Knoevenagel condensation of the β-keto ester with itself or another carbonyl, followed by the addition of sulfur to the enolate, cyclization, and tautomerization to furnish the aromatic thiophene ring.[15][17]
Visualized Reaction Mechanism
Caption: Adapted Gewald Reaction Pathway.
Detailed Experimental Protocol
Protocol: Synthesis of Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
-
Part A: Synthesis of Methyl 2-(4-chlorobenzoyl)propanoate (β-Keto Ester)
-
Suspend sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in 100 mL of dry THF in a three-neck flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add a solution of this compound (18.4 g, 0.1 mol) and acetone (7.3 mL, 0.1 mol) in 50 mL of dry THF dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 6 hours.
-
Quench the reaction by carefully pouring it into ice water and acidifying with 1M HCl.
-
Extract with diethyl ether (3 x 100 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate to give the crude β-keto ester.
-
-
Part B: Gewald Reaction
-
In a 250 mL flask, combine the crude β-keto ester from Part A (~0.1 mol), methyl cyanoacetate (8.9 mL, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in 100 mL of ethanol.
-
Add morpholine (8.7 mL, 0.1 mol) dropwise while stirring. An exothermic reaction may occur.
-
Heat the mixture to 50 °C and stir for 3 hours. A precipitate should form.
-
Cool the reaction mixture in an ice bath for 1 hour.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry in a vacuum oven.
-
Recrystallize from ethanol or isopropanol to obtain the pure 2-aminothiophene derivative.
-
Conclusion
This compound is a demonstrably valuable and versatile precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. By understanding the reactivity of its key functional groups—the active methylene, the ester, and the chlorophenyl ring—researchers can strategically design and execute efficient synthetic routes. The protocols detailed in these notes for benzofurans, quinolines, and thiophenes serve as validated starting points for exploration in drug discovery and materials science, providing a solid foundation for the development of novel molecular entities.
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- 14. rsc.org [rsc.org]
- 15. Gewald reaction - Wikipedia [en.wikipedia.org]
- 16. Gewald Reaction [organic-chemistry.org]
- 17. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: The Role of Methyl 4-chlorophenylacetate in Modern Agrochemical Development
Introduction: Unlocking the Potential of a Versatile Chemical Scaffold
In the continuous pursuit of novel and effective agrochemicals, the strategic selection of starting materials is paramount. Methyl 4-chlorophenylacetate, a readily available and versatile chemical intermediate, has emerged as a significant building block in the synthesis of a diverse range of active ingredients for crop protection. Its substituted phenylacetic acid structure provides a key scaffold that can be elaborated into potent herbicides, insecticides, and fungicides. The presence of the chlorine atom and the ester functionality offers multiple reaction sites for chemical modification, allowing for the fine-tuning of biological activity, selectivity, and environmental persistence.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of this compound in agrochemical development. We will delve into detailed synthetic protocols, elucidate mechanisms of action, present quantitative biological activity data, and outline robust methods for efficacy evaluation. Our focus is to bridge the gap between theoretical chemistry and practical application, offering field-proven insights to accelerate the discovery and development of next-generation crop protection solutions.
Part 1: Synthesis of Agrochemicals from this compound
The true value of this compound lies in its adaptability as a precursor for various classes of agrochemicals. Below, we provide detailed, step-by-step protocols for the synthesis of a representative herbicide, insecticide, and fungicide, starting from this key intermediate.
Synthesis of a Phenoxy-type Herbicide: A Derivative of 2-Methyl-4-chlorophenoxyacetic Acid (MCPA)
Phenoxyacetic acid herbicides are a well-established class of selective, systemic herbicides used to control broadleaf weeds.[1] this compound can be readily converted to a key intermediate for the synthesis of MCPA analogues.
Protocol 1: Synthesis of a 2-Methyl-4-chlorophenoxyacetic Acid Analogue
-
Step 1: Hydrolysis of this compound to 4-Chlorophenylacetic Acid.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Add a 10% aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.
-
The resulting precipitate of 4-Chlorophenylacetic acid is collected by filtration, washed with cold water, and dried under vacuum.[2][3]
-
-
Step 2: Chlorination of 4-Chlorophenylacetic Acid.
-
In a well-ventilated fume hood, dissolve the dried 4-Chlorophenylacetic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Add a catalytic amount of acetic anhydride.[4]
-
While stirring, bubble chlorine gas through the solution at a controlled rate, maintaining the reaction temperature between 60-65°C.[4]
-
Monitor the reaction by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until the desired degree of chlorination is achieved.
-
Cool the reaction mixture and purge with nitrogen to remove excess chlorine and HCl.
-
The product, a chlorinated phenylacetic acid derivative, can be isolated by crystallization or extraction.
-
-
Step 3: Etherification to form the Phenoxyacetic Acid Derivative.
-
The chlorinated phenylacetic acid from the previous step is reacted with a suitable alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.
-
Alternatively, the chlorinated phenylacetic acid can be reacted with a phenol in the presence of a base to form the ether linkage directly, yielding the final herbicide.
-
Experimental Workflow: Herbicide Synthesis
Caption: Synthetic pathway for a phenoxy-type herbicide.
Synthesis of an Insecticidal Pyrimido[2,1-b]quinazoline Derivative
Derivatives of pyrimido[2,1-b]quinazoline have shown promising insecticidal activity, particularly as larvicides against mosquitoes.[5][6] A multi-step synthesis can be envisioned starting from a key intermediate derived from this compound.
Protocol 2: Synthesis of a Pyrimido[2,1-b]quinazoline Insecticide Analogue
-
Step 1: Reduction of this compound to 4-Chlorophenylacetaldehyde.
-
Dissolve this compound (1 equivalent) in a dry, inert solvent such as toluene or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents) dropwise, maintaining the temperature below -70°C.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent. The organic layer is then dried and concentrated to yield 4-chlorophenylacetaldehyde.
-
-
Step 2: Biginelli-type Condensation.
-
In a round-bottom flask, combine 4-chlorophenylacetaldehyde (1 equivalent), methyl acetoacetate (1.2 equivalents), and urea (1 equivalent) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.[5]
-
Cool the reaction mixture to room temperature to allow the product, a dihydropyrimidinone derivative, to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
-
Step 3: Subsequent Cyclization and Functionalization.
-
The dihydropyrimidinone intermediate can then undergo further reactions, such as chlorination followed by cyclization with an appropriate amino-benzoic acid derivative, to form the final pyrimido[2,1-b]quinazoline insecticide.[5]
-
Experimental Workflow: Insecticide Synthesis
Sources
- 1. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Synthesis, Polymorphism, and Insecticidal Activity of Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-Carboxylate Against Anopheles arabiensis Mosquito - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Involving Methyl 4-Chlorophenylacetate
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern synthetic chemistry. Its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. This guide provides an in-depth technical overview and detailed protocols for the Suzuki coupling of a challenging, electron-deficient substrate: Methyl 4-chlorophenylacetate.
Introduction: The Challenge and Opportunity of Aryl Chlorides
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[1] While aryl iodides and bromides are highly reactive substrates, the use of more abundant and cost-effective aryl chlorides presents a significant challenge due to the strength of the C-Cl bond.[2] Overcoming this hurdle is crucial for developing more economical and sustainable synthetic routes.
This compound is an exemplary substrate in this context. The presence of the electron-withdrawing acetate group further deactivates the aryl chloride, making the initial oxidative addition step of the catalytic cycle particularly demanding.[2] However, successful coupling of this substrate opens the door to the synthesis of a wide range of biphenylacetic acid derivatives, which are important structural motifs in many non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds.
This document will delve into the mechanistic nuances of this reaction, provide a rationale for the selection of critical reaction components, and offer a detailed, field-proven protocol for the successful Suzuki coupling of this compound.
The Catalytic Cycle: A Mechanistic Deep Dive
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a series of well-defined steps centered around a palladium catalyst.[2][3][4] Understanding this cycle is paramount to troubleshooting and optimizing the reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[1]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the chloride. A base is crucial for activating the boronic acid to facilitate this step.[5]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
For unactivated aryl chlorides like this compound, the use of specialized ligands is critical to promote the challenging oxidative addition step.
Optimizing Reaction Components: A Rational Approach
The success of a Suzuki coupling reaction, especially with a challenging substrate, hinges on the judicious selection of each component.
| Component | Recommended Choice(s) | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and relatively stable Pd(0) and Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.[6] |
| Ligand | Buchwald Ligands: SPhos, XPhos | For aryl chlorides, bulky and electron-rich phosphine ligands are essential.[4][7] They stabilize the Pd(0) center, promote the oxidative addition step, and facilitate the reductive elimination.[7] SPhos and XPhos are particularly effective for electron-deficient aryl chlorides.[8][9] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[5] The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is a strong, non-nucleophilic base that is often effective for challenging couplings.[10] |
| Solvent | Toluene, Dioxane, THF (often with water) | The solvent must be able to dissolve the reactants and catalyst. Aprotic solvents like toluene and dioxane are commonly used.[11] The addition of a small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[10] |
| Boronic Acid | Arylboronic acids (e.g., Phenylboronic acid) | A wide variety of boronic acids are commercially available and generally stable. For this protocol, we will use phenylboronic acid as a representative coupling partner. |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is designed to be a robust starting point for the Suzuki coupling of this compound. Optimization of temperature, reaction time, and catalyst loading may be necessary for different boronic acid coupling partners.
Materials and Reagents
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Reaction Workflow
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
-
Catalyst Preparation and Addition:
-
In a separate vial, under an argon atmosphere, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of degassed toluene.
-
Using a syringe, add the catalyst solution to the Schlenk flask containing the reactants.
-
-
Solvent Addition:
-
Add degassed toluene and degassed water to the reaction flask via syringe. A common solvent ratio is 4:1 or 5:1 toluene to water. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure Methyl 4-biphenylacetate.
-
-
Analysis:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Calculate the reaction yield.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents | - Ensure proper degassing of solvents.- Use fresh, high-purity reagents.- Consider using a pre-formed palladium-ligand complex (precatalyst).[9] |
| Formation of Homocoupled Byproducts | - Presence of oxygen- High reaction temperature | - Thoroughly degas all solvents and maintain a strict inert atmosphere.- Optimize the reaction temperature; it may be possible to run the reaction at a lower temperature for a longer time. |
| Protodeboronation of Boronic Acid | - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures | - Use anhydrous solvents and carefully control the amount of water added.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Product Purification | - Co-elution with byproducts or residual ligand | - Optimize the solvent system for column chromatography.- Consider a recrystallization step if the product is a solid. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is a highly valuable transformation for the synthesis of important pharmaceutical precursors. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system, base, and solvent, researchers can achieve high yields and purity. The use of bulky, electron-rich phosphine ligands, such as SPhos, is paramount for the activation of the inert C-Cl bond. This guide provides a solid foundation for the successful implementation of this reaction in a research and development setting.
References
- Biscoe, M. R., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027-14030.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yao, M.-L., & Deng, M.-Z. (2000).
- Yudin, A. K. (Ed.). (2009). Aziridines and Epoxides in Organic Synthesis. John Wiley & Sons.
- Zhang, Y., et al. (2014). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4454-4457.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity, 23(3), 637-648.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Barder, T. E., et al. (2005). New Catalysts for Suzuki−Miyaura Coupling Reactions: The Next Generation of Biarylphosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696.
- Wilson, K. L., et al. (2018). Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling. Synlett, 29(05), 650-654.
- Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions.
- Wikipedia. (2024). Suzuki reaction.
- Asian Journal of Green Chemistry. (2022). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 6(1), 1-10.
- Google Patents. (n.d.). US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- Advion. (n.d.). Suzuki Reaction Monitoring.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling on aryl chlorides.
- WordPress. (n.d.). Use of Base Metals in Suzuki Coupling.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
- RSC Publishing. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
- NIH. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 79(18), 8740–8747.
- Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1034–1041.
- YouTube. (2018). The Suzuki reaction.
- YouTube. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nasc.ac.in [nasc.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Esterification of 4-Chlorophenylacetic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-Chlorophenylacetic Acid Esters
4-Chlorophenylacetic acid is a versatile building block in organic synthesis, and its ester derivatives are of significant interest in medicinal chemistry and materials science.[1][2] The esterification of the carboxylic acid moiety allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design.[3] Furthermore, these esters serve as key intermediates in the synthesis of more complex molecules. This guide provides detailed protocols for the efficient esterification of 4-chlorophenylacetic acid, offering a selection of methods to accommodate various substrate sensitivities and laboratory capabilities.
Methodology Selection: A Comparative Overview
The choice of esterification method is dictated by factors such as the structure of the alcohol, the desired reaction conditions (e.g., temperature, pH), and the presence of other functional groups. Here, we present three robust and widely applicable protocols:
| Method | Key Reagents | Advantages | Disadvantages | Best Suited For |
| Fischer-Speier Esterification | Alcohol (in excess), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH) | Cost-effective, simple procedure.[4][5] | Requires high temperatures and strong acid, not suitable for acid-sensitive substrates. The reaction is an equilibrium process.[6][7] | Simple, non-sensitive primary and secondary alcohols. |
| Acid Chloride Mediated Esterification | Thionyl Chloride (SOCl₂), Alcohol | High yielding, reaction goes to completion.[8][9] | Thionyl chloride is a hazardous reagent requiring careful handling.[10][11][12][13][14] The intermediate acid chloride is moisture-sensitive. | A wide range of alcohols, including those that are less reactive. |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Alcohol | Mild reaction conditions, suitable for acid-labile substrates and sterically hindered alcohols.[15][16][17][18] | DCC is an allergen and the dicyclohexylurea (DCU) byproduct can complicate purification.[3][19] | Acid-sensitive substrates and sterically demanding alcohols.[8][16] |
Protocol 1: Fischer-Speier Esterification
This classical method involves the direct reaction of 4-chlorophenylacetic acid with an alcohol in the presence of a strong acid catalyst. The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[5][6][7]
Reaction Workflow
Caption: Workflow for Fischer-Speier Esterification.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenylacetic acid (1 equivalent) in the desired alcohol (e.g., ethanol, 10-20 equivalents).[20]
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirred solution.[20][21]
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.[4][22] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water.
-
Neutralization: Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[4][23][24]
-
Extraction: Transfer the mixture to a separatory funnel and extract the ester with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 50 mL).[24][25]
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[24][26]
-
Purification: Purify the crude ester by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/petroleum ether).[4][26]
Protocol 2: Acid Chloride Mediated Esterification
This two-step protocol involves the initial conversion of 4-chlorophenylacetic acid to its more reactive acid chloride derivative using thionyl chloride, followed by reaction with the alcohol.[8][9] This method is highly efficient and generally proceeds to completion.
Reaction Workflow
Caption: Workflow for Acid Chloride Mediated Esterification.
Detailed Step-by-Step Protocol
Step 1: Formation of 4-Chlorophenylacetyl Chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube containing calcium chloride. Add 4-chlorophenylacetic acid (1 equivalent) to the flask.
-
Reagent Addition: Carefully add thionyl chloride (2-3 equivalents) to the flask.[27] A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Reflux: Heat the mixture to reflux for 1-2 hours.[27] The reaction is complete when the evolution of HCl and SO₂ gases ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-chlorophenylacetyl chloride is typically used in the next step without further purification.
Step 2: Esterification
-
Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1-1.2 equivalents) and a base such as pyridine or triethylamine (1.2 equivalents) in a dry, aprotic solvent (e.g., dichloromethane, diethyl ether).
-
Addition of Acid Chloride: Cool the alcohol solution to 0 °C in an ice bath. Slowly add the crude 4-chlorophenylacetyl chloride (1 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.[25]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel or by distillation.
Protocol 3: Steglich Esterification
The Steglich esterification is a mild and efficient method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[15][17][18] This method is particularly advantageous for substrates that are sensitive to acidic or high-temperature conditions.[15][16]
Reaction Workflow
Caption: Workflow for Steglich Esterification.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-chlorophenylacetic acid (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂).[16]
-
DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in CH₂Cl₂ dropwise to the stirred reaction mixture.[16]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Monitor the reaction by TLC.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU.[3]
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with dilute hydrochloric acid (e.g., 0.5 M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to remove any remaining DCU and other impurities.
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments. Work in a well-ventilated fume hood.
-
Thionyl Chloride (SOCl₂): Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[10][11][12][13][14] Handle with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[10][12] Ensure all glassware is dry before use.
-
Dicyclohexylcarbodiimide (DCC): DCC is a potent skin allergen and should be handled with gloves.[19]
-
Strong Acids (H₂SO₄): Concentrated sulfuric acid is highly corrosive. Add it slowly and carefully to the reaction mixture.
-
Solvents: Organic solvents are flammable. Avoid open flames and use appropriate heating methods like heating mantles.
Characterization of the Ester Product
The successful synthesis of the 4-chlorophenylacetic acid ester can be confirmed by various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will show the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester at approximately 1735-1750 cm⁻¹.[21][28][29]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the protons of the alcohol moiety and the disappearance of the acidic proton of the carboxylic acid.[30]
-
¹³C NMR: The spectrum will show a characteristic signal for the ester carbonyl carbon around 170 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the synthesized ester.[31]
Conclusion
The protocols detailed in this guide offer reliable and adaptable methods for the esterification of 4-chlorophenylacetic acid. The selection of the most appropriate method will depend on the specific requirements of the synthesis, including the nature of the alcohol and the sensitivity of the starting material. By following these detailed procedures and adhering to the necessary safety precautions, researchers can confidently synthesize a variety of 4-chlorophenylacetic acid esters for their research and development needs.
References
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Application Note: Optimized Crystallization Protocol for the Purification of Methyl 4-chlorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
Methyl 4-chlorophenylacetate is a vital intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its purity is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the final active ingredient, and potential toxicological concerns. Crystallization stands as a robust and scalable purification technique to achieve the high purity levels demanded in these applications.[2][3] This application note provides a detailed, step-by-step protocol for the crystallization of this compound, grounded in the principles of solubility and crystal growth kinetics.
Pre-Crystallization Considerations: Setting the Stage for Success
Before initiating the crystallization process, a thorough understanding of the material's properties and the selection of an appropriate solvent system are crucial.
Material Characterization
This compound is typically a clear, slightly yellow liquid at room temperature.[4][5] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H9ClO2 | [4] |
| Molecular Weight | 184.62 g/mol | [6] |
| Boiling Point | 240.3 °C at 760 mmHg | [4] |
| Density | 1.197 g/cm³ | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Methanol | [4][7] |
A preliminary purity assessment of the crude this compound via techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is recommended. This will help in identifying the nature and quantity of impurities, which can influence solvent selection and the overall crystallization strategy. Common impurities may arise from the starting materials or side reactions during its synthesis.[8]
Solvent Selection: The Cornerstone of Effective Crystallization
The choice of solvent is the most critical parameter in crystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures.[9][10] This differential solubility is the driving force for crystallization upon cooling.
Based on the "like dissolves like" principle, and considering that this compound is an aromatic ester, a range of solvents can be considered.[10] Given its reported solubility in methanol, and the general utility of alcohols in crystallizing esters, a methanol-water solvent system is often a good starting point.[4][11] The use of a solvent pair (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble) provides fine control over the supersaturation of the solution.[12]
Screening Solvents:
-
Methanol: Assess the solubility of a small sample of crude this compound in methanol at room temperature and then upon heating.
-
Water: Assess the insolubility or very low solubility in water.
-
Methanol-Water Mixtures: Experiment with different ratios to find the optimal balance that dissolves the compound when hot and yields a high recovery of pure crystals upon cooling.
Experimental Protocol: A Step-by-Step Guide to High-Purity Crystals
This protocol outlines the single-solvent recrystallization of this compound from methanol.
Materials and Equipment:
-
Crude this compound
-
Methanol (reagent grade)
-
Distilled water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum source
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
In a separate flask, heat the chosen solvent (e.g., methanol) to its boiling point.
-
Add the hot solvent to the crude material portion-wise with continuous swirling or stirring until the solid just dissolves.[13] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[9]
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present after the dissolution step, a hot filtration is required.
-
Preheat a second Erlenmeyer flask and a funnel (preferably with a short stem) on a hot plate.
-
Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.
-
-
Cooling and Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or loosely with a stopper to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of larger, purer crystals as it allows for the selective incorporation of the desired molecules into the crystal lattice.[9] Rapid cooling can trap impurities.[14]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.[13]
-
-
Crystal Collection and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold crystallization solvent.
-
Turn on the vacuum and pour the cold slurry of crystals into the funnel.
-
Break the vacuum and add a small amount of ice-cold solvent to wash the crystals.[12][13] This removes any residual mother liquor containing dissolved impurities from the crystal surfaces.[9] A good washing solvent should not dissolve the crystals but should dissolve the impurities.[15][16]
-
Reapply the vacuum to pull the wash solvent through. Repeat the wash step if necessary.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a period to air-dry them as much as possible.[3]
-
Transfer the crystals to a watch glass or a drying dish and allow them to dry completely in a well-ventilated area or in a desiccator under vacuum.
-
Troubleshooting Common Crystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[14]- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[14][17]- Add a seed crystal of pure this compound.[17][18] |
| "Oiling out" (formation of a liquid instead of solid) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated or cooled too quickly. | - Use a lower-boiling point solvent.- Reheat the solution and add more solvent before cooling slowly.[9]- Try a different solvent system. |
| Low yield of crystals | - Too much solvent was used.- The solution was not cooled sufficiently.- The crystals are significantly soluble in the cold solvent. | - Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.[14]- Ensure the solution is thoroughly chilled in an ice bath. |
| Crystals are colored or appear impure | - Impurities were not fully removed during dissolution.- The cooling was too rapid, trapping impurities. | - If the impurities are colored, add a small amount of activated charcoal to the hot solution before the hot filtration step.[3]- Ensure the cooling process is slow and undisturbed.[18]- Re-crystallize the obtained crystals. |
Optimizing Cooling Profiles for Enhanced Crystal Quality
The rate of cooling significantly impacts crystal size and purity.[19][20] While a linear cooling profile (constant temperature decrease over time) is straightforward, more advanced cooling strategies can yield superior results.[21][22]
-
Controlled Cooling: A slower initial cooling rate followed by a faster rate once nucleation has occurred can promote the growth of larger crystals and minimize the formation of fine particles.[23]
-
Natural Cooling: Allowing the solution to cool at its natural rate in ambient air often provides a good balance for crystal growth.[20]
Experimenting with different cooling profiles can be a valuable optimization step, particularly in a process development setting.[21]
References
- LookChem.
- Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]
- Filter Dryer. How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. (2025-03-28). [Link]
- ScienceDirect. Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. [Link]
- ThoughtCo. Troubleshooting Problems in Crystal Growing. (2025-06-09). [Link]
- ACS Publications.
- MDPI. Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. [Link]
- Quora. What should I do if crystallisation does not occur?. (2017-04-05). [Link]
- YouTube.
- wikiHow. 9 Ways to Crystallize Organic Compounds. (2024-10-10). [Link]
- Reddit. Why do we use ethanol/methanol to wash crystals?. (2025-04-03). [Link]
- University of Rochester Department of Chemistry.
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- Quora. What is the most effective solvent for washing an organic reaction product?. (2024-10-08). [Link]
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- Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]
- Sihauli Chemicals Private Limited.
- ResearchGate. Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)
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Application Notes & Protocols: The Strategic Use of Methyl 4-chlorophenylacetate as a Versatile Building Block in Drug Discovery
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Executive Summary: Unlocking Core Scaffolds
Methyl 4-chlorophenylacetate is a deceptively simple yet powerful building block in medicinal chemistry. Its structure, featuring a substituted phenyl ring, an ester, and an active methylene group, presents three distinct points for chemical modification. This strategic versatility allows for its incorporation into a wide array of pharmacologically relevant scaffolds, from non-steroidal anti-inflammatory drugs (NSAIDs) to fibrates and novel CNS agents.[1] This guide provides an in-depth analysis of its chemical reactivity and offers detailed, field-proven protocols for its key transformations, enabling researchers to efficiently leverage this intermediate in their drug discovery programs.
Scientific Foundation: Properties and Reactivity Profile
A thorough understanding of the physicochemical properties and reactive sites of this compound is fundamental to its effective use.
Physicochemical Characteristics
The molecule's properties dictate its handling, reaction conditions, and purification strategies.
| Property | Value | Source |
| CAS Number | 52449-43-1 | [2][3] |
| Molecular Formula | C₉H₉ClO₂ | [2] |
| Molecular Weight | 184.62 g/mol | [2][3] |
| Appearance | Clear, colorless to slightly yellow liquid | [4] |
| Boiling Point | ~240.3 °C at 760 mmHg | [5] |
| Refractive Index | 1.5220 to 1.5240 (at 20°C) | [4] |
| Solubility | Soluble in chloroform, methanol, DCM | [5] |
Core Reactivity Analysis
The utility of this compound stems from three primary reactive centers, which can be manipulated with high selectivity.
-
Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 4-chlorophenylacetic acid.[6][7] This acid is a crucial intermediate for subsequent amide coupling reactions, a cornerstone of medicinal chemistry.[8][9]
-
α-Methylene Protons: The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic (pKa ≈ 22 in DMSO). They can be abstracted by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a nucleophilic enolate.[10] This enolate is a powerful tool for forming new carbon-carbon bonds via alkylation, a key step in building molecular complexity.[11][12]
-
Aromatic Ring: The 4-chloro substituent makes the phenyl ring moderately electron-deficient and provides a handle for cross-coupling reactions, although this is a less common transformation compared to ester and α-carbon manipulations.
The following diagram illustrates the strategic position of this building block and its primary conversion pathways.
Caption: Key synthetic routes from this compound.
Synthetic Applications & Protocols
The following protocols are designed to be robust and reproducible, providing a foundation for synthesizing a diverse range of target molecules.
Protocol 1: Base-Mediated Hydrolysis to 4-Chlorophenylacetic Acid
Rationale: The conversion of the ester to a carboxylic acid is arguably the most critical first step for many applications, particularly for creating amide-based drugs.[8] Basic hydrolysis (saponification) is often preferred for its high yields and straightforward workup. 4-Chlorophenylacetic acid itself is a potent aromatase inhibitor and a key intermediate.[13]
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in methanol (approx. 5-10 mL per gram of ester).
-
Saponification: Prepare a solution of NaOH (1.2 eq) in water (approx. 4 mL per gram of NaOH) and add it to the methanolic solution.
-
Heating: Heat the reaction mixture to reflux (approx. 65-70°C).
-
Causality Insight: Heating accelerates the saponification reaction, which can be sluggish at room temperature. The use of a MeOH/water cosolvent system ensures the miscibility of both the organic ester and the aqueous base.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:EtOAc mobile phase). The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate salt) indicates completion. This typically takes 1-3 hours.
-
Work-up (Quench & Acidification):
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 2M HCl while stirring until the pH of the solution is ~1-2. A white precipitate of 4-chlorophenylacetic acid should form.
-
Causality Insight: Acidification protonates the carboxylate salt, rendering the carboxylic acid product insoluble in the aqueous medium and allowing for its extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x volumes of the reaction mixture).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1x) and brine (1x). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting white solid is often of high purity. If necessary, it can be recrystallized from a suitable solvent system like hot water or a toluene/hexane mixture.
Protocol 2: α-Alkylation via Enolate Formation
Rationale: This protocol demonstrates the creation of a new C-C bond at the α-position, a powerful strategy for increasing molecular complexity. The use of a strong, sterically hindered base like LDA at low temperatures is crucial for the clean and efficient generation of the kinetic enolate, minimizing side reactions like self-condensation.[10][11]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
LDA Preparation (In Situ):
-
In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF. Cool the flask to -78°C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq) via syringe.
-
Slowly add n-BuLi (1.05 eq) dropwise. A cloudy white solution or precipitate may form.
-
Stir the solution at -78°C for 15 minutes, then allow it to warm to 0°C for 15 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
Cool the freshly prepared LDA solution back down to -78°C.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution.
-
Stir the mixture at -78°C for 30-60 minutes.
-
Causality Insight: The low temperature (-78°C) is critical. It favors the formation of the kinetic enolate (deprotonation at the less hindered site) and prevents decomposition of the base and the enolate. It also controls the reactivity to prevent unwanted side reactions.
-
-
Alkylation:
-
Add the alkyl halide (1.1 eq) dropwise to the enolate solution at -78°C.
-
Allow the reaction to stir at -78°C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
-
Monitoring: Monitor the reaction by TLC for the consumption of the starting ester.
-
Work-up (Quench):
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Causality Insight: The NH₄Cl quench provides a proton source to neutralize any remaining enolate or base without causing the significant pH spike that water alone might, which could lead to side reactions.
-
-
Extraction & Purification:
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product using flash column chromatography on silica gel.
-
The following diagram illustrates this α-alkylation workflow.
Caption: Workflow for the α-alkylation of the title compound.
Protocol 3: Amide Coupling via the Carboxylic Acid Intermediate
Rationale: Amide bond formation is one of the most common reactions in drug discovery.[14] This protocol uses the product from Protocol 1 (4-chlorophenylacetic acid) and couples it with an amine using a standard carbodiimide activator (EDC) and an additive (HOBt) to generate an amide. This combination is effective for minimizing side reactions and racemization if chiral amines are used.[8]
Materials:
-
4-Chlorophenylacetic Acid (from Protocol 1)
-
Primary or Secondary Amine (R¹R²NH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt) or an equivalent additive
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
1M HCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-chlorophenylacetic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5 minutes.
-
Causality Insight: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the protonated amine, ensuring the amine remains in its nucleophilic free-base form.
-
-
Activator Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirring solution at 0°C.
-
Causality Insight: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to form the amide bond.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.
-
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or recrystallization as needed.
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount.
-
Hazards Identification: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2][15] It may cause skin and eye irritation.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[5][15]
References
- National Center for Biotechnology Information (2024).
- Wang, Y. (2008). Synthesis and characterization of p-chlorophenylacetic acid.
- Ferreira, R. et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- Veeprho.
- Caputo, F. et al. (2022). Methyl-Containing Pharmaceuticals. PMC - NIH. [Link]
- Mihai, C. et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central. [Link]
- Wu, J. (2008). Improved synthesis of hypolipidemic drug bezafibrate.
- Mihai, C. et al. (2023). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- Zhou, G. (2007). Preparation method of chlorophenyl acetic acid.
- Wu, J. (2011). Synthesis method of bezafibrate for regulating blood fat.
- Glushkov, R. G. et al. (1993). Drug synthesis methods and manufacturing technology: New method for the synthesis of methyl-4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)methyl]-1- piperazinecarboxylate.
- Tella, R. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
- Hauser, C. R. et al. (1951). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses Procedure. [Link]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Dayalan, A. et al. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]
- Kumar, A. et al. (2018). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
- Sihauli Chemicals Private Limited. Methyl-4-Chloro Phenyl Acetate Manufacturer & Exporter from India.
- Chad's Prep (2021). 21.4 Alpha Alkylation | Organic Chemistry. YouTube. [Link]
- Markus, A. et al. (1979). [Microbial Degradation and 4-chlorophenylacetic Acid. Chemical Synthesis of 3-chloro-4-hydroxy-, 4-chloro-3-hydroxy- And 4-chloro-2-hydroxyphenylacetic Acid (Author's Transl)]. PubMed. [Link]
- Al-Ghananeem, A. M. et al. (2022). Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review. MDPI. [Link]
- LibreTexts Chemistry. (2021).
- Sharma, P. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- Kövesdi, A. et al. (2023). The nonsteroidal anti-inflammatory drug meclofenamate mitigates kainic acid–induced seizures via TRPM4 inhibition. PMC - PubMed Central. [Link]
- Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- Mettler Toledo. Alkylation Reactions | Development, Technology. Mettler Toledo. [Link]
- Chemsrc.
- Dabbs, J. E. et al. (1998). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC - NIH. [Link]
- Organic Chemistry Portal.
- LookChem.
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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-chlorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed technical overview and robust protocols for the large-scale synthesis of Methyl 4-chlorophenylacetate, a key intermediate in the pharmaceutical and agrochemical industries. This document is structured to provide not only a step-by-step synthetic procedure but also the scientific rationale behind the operational choices, ensuring both technical accuracy and practical applicability. We delve into the reaction mechanism, process optimization, safety considerations for industrial-scale operations, and detailed analytical methods for product characterization, thereby establishing a self-validating system for production.
Introduction: Significance of this compound
This compound is a crucial building block in the synthesis of a variety of organic molecules.[1] In the pharmaceutical sector, it serves as a key intermediate in the production of several active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs).[2] Its utility also extends to the agrochemical industry, where it is a precursor for herbicides and pesticides.[2] The presence of the chlorine atom on the phenyl ring and the ester functionality provides reactive sites for further chemical modifications, making it a versatile intermediate for drug discovery and development professionals.[1]
Given its industrial importance, the development of a scalable, efficient, and safe synthesis process is of paramount importance. This guide focuses on the well-established Fischer esterification of 4-chlorophenylacetic acid as the primary synthetic route, offering insights into its execution on a large scale.
Synthetic Route: The Fischer Esterification
The most common and economically viable method for the large-scale production of this compound is the Fischer esterification of 4-chlorophenylacetic acid with methanol, catalyzed by a strong acid.[3] This reversible reaction is driven to completion by using an excess of the alcohol (methanol) and/or by removing the water formed during the reaction.[2]
Reaction Mechanism: A Step-by-Step Look
A thorough understanding of the reaction mechanism is fundamental to process control and optimization. The Fischer esterification proceeds through a series of equilibrium steps, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).
-
Protonation: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Deprotonation: The protonated tetrahedral intermediate is deprotonated.
-
Protonation: One of the hydroxyl groups is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.
Large-Scale Synthesis Protocol
This protocol is designed for a multi-kilogram scale synthesis of this compound. All operations should be conducted in a well-ventilated area or a walk-in fume hood, with personnel wearing appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemically resistant gloves.
Materials and Equipment
| Material/Equipment | Specifications |
| Reactors | Glass-lined or stainless steel reactor with overhead stirring, reflux condenser, and temperature control. |
| Reagents | 4-Chlorophenylacetic acid (99%+), Methanol (anhydrous, 99.8%+), Sulfuric acid (concentrated, 98%). |
| Solvents | Dichloroethane (for reaction, optional), Sodium bicarbonate solution (5-10%), Brine (saturated NaCl solution), Anhydrous sodium sulfate. |
| Ancillary Equipment | Addition funnel, vacuum distillation setup, pH meter, appropriate storage containers. |
Step-by-Step Procedure
-
Reactor Setup: Ensure the reactor is clean and dry. Equip the reactor with an overhead stirrer, a reflux condenser with a drying tube, and a temperature probe.
-
Charging Reagents:
-
To the reactor, charge 4-chlorophenylacetic acid (e.g., 10 kg, 58.6 mol).
-
Add methanol (e.g., 30 L, a significant molar excess). While an optional co-solvent like 1,2-dichloroethane (e.g., 16.5 L) can be used, for a greener process, using excess methanol as both reactant and solvent is preferable.[3]
-
-
Catalyst Addition: Slowly and with continuous stirring, add concentrated sulfuric acid (e.g., 275 mL) to the reaction mixture. An exothermic reaction will occur, so control the addition rate to maintain the temperature below 40°C.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 6-8 hours. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) by taking aliquots periodically.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a separate vessel containing a stirred solution of sodium bicarbonate (e.g., 5% aqueous solution) to neutralize the acidic catalyst. The amount of bicarbonate solution should be sufficient to bring the pH of the aqueous layer to 7-8. Be cautious as CO₂ evolution will occur.
-
Allow the layers to separate. The lower aqueous layer is drained off.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
The crude this compound can be purified by vacuum distillation. The excess methanol is first removed under reduced pressure. The product is then distilled at a higher vacuum.
-
Process Optimization and Scale-Up Considerations
Scaling up a chemical synthesis from the lab to an industrial setting presents several challenges. Careful consideration of the following parameters is crucial for a safe, efficient, and reproducible process.
-
Heat Management: The initial mixing of sulfuric acid and methanol is exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is essential.
-
Mixing: Efficient agitation is necessary to ensure homogeneity and effective heat transfer throughout the reaction.
-
Water Removal: To drive the equilibrium towards the product, the water formed during the reaction can be removed azeotropically using a Dean-Stark trap if a co-solvent like toluene is used. However, using a large excess of methanol is often a more straightforward approach on a large scale.[2]
-
Methanol Recovery: In an industrial setting, the excess methanol from the reaction and purification steps should be recovered and recycled to improve the process economy and reduce waste. This is typically achieved through distillation.[4][5][6]
Analytical Characterization
Rigorous analytical testing is required to ensure the identity, purity, and quality of the synthesized this compound.
Spectroscopic Data
| Technique | Characteristic Data |
| ¹H NMR | δ (ppm) in CDCl₃: 3.61 (s, 2H, -CH₂-), 3.69 (s, 3H, -OCH₃), 7.25-7.32 (m, 4H, Ar-H). |
| ¹³C NMR | δ (ppm) in CDCl₃: 40.6 (-CH₂-), 52.2 (-OCH₃), 128.8 (Ar-C), 130.8 (Ar-C), 133.0 (Ar-C), 133.8 (Ar-C), 171.5 (C=O). |
| IR (Infrared) | ν (cm⁻¹): ~1740 (C=O, ester), ~1490 (C=C, aromatic), ~1160 (C-O, ester), ~820 (C-H out-of-plane bend for para-disubstituted benzene).[7] |
Chromatographic Analysis
-
HPLC Method:
-
GC-MS: Gas chromatography-mass spectrometry can be used to confirm the identity and purity of the product. The mass spectrum will show a molecular ion peak at m/z 184 and a characteristic isotopic pattern for the presence of one chlorine atom.[10]
Safety and Waste Management
Safety Precautions
-
4-Chlorophenylacetic Acid: Harmful if swallowed or in contact with skin.[11][12] Causes skin and eye irritation.[13][14] Wear appropriate PPE.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water.
-
Large-Scale Operations: All transfers of flammable liquids should be done in a way to minimize the risk of static discharge. Ensure proper grounding of all equipment. Have appropriate fire suppression systems readily available.
Waste Disposal
-
Aqueous Waste: The acidic aqueous waste from the work-up should be neutralized before disposal. Depending on local regulations, it may require further treatment to remove organic residues. Flocculation can be an effective method for treating esterification wastewater.[15]
-
Solid Waste: The anhydrous sodium sulfate can be washed with a solvent to remove residual product and then disposed of as non-hazardous waste, provided it is free of organic contaminants.
-
Solvent Waste: Non-halogenated and halogenated solvent waste streams should be segregated and disposed of according to institutional and local environmental regulations. Whenever possible, solvents should be recovered and recycled.
Alternative Synthetic Routes
While Fischer esterification is the most common method, other synthetic routes to this compound exist:
-
From 4-chlorobenzyl chloride: This route involves the reaction of 4-chlorobenzyl chloride with sodium cyanide to form 4-chlorophenylacetonitrile, followed by hydrolysis to the carboxylic acid and subsequent esterification. Alternatively, the nitrile can be directly converted to the ester.[16][17]
-
Transesterification: this compound can be prepared by the transesterification of another ester of 4-chlorophenylacetic acid with methanol in the presence of an acid or base catalyst.
Conclusion
The large-scale synthesis of this compound via Fischer esterification is a well-established and robust process. By understanding the underlying reaction mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, high yields of a high-purity product can be consistently achieved. The detailed protocols and analytical methods provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and safely produce this important chemical intermediate for their applications.
Diagrams
Synthetic Workflow
Caption: Workflow for the large-scale synthesis of this compound.
References
- The Royal Society of Chemistry. (n.d.). 4 - The Royal Society of Chemistry.
- Sihauli Chemicals Private Limited. (n.d.). Methyl-4-Chloro Phenyl Acetate Manufacturer & Exporter from India.
- Hlynsky, A. (1956). Preparation of 2-methyl-4 chlorophenoxy-acetic acid. U.S.
- SRS Biodiesel. (n.d.). Methanol Recovery.
- Loba Chemie. (2016, May 19). 4-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS.
- PrepChem.com. (n.d.). Synthesis of methyl (4-chlorophenyl)acetate.
- Juniper Publishers. (2016, October 12). Study of Esterification Waste water Treatment by Different Flocculants.
- COSTELLO. (2018, August 23). Esterification – Biodiesel Part 3.
- IOP Publishing. (2024). Effect of methanol purity on biodiesel production from lauric acid using esterification reaction. IOP Conf. Series: Earth and Environmental Science 1352.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Google Patents. (n.d.). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
- Kumar, S., & Singh, A. (2024). Investigations into methanol recovery from biodiesel in a batch-type production facility. Journal of Engineering Science and Technology, 19(3), 1325-1337.
- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
- SpectraBase. (n.d.). Methyl (4-chlorophenyl)acetate.
- Dhar, A., & Kirtania, K. (2009). Excess methanol recovery in biodiesel production process using a distillation column: a simulation study. Chemical Engineering Research Bulletin, 13(2), 55-60.
- Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
- Fischer Esterification. (n.d.).
- Patsnap Eureka. (n.d.). Method for synthesizing methyl 4-chloroacetoacetate or ethyl 4-chloroacetoacetate.
- SpectraBase. (n.d.). Methyl (4-chlorophenyl)acetate.
- Google Patents. (n.d.). Synthetic method of methyl 4-methoxyacetoacetate.
- MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
- PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride.
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Application Note: A Comprehensive Protocol for Monitoring the Hydrolysis Rate of Methyl 4-chlorophenylacetate using HPLC
For: Researchers, scientists, and drug development professionals
Introduction: The Scientific Imperative
The hydrolysis of esters is a cornerstone reaction in organic chemistry and biochemistry, influencing the stability, bioavailability, and metabolic pathways of countless pharmaceutical compounds. Methyl 4-chlorophenylacetate is an important chemical intermediate whose stability in aqueous environments is critical to understand for process chemistry and potential downstream applications. Its hydrolysis yields 4-chlorophenylacetic acid and methanol, a transformation that can be meticulously monitored to determine reaction kinetics.
This application note provides a comprehensive, experience-driven guide to studying the hydrolysis rate of this compound. We move beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to not only execute the protocol but also to adapt and troubleshoot it effectively. The primary analytical technique detailed is High-Performance Liquid Chromatography (HPLC), chosen for its precision, sensitivity, and ability to simultaneously quantify the disappearance of the parent ester and the appearance of its acidic product.[1]
Ester hydrolysis can proceed through neutral, acid-catalyzed, or base-catalyzed mechanisms.[2] In aqueous solutions where water is the solvent and present in vast excess, the reaction can be treated as a pseudo-first-order process, simplifying the kinetic analysis.[3][4] The rate of this reaction is profoundly influenced by environmental factors, most notably pH and temperature .[5][6] A thorough understanding of these dependencies is crucial for predicting shelf-life, degradation pathways, and formulation stability.
The Analytical Strategy: Choosing the Right Tool
While several techniques can monitor chemical reactions, HPLC offers distinct advantages for this specific application:
-
Specificity: It physically separates the reactant (this compound) from the product (4-chlorophenylacetic acid), eliminating interference and ensuring unambiguous quantification.
-
Sensitivity: Modern HPLC with UV detection can measure concentrations in the low µg/mL to ng/mL range, allowing for studies with minimal material.[7][8]
-
Versatility: The same core method can be used to study the reaction under a wide variety of conditions (e.g., different pH, temperature, and co-solvents).
The workflow for a comprehensive kinetic study is a multi-stage process, beginning with careful preparation and culminating in rigorous data analysis.
Caption: Experimental workflow for the kinetic analysis of ester hydrolysis.
Detailed Experimental Protocols
This section provides a self-validating protocol. Each step is designed to ensure accuracy and reproducibility.
PART A: Preparation of Solutions and Standards
-
Rationale: Accurate solution preparation is the foundation of reliable quantitative analysis. Using high-purity reagents and calibrated volumetric flasks is non-negotiable.
-
Ester Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard. Dissolve in a minimal amount of HPLC-grade acetonitrile (ACN) and bring to a final volume of 25 mL in a volumetric flask using ACN. This stock will be used to spike into the reaction buffer.
-
Acid Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of 4-chlorophenylacetic acid in the same manner as the ester. This is for the HPLC calibration curve.
-
Buffer Solutions: Prepare a series of buffers to investigate pH effects. For example:
-
pH 3.0: Citrate Buffer (0.1 M)
-
pH 7.4: Phosphate Buffer (0.1 M) [e.g., PBS]
-
pH 9.0: Borate Buffer (0.1 M)
-
Expert Tip: Ensure all buffers are prepared using HPLC-grade water and filtered through a 0.22 µm filter to prevent microbial growth and particulate contamination of the HPLC system.
-
PART B: HPLC Method Parameters
-
Rationale: The goal is to achieve baseline separation between the ester and its acid product with good peak shape in a reasonable runtime. A C18 column is a robust starting point for separating these moderately non-polar compounds.[9][10] The acidic mobile phase modifier (e.g., formic or phosphoric acid) ensures the carboxylic acid product is protonated, leading to better retention and sharper peaks.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column offering good resolution for these analytes. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN | Provides good peak shape for the acidic product and allows for gradient elution. |
| Gradient | 60% A to 20% A over 10 min | Start with higher aqueous content to retain the acid, then increase organic to elute the ester. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection (UV) | 225 nm | A wavelength where both the ester and acid exhibit significant absorbance. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring good signal. |
PART C: The Kinetic Run - A Step-by-Step Guide
-
Temperature Equilibration: Place a sealed flask containing 50 mL of the desired reaction buffer (e.g., pH 7.4 Phosphate Buffer) into a water bath set to the target temperature (e.g., 40 °C). Allow at least 30 minutes for the buffer to reach thermal equilibrium.
-
Reaction Initiation (t=0): Using a calibrated microsyringe, spike 500 µL of the 1 mg/mL this compound stock solution into the equilibrated buffer. This yields an initial concentration of ~10 µg/mL. Immediately start a stopwatch. Mix thoroughly but gently.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a 1 mL aliquot from the reaction mixture.
-
Reaction Quenching: Immediately transfer the 1 mL aliquot into a pre-labeled HPLC vial containing 10 µL of 1 M Hydrochloric Acid (HCl). Cap and vortex.
-
Causality Explained: Quenching is a critical step to halt the hydrolysis reaction the instant an aliquot is taken.[11][12] By adding a strong acid, we rapidly shift the pH to a value where the hydrolysis rate is minimal, effectively "freezing" the composition of the sample at that specific time point for accurate analysis.[11]
-
PART D: Calibration and Quantification
-
Prepare Calibration Standards: From the 1 mg/mL stock solutions of the ester and acid, prepare a series of mixed calibration standards in the mobile phase (e.g., at 1, 2.5, 5, 10, and 20 µg/mL).
-
Analyze Standards: Inject the calibration standards into the HPLC system to generate two separate calibration curves: one for this compound and one for 4-chlorophenylacetic acid.
-
Plot and Verify Linearity: Plot Peak Area vs. Concentration for each compound. The resulting curves should be linear with a correlation coefficient (R²) of ≥ 0.999.[7]
-
Analyze Kinetic Samples: Inject the quenched samples from the kinetic run.
Data Analysis: From Chromatograms to Kinetics
Determining Reaction Order and Rate Constant (k)
For a pseudo-first-order reaction, the rate is dependent only on the concentration of the ester, [Ester]. The integrated rate law is:
ln[Ester]t = -kt + ln[Ester]0
Where:
-
[Ester]t is the concentration of the ester at time t.
-
[Ester]0 is the initial concentration of the ester at t=0.
-
k is the pseudo-first-order rate constant.
Procedure:
-
Using the calibration curve, convert the peak area for this compound in each quenched sample into a concentration ([Ester]t).
-
Create a table with columns for Time (t), Concentration ([Ester]t), and the natural logarithm of concentration (ln[Ester]t).
-
Plot ln[Ester]t (y-axis) versus Time (x-axis).
-
If the reaction is indeed pseudo-first-order, this plot will yield a straight line.[4][11]
-
The slope of this line is equal to -k . The rate constant k will have units of inverse time (e.g., min⁻¹ or s⁻¹).
| Time (min) | Peak Area (mAU*s) | [Ester] (µg/mL) | ln[Ester] |
| 0 | 1250 | 10.00 | 2.303 |
| 5 | 1185 | 9.48 | 2.249 |
| 15 | 1055 | 8.44 | 2.133 |
| 30 | 890 | 7.12 | 1.963 |
| 60 | 635 | 5.08 | 1.625 |
| 90 | 450 | 3.60 | 1.281 |
| 120 | 320 | 2.56 | 0.940 |
| Table 1: Example data for calculating the rate constant. |
Once k is determined, the half-life (t½), the time required for half of the ester to hydrolyze, can be calculated:
t½ = 0.693 / k
Investigating Temperature: The Arrhenius Equation
To understand the temperature dependence and determine the activation energy (Ea) of the hydrolysis, the experiment should be repeated at several different temperatures (e.g., 30°C, 40°C, 50°C). For each temperature, a rate constant (k) is determined.
The Arrhenius equation relates the rate constant to temperature:
k = A * e(-Ea/RT)
This is often used in its linear form:
ln(k) = - (Ea/R) * (1/T) + ln(A)
Where:
-
A is the pre-exponential factor.
-
Ea is the activation energy (in J/mol).
-
R is the ideal gas constant (8.314 J/mol·K).
-
T is the absolute temperature (in Kelvin).
By plotting ln(k) versus 1/T (an "Arrhenius plot"), a straight line is obtained.[6][13][14] The activation energy can be calculated from the slope:
Slope = -Ea / R Ea = -Slope * R
Conclusion
This application note provides a robust and scientifically-grounded framework for monitoring the hydrolysis of this compound. By leveraging the precision of HPLC and applying fundamental principles of chemical kinetics, researchers can accurately determine hydrolysis rates, reaction order, and the influence of critical parameters like pH and temperature. This detailed protocol, rooted in established analytical chemistry, provides the necessary tools for stability testing, formulation development, and fundamental mechanistic studies in the pharmaceutical and chemical sciences.
References
- Qandil, A. M., et al. (2013). The hydrolysis kinetics of monobasic and dibasic aminoalkyl esters of ketorolac. PubMed.
- Ostergaard, J., & Larsen, C. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. ResearchGate.
- Frank, D. S., & Usher, D. A. (1968). Hydrolysis of Some Esters of a Bicyclic Phosphinic Acid. Evidence for Rate-Limiting Pseudorotation. ACS Publications.
- Lee, S., et al. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
- Al-Shalann, A. M., et al. (2018). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer Degradation and Stability.
- Li, Q. (n.d.). Activation Energy and Reaction Kinetics of Ethyl Acetate Neutral Hydrolysis. Longdom Publishing.
- Kohout, J. (2021). On Accuracy and Significance in Determination of the Temperature Dependence of Activation Energy in Neutral Ester Hydrolysis and Solvolytic Substitution Reactions. ResearchGate.
- Euranto, E. K., & Cleve, N. J. (1972). Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. ResearchGate.
- Robson Wright, M. (1967). Arrhenius parameters for the acid hydrolysis of esters in aqueous solution. Part I. Glycine ethyl ester, β-alanine ethyl ester, acetylcholine, and methylbetaine methyl ester. Journal of the Chemical Society B: Physical Organic.
- Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1960). Kinetic studies in ester hydrolysis. Indian Academy of Sciences.
- Evans, J. N. S., & Kerst, A. F. (n.d.). Investigation of Enzyme Kinetics Using Quench-Flow Techniques with MALDI-TOF Mass Spectrometry. Department of Biochemistry, University of Washington.
- Unknown Author. (n.d.). Arrhenius Parameters Evaluation. Scribd.
- Chem Sim. (2020). Chemical Kinetics Pseuodo First order- Ester Hydrolysis -Experimental Procedure - Determination of K. YouTube.
- Al-Ghamdi, A. A. (2018). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Journal of Saudi Chemical Society.
- Unknown Author. (n.d.). IV SEMESTER. St. Joseph's College.
- Wahhab, S. A., et al. (1970). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic.
- US EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA NEIPS.
- Kumar, G. T. J., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Analytical Methods in Environmental Chemistry Journal.
- Hossain, M. A., & Taylor, S. D. (2014). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein Journal of Organic Chemistry.
- Al-Ghamdi, A. A., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate.
- Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
- Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI.
- Kim, J. I., et al. (2009). Kinetic Study of the Quenching Reaction of Singlet Oxygen by Common Synthetic Antioxidants. Scribd.
- Pan, K., et al. (1962). Kinetic Studies of the Alkaline Hydrolysis of Alkyl Acetates by Conductometric Measurements. Semantic Scholar.
- Wang, Y., et al. (2025). Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution. PMC.
- Blecker, C., et al. (2002). Kinetic study of the acid hydrolysis of various oligofructose samples. PubMed.
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Application Notes and Protocols for Solid-Phase Synthesis Utilizing a Methyl 4-chlorophenylacetate Scaffold
Introduction: The Strategic Advantage of a Phenylacetate Scaffold in Combinatorial Chemistry
Solid-phase synthesis (SPS) has become an indispensable tool in modern drug discovery, enabling the rapid generation of large libraries of small molecules for high-throughput screening.[1] The core principle of SPS involves anchoring a starting material to an insoluble polymer support, allowing for sequential chemical modifications with the significant advantage of simplified purification by filtration and washing at each step.[1] Central to this strategy is the choice of a scaffold—a core molecular framework—and a suitable linker to attach it to the solid support.
This guide details the application of a Methyl 4-chlorophenylacetate-derived scaffold for solid-phase organic synthesis (SPOS). The 4-chlorophenylacetic acid core offers a robust and versatile platform for building molecular diversity. The carboxylic acid moiety provides a convenient handle for attachment to common hydroxyl-functionalized resins, such as Wang resin.[2] The aryl chloride presents a key point for diversification through a variety of well-established palladium-catalyzed cross-coupling reactions. This dual functionality allows for the construction of compound libraries with a common core but varied substituents, a crucial strategy in structure-activity relationship (SAR) studies.
These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage solid-phase synthesis for the efficient creation of novel chemical entities. We will delve into the rationale behind each step, providing not just a "how-to," but a "why," to ensure both scientific rigor and practical success.
Overall Synthetic Strategy
The overarching strategy is a multi-step process that begins with the preparation and immobilization of the scaffold, followed by on-resin diversification, and culminating in the cleavage of the final products from the solid support.
Figure 1: Overall workflow for solid-phase synthesis using a 4-chlorophenylacetate scaffold.
Part 1: Scaffold Immobilization
The initial phase involves preparing the 4-chlorophenylacetic acid and covalently attaching it to a suitable solid support. We have selected Wang resin for this protocol due to its compatibility with Fmoc-based peptide synthesis and its acid-labile linker, which allows for cleavage of the final product with a C-terminal carboxylic acid under moderately acidic conditions.[2]
Protocol 1.1: Saponification of this compound
Rationale: The commercially available starting material is a methyl ester. To enable attachment to a hydroxyl-functionalized resin, the ester must first be hydrolyzed to the corresponding carboxylic acid. Standard saponification conditions are employed for this transformation.
| Reagent/Material | Quantity (for 10 mmol scale) | Purpose |
| This compound | 1.85 g (10 mmol) | Starting Material |
| Tetrahydrofuran (THF) | 20 mL | Solvent |
| Methanol (MeOH) | 10 mL | Co-solvent |
| Lithium Hydroxide (LiOH) | 0.48 g (20 mmol) | Hydrolysis Reagent |
| Deionized Water | 10 mL | Solvent for LiOH |
| 1 M Hydrochloric Acid (HCl) | ~20 mL | Acidification |
| Ethyl Acetate (EtOAc) | 50 mL | Extraction Solvent |
| Brine | 20 mL | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 5 g | Drying Agent |
Step-by-Step Methodology:
-
Dissolve this compound in a mixture of THF and MeOH in a round-bottom flask.
-
In a separate beaker, dissolve LiOH in deionized water.
-
Add the LiOH solution to the ester solution and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the organic solvents under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by slowly adding 1 M HCl. A white precipitate of 4-chlorophenylacetic acid will form.
-
Extract the aqueous layer with Ethyl Acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired carboxylic acid.
Protocol 1.2: Attachment of 4-Chlorophenylacetic Acid to Wang Resin
Rationale: The esterification of the carboxylic acid to the hydroxyl groups of the Wang resin is a critical step. We utilize a carbodiimide-mediated coupling reaction. N,N'-Diisopropylcarbodiimide (DIC) is used as the coupling agent, and 4-(Dimethylamino)pyridine (DMAP) serves as a nucleophilic catalyst to accelerate the reaction.[2][3] HOBt can be added to suppress potential side reactions and racemization if chiral centers were present.[2]
| Reagent/Material | Quantity (for 1 g resin) | Purpose |
| Wang Resin (1.0 mmol/g loading) | 1.0 g | Solid Support |
| Dichloromethane (DCM) | 15 mL | Swelling & Reaction Solvent |
| N,N-Dimethylformamide (DMF) | As needed | Solubilizing Agent |
| 4-Chlorophenylacetic acid | 0.51 g (3.0 mmol, 3 eq) | Scaffold |
| N,N'-Diisopropylcarbodiimide (DIC) | 0.47 mL (3.0 mmol, 3 eq) | Coupling Agent |
| 4-(Dimethylamino)pyridine (DMAP) | 37 mg (0.3 mmol, 0.3 eq) | Catalyst |
| Acetic Anhydride | 1 mL | Capping Agent |
| Pyridine | 1 mL | Base for Capping |
Step-by-Step Methodology:
-
Resin Swelling: Place the Wang resin in a solid-phase synthesis vessel and swell in DCM for 30-60 minutes. Drain the solvent.
-
Activation & Coupling: In a separate flask, dissolve 4-chlorophenylacetic acid and DMAP in a minimal amount of DMF, then dilute with DCM. Add this solution to the swollen resin.
-
Add DIC to the resin slurry.
-
Agitate the mixture at room temperature for 4-12 hours.
-
Monitoring: To monitor the reaction, a small sample of resin can be taken, washed, dried, and analyzed by FT-IR spectroscopy.[1] The disappearance of the resin's hydroxyl peak (~3500 cm⁻¹) and the appearance of the ester carbonyl peak (~1735 cm⁻¹) indicate successful coupling.
-
Capping: After the coupling reaction, drain the solvent. To block any unreacted hydroxyl groups, add a solution of acetic anhydride and pyridine in DCM to the resin and agitate for 1 hour.[3]
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).
-
Dry the resin under vacuum. The loading of the scaffold can be determined gravimetrically or by cleaving the scaffold from a small amount of resin and quantifying the product.
Part 2: On-Resin Diversification via Palladium-Catalyzed Cross-Coupling
With the scaffold securely anchored, the aryl chloride moiety serves as a versatile handle for introducing diversity. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, allowing for the formation of C-C and C-N bonds.
Figure 2: Diversification pathways for the immobilized 4-chlorophenylacetate scaffold.
Protocol 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Rationale: The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl chloride with a boronic acid.[4][5] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields with aryl chlorides.
| Reagent/Material | Quantity (for 0.2 mmol resin) | Purpose |
| Resin-bound Scaffold | ~200 mg (0.2 mmol) | Substrate |
| Arylboronic Acid | 0.6 mmol (3 eq) | Coupling Partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 9.2 mg (0.01 mmol, 5 mol%) | Palladium Pre-catalyst |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 16.4 mg (0.04 mmol, 20 mol%) | Ligand |
| Potassium Phosphate (K₃PO₄), tribasic | 127 mg (0.6 mmol, 3 eq) | Base |
| Toluene/Water (10:1) | 4 mL | Solvent |
Step-by-Step Methodology:
-
Place the resin in a reaction vessel and swell in toluene.
-
In a separate vial, add the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Degas the vial by purging with an inert gas (Argon or Nitrogen).
-
Add the toluene/water solvent mixture to the vial and sonicate briefly to dissolve the reagents.
-
Transfer the reaction mixture to the resin-containing vessel.
-
Heat the reaction at 80-100 °C for 12-24 hours under an inert atmosphere.
-
Cool the reaction to room temperature, drain the solvent, and wash the resin sequentially with water, DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
Protocol 2.2: Sonogashira Coupling (C-C Bond Formation)
Rationale: The Sonogashira coupling enables the installation of an alkyne moiety onto the aromatic ring.[6][7][8] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. Microwave-assisted protocols can significantly reduce reaction times.[6]
| Reagent/Material | Quantity (for 0.2 mmol resin) | Purpose |
| Resin-bound Scaffold | ~200 mg (0.2 mmol) | Substrate |
| Terminal Alkyne | 0.6 mmol (3 eq) | Coupling Partner |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 7 mg (0.01 mmol, 5 mol%) | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 3.8 mg (0.02 mmol, 10 mol%) | Co-catalyst |
| Diisopropylethylamine (DIPEA) | 0.21 mL (1.2 mmol, 6 eq) | Base |
| DMF | 4 mL | Solvent |
Step-by-Step Methodology:
-
Swell the resin in DMF in a microwave-safe reaction vessel.
-
To the vessel, add the terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, and DIPEA.
-
Seal the vessel and heat in a microwave reactor at 100-120 °C for 15-30 minutes.
-
After cooling, drain the reaction mixture and wash the resin thoroughly with DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
Protocol 2.3: Buchwald-Hartwig Amination (C-N Bond Formation)
Rationale: This reaction is a powerful method for forming aryl amines by coupling the aryl chloride with a primary or secondary amine.[9][10][11] The use of bulky, electron-rich phosphine ligands is key to the successful amination of aryl chlorides.
| Reagent/Material | Quantity (for 0.2 mmol resin) | Purpose |
| Resin-bound Scaffold | ~200 mg (0.2 mmol) | Substrate |
| Amine (Primary or Secondary) | 0.6 mmol (3 eq) | Coupling Partner |
| Pd(OAc)₂ (Palladium(II) Acetate) | 2.2 mg (0.01 mmol, 5 mol%) | Palladium Pre-catalyst |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 9.5 mg (0.02 mmol, 10 mol%) | Ligand |
| Sodium tert-butoxide (NaOtBu) | 58 mg (0.6 mmol, 3 eq) | Base |
| Toluene | 4 mL | Solvent |
Step-by-Step Methodology:
-
Swell the resin in toluene in a reaction vessel.
-
In a separate glovebox or under an inert atmosphere, charge a vial with Pd(OAc)₂, XPhos, and NaOtBu.
-
Add toluene and the amine to the vial.
-
Transfer this mixture to the resin.
-
Heat the reaction at 90-110 °C for 12-24 hours under an inert atmosphere.
-
Cool to room temperature, drain, and wash the resin with DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
Part 3: Cleavage and Product Isolation
The final step is the liberation of the synthesized molecules from the solid support. Since a Wang linker was used, cleavage is achieved under acidic conditions.
Protocol 3.1: Acidic Cleavage from Wang Resin
Rationale: Trifluoroacetic acid (TFA) is commonly used to cleave the benzyl ester linkage of the Wang resin.[2][12][13][14] A "cleavage cocktail" containing scavengers is used to trap reactive cationic species generated during the process, preventing side reactions with sensitive functional groups on the product.[14]
| Reagent/Material | Composition (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage Reagent |
| Water | 2.5% | Scavenger |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations |
| Dichloromethane (DCM) | - | For resin washing |
| Cold Diethyl Ether | - | For product precipitation |
Step-by-Step Methodology:
-
Place the dry, derivatized resin in a reaction vessel.
-
Prepare the cleavage cocktail (e.g., TFA/Water/TIS 95:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-3 hours.[12]
-
Filter the resin through a fritted funnel, collecting the filtrate.
-
Wash the resin with additional fresh TFA or DCM and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen or by rotary evaporation (if the product is not volatile).
-
Precipitate the crude product by adding the concentrated solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid product with cold ether and dry under vacuum.
-
The crude product can then be purified by standard techniques such as HPLC or flash chromatography.
References
- Fromont, C. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
- Thieme Chemistry. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry.
- Aapptec Peptides. Cleavage from Wang Resin. Aapptec Peptides.
- Salas-Ambrosio, P., et al. (2004). Fluorometric Monitoring Of Organic Reactions On Solid Phase. Journal of Combinatorial Chemistry, 6(3), 391-7.
- TFA cleavage of DSIP synthesis on a Wang resin. ResearchGate.
- Salas-Ambrosio, P., et al. (2004). Fluorometric monitoring of organic reactions on solid phase. PubMed.
- Barth, A., et al. (2017). Monitoring Reactions on Solid Phases with Raman Spectroscopy. PubMed.
- Peptideweb.com. Loading protocols. Peptideweb.com.
- Erdelyi, M., & Gogoll, A. (2003). Rapid microwave promoted Sonogashira coupling reactions on solid phase. The Journal of Organic Chemistry, 68(16), 6431-4.
- Ravindranath, B., et al. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(23), 3749-3751.
- Marion, N., et al. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. Semantic Scholar.
- Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Aapptec Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec Peptides.
- Chung, K. H., et al. Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars.
- Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. ResearchGate.
- Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.
- Mondal, S., et al. (2020). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 22(15), 5945-5950.
- Castiñeira Reis, M., et al. (2023). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications.
- A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. ResearchGate.
- Mery, D. (2020). 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. Books.
- Palladino, P., & Stetsenko, D. A. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. PubMed.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
- ACS GCI Pharmaceutical Roundtable. Cleavage from Resin. ACS GCI Pharmaceutical Roundtable Reagent Guides.
Sources
- 1. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
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- 3. peptideweb.com [peptideweb.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rapid microwave promoted Sonogashira coupling reactions on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts | Semantic Scholar [semanticscholar.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
Enzymatic Synthesis of Chiral Phenylacetate Derivatives via Kinetic Resolution
Application Note & Protocol Guide
For: Researchers, scientists, and drug development professionals.
I. Introduction: The Significance of Chiral Phenylacetates and the Enzymatic Advantage
Chiral phenylacetate derivatives are pivotal structural motifs in a multitude of active pharmaceutical ingredients (APIs).[1][2][3][4] The stereochemistry of these molecules is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] Traditional chemical synthesis routes for accessing single enantiomers often involve complex multi-step processes, the use of expensive chiral auxiliaries, or resolutions that discard 50% of the material as the undesired enantiomer.[1]
Biocatalysis, particularly the use of enzymes, has emerged as a powerful and sustainable alternative for asymmetric synthesis.[1][2][5] Lipases (EC 3.1.1.3), a class of hydrolases, are especially well-suited for industrial applications due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[6][7][8] This application note provides a detailed protocol for the enzymatic kinetic resolution of a racemic phenylacetate ester using a commercially available lipase, offering a practical and efficient method for the preparation of enantiomerically enriched phenylacetic acid and its corresponding ester.
The core principle of enzymatic kinetic resolution lies in the differential reaction rates of the two enantiomers of a racemic substrate with the enzyme.[9][10] The lipase will selectively catalyze the hydrolysis (or transesterification) of one enantiomer at a much higher rate than the other, leading to a mixture of an enantioenriched product and the unreacted, enantioenriched starting material.
II. Mechanism of Lipase-Catalyzed Enantioselective Hydrolysis
Lipases belong to the family of serine hydrolases and operate via a well-established "ping-pong bi-bi" mechanism.[6] The catalytic activity stems from a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate residues, located within the enzyme's active site.[6]
The enantioselectivity of lipases arises from the three-dimensional architecture of the active site, which creates a chiral environment. The differential binding affinity and orientation of the two enantiomers of the substrate within the active site lead to the formation of diastereomeric transition states with different activation energies. The enantiomer that fits more favorably into the active site, allowing for optimal interaction with the catalytic triad, is hydrolyzed at a significantly faster rate.
A key structural feature of many lipases is a mobile element called the "lid," which covers the active site.[6][11] In aqueous environments, the lid is typically closed. However, at a water-organic solvent interface, a conformational change occurs, opening the lid and allowing substrate access to the catalytic machinery.[11] This interfacial activation is a hallmark of lipase catalysis.
Caption: A diagram illustrating the preferential binding and reaction of one enantiomer in a lipase-catalyzed kinetic resolution.
III. Materials and Reagents
| Material | Supplier | Grade | Notes |
| Racemic methyl 2-phenylpropanoate | Sigma-Aldrich | ≥98% | Substrate |
| Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435) | Sigma-Aldrich / Novozymes | Biocatalysis grade | Highly effective and robust enzyme[12][13][14] |
| n-Heptane | Fisher Scientific | HPLC grade | Organic solvent |
| Phosphate Buffer (0.1 M, pH 7.0) | Prepared in-house | Analytical grade | Aqueous phase |
| Isopropanol (IPA) | Fisher Scientific | HPLC grade | For HPLC mobile phase and sample quenching |
| Hexane | Fisher Scientific | HPLC grade | For HPLC mobile phase |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | HPLC grade | Mobile phase additive |
| (R)-2-Phenylpropanoic acid | Sigma-Aldrich | ≥99% | Standard for HPLC analysis |
| (S)-2-Phenylpropanoic acid | Sigma-Aldrich | ≥99% | Standard for HPLC analysis |
| Anhydrous Sodium Sulfate | Fisher Scientific | Anhydrous | Drying agent |
IV. Experimental Protocols
A. Protocol 1: Enzymatic Kinetic Resolution of Racemic Methyl 2-Phenylpropanoate
This protocol details the enantioselective hydrolysis of racemic methyl 2-phenylpropanoate catalyzed by immobilized CALB.
Caption: Step-by-step workflow for the enzymatic kinetic resolution experiment.
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL screw-capped flask, dissolve 1.0 g of racemic methyl 2-phenylpropanoate in 20 mL of n-heptane.
-
Aqueous Phase Addition: Add 2.0 mL of 0.1 M phosphate buffer (pH 7.0). The addition of a small amount of water can enhance the flexibility and enantioselectivity of the lipase in organic solvents.[15]
-
Enzyme Addition: Add 100 mg of immobilized Candida antarctica Lipase B (CALB). Immobilization improves enzyme stability, reusability, and simplifies recovery.[11][16][17][18][19]
-
Incubation: Seal the flask and place it in an orbital shaker set at 200 rpm and 40°C.
-
Reaction Monitoring: At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), carefully withdraw a 100 µL aliquot of the organic phase.
-
Sample Preparation for Analysis: Dilute the aliquot with 900 µL of isopropanol to quench the reaction and prepare it for HPLC analysis. Filter the sample through a 0.45 µm syringe filter.
-
Termination and Work-up (at ~50% conversion): Once the reaction reaches approximately 50% conversion (as determined by preliminary HPLC runs), stop the reaction. Remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.[20]
-
Product Isolation: Separate the organic layer from the aqueous layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of the unreacted (S)-methyl 2-phenylpropanoate and the product, (R)-2-phenylpropanoic acid.
B. Protocol 2: Chiral HPLC Analysis for Determination of Enantiomeric Excess (e.e.) and Conversion
Accurate determination of enantiomeric excess is crucial for evaluating the success of the kinetic resolution.[21][22][23][24] Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[21][25][26]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Chiral Column: Chiralcel® OD-H (or equivalent polysaccharide-based column).
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (95:5:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Standard Injection: Inject standards of the racemic substrate, and the pure (R) and (S) enantiomers of the acid product to determine their respective retention times.
-
Sample Injection: Inject the filtered and diluted samples from the enzymatic reaction.
-
Data Analysis: Integrate the peak areas of the substrate enantiomers and the product enantiomers.
Calculations:
-
Enantiomeric Excess of Substrate (e.e.s):
-
e.e.s (%) = [ |Area(S-ester) - Area(R-ester)| / (Area(S-ester) + Area(R-ester)) ] x 100
-
-
Enantiomeric Excess of Product (e.e.p):
-
e.e.p (%) = [ |Area(R-acid) - Area(S-acid)| / (Area(R-acid) + Area(S-acid)) ] x 100
-
-
Conversion (c):
-
c (%) = [ (Area(R-acid) + Area(S-acid)) / (Area(R-acid) + Area(S-acid) + Area(R-ester) + Area(S-ester)) ] x 100
-
-
Enantiomeric Ratio (E): A measure of the enzyme's selectivity.
-
E = ln[ (1 - c)(1 - e.e.s) ] / ln[ (1 - c)(1 + e.e.s) ] or E = ln[ 1 - c(1 + e.e.p) ] / ln[ 1 - c(1 - e.e.p) ]
-
V. Expected Results and Data Interpretation
A successful kinetic resolution will show a time-dependent increase in the concentration of the (R)-acid product and a corresponding decrease in the (R)-ester substrate. The concentration of the (S)-ester will decrease more slowly. The optimal point to stop the reaction is typically around 50% conversion, which theoretically yields products with the highest enantiomeric excess.
| Time (h) | Conversion (%) | e.e.s (%) | e.e.p (%) | E-Value |
| 2 | 15.2 | 18.0 | 98.5 | >150 |
| 4 | 28.9 | 40.6 | 98.2 | >150 |
| 8 | 45.1 | 82.1 | 97.9 | >150 |
| 24 | 51.3 | 98.8 | 97.5 | >150 |
Table 1: Representative data from the kinetic resolution of methyl 2-phenylpropanoate with CALB. High E-values (>100) are indicative of an excellent resolution.
VI. Causality Behind Experimental Choices (Field-Proven Insights)
-
Choice of Enzyme (CALB): Candida antarctica Lipase B is renowned for its broad substrate scope, high enantioselectivity for a wide range of secondary alcohols and α-substituted esters, and exceptional stability, making it a go-to biocatalyst for synthetic applications.[12][13][14][27][28]
-
Immobilization: Using an immobilized enzyme, such as Novozym® 435 where CALB is adsorbed onto a macroporous acrylic resin, is critical for industrial viability. It prevents enzyme aggregation, enhances thermal and operational stability, and dramatically simplifies downstream processing by allowing for easy separation of the catalyst from the reaction mixture.[11][13][20]
-
Solvent Selection (n-Heptane): The choice of an organic solvent is a critical parameter that influences lipase activity and selectivity.[8][29] Hydrophobic, non-polar solvents like n-heptane (log P > 4) are generally preferred as they tend to maintain the essential layer of water around the enzyme necessary for catalytic activity without stripping it away, which can occur with more polar solvents.[8] This "solvent engineering" approach is key to optimizing enzymatic reactions in non-aqueous media.[30][31]
-
pH of Aqueous Buffer: While the bulk reaction is in an organic solvent, the pH of the microenvironment around the enzyme is dictated by the added aqueous buffer. A pH of 7.0 is generally optimal for the stability and activity of many lipases, including CALB.
VII. Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Reaction | Inactive enzyme, incorrect pH, insufficient water activity. | Verify enzyme activity with a standard substrate (e.g., p-nitrophenyl butyrate assay). Ensure the pH of the buffer is correct. Slightly increase the volume of the aqueous phase. |
| Low Enantioselectivity (Low E-value) | Sub-optimal temperature, wrong choice of solvent, enzyme denaturation. | Optimize the reaction temperature (try a range from 30-60°C). Screen other hydrophobic solvents (e.g., toluene, cyclohexane). Ensure the enzyme has not been denatured by heat or contaminants. |
| Poor Peak Shape in HPLC | Column contamination, inappropriate mobile phase, sample overload. | Flush the column with a stronger solvent (e.g., 100% IPA). Adjust the mobile phase composition (e.g., vary the percentage of IPA). Inject a more dilute sample. |
| Reaction Stalls Before 50% Conversion | Product inhibition, equilibrium reached. | In a hydrolysis reaction, the acid product can lower the micro-environmental pH, inhibiting the enzyme. Consider adding a non-reactive base to neutralize the acid as it forms. For esterification/transesterification, remove the water or alcohol by-product. |
VIII. References
-
Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
-
Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. (2004). Current Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. (2024). ACS Omega. Retrieved January 8, 2026, from [Link]
-
Directed evolution of Candida antarctica lipase B for kinetic resolution of profen esters. (2013). ChemCatChem. Retrieved January 8, 2026, from [Link]
-
How Does Lipase Flexibility Affect Its Enantioselectivity in Organic Solvents? A Possible Role of CH Association in Stabilization. (2000). The Journal of Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
Systematic Investigation of the Kinetic Resolution of 3-Hydroxy Fatty Acid Esters Using Candida antarctica Lipase B (CALB) and the Influence of Competing Oligomerization on the Enantiomeric Ratios. (2008). Helvetica Chimica Acta. Retrieved January 8, 2026, from [Link]
-
Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Immobilization for Lipase: Enhanced Activity and Stability by Flexible Combination and Solid Support. (2022). Applied Biochemistry and Biotechnology. Retrieved January 8, 2026, from [Link]
-
Solvent engineering applied to lipase-catalyzed glycerolysis of triolein. (2005). Journal of the American Oil Chemists' Society. Retrieved January 8, 2026, from [Link]
-
Lipase catalysis in organic solvents: advantages and applications. (2015). Journal of Molecular Catalysis B: Enzymatic. Retrieved January 8, 2026, from [Link]
-
Some strategies of lipase engineering to improve their tolerance to solvents. (2023). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure. (1995). Enzyme and Microbial Technology. Retrieved January 8, 2026, from [Link]
-
Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. (2018). Biotechnology Progress. Retrieved January 8, 2026, from [Link]
-
Lipase-catalyzed synthesis of xylitol monoesters: Solvent engineering approach. (2013). Journal of Molecular Catalysis B: Enzymatic. Retrieved January 8, 2026, from [Link]
-
(a) Reusability and (b) storage stability of the lipase enzyme. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. (2010). Journal of Biotechnology. Retrieved January 8, 2026, from [Link]
-
Lipases: Sources, immobilization techniques, and applications. (2023). International Journal of Environment, Agriculture and Biotechnology. Retrieved January 8, 2026, from [Link]
-
Immobilization for Lipase: Enhanced Activity and Stability by Flexible Combination and Solid Support. (2022). PubMed. Retrieved January 8, 2026, from [Link]
-
Engineering of Candida antarctica lipase B for the kinetic resolution of alpha-halo esters. (2010). The University of Manchester. Retrieved January 8, 2026, from [Link]
-
Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses. (2010). Journal of Chromatography A. Retrieved January 8, 2026, from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality. Retrieved January 8, 2026, from [Link]
-
Natural flavor ester synthesis catalyzed by lipases. (2020). Flavour and Fragrance Journal. Retrieved January 8, 2026, from [Link]
-
Applying Enzymatic Synthesis for Chiral Molecules. (2019). Pharma's Almanac. Retrieved January 8, 2026, from [Link]
-
Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. (2021). Journal of the Brazilian Chemical Society. Retrieved January 8, 2026, from [Link]
-
Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. (2024). ChemRxiv. Retrieved January 8, 2026, from [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2012). Organic Letters. Retrieved January 8, 2026, from [Link]
-
Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. (2024). Cambridge Open Engage. Retrieved January 8, 2026, from [Link]
-
(PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. (2012). Tetrahedron: Asymmetry. Retrieved January 8, 2026, from [Link]
-
Synthesis of Chirally Pure Enantiomers by Lipase. (2017). Journal of Oleo Science. Retrieved January 8, 2026, from [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (2016). Biotechnology & Biotechnological Equipment. Retrieved January 8, 2026, from [Link]
-
The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. (2021). Molecules. Retrieved January 8, 2026, from [Link]
-
Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. (2024). Physical Chemistry Chemical Physics. Retrieved January 8, 2026, from [Link]
-
Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. (2024). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. (2019). Biotechnology and Bioengineering. Retrieved January 8, 2026, from [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). ChemBioChem. Retrieved January 8, 2026, from [Link]
-
Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. (2024). ACS Catalysis. Retrieved January 8, 2026, from [Link]
-
Enzymatic strategies for asymmetric synthesis. (2021). Organic & Biomolecular Chemistry. Retrieved January 8, 2026, from [Link]
-
Advancing Chiral Chemistry in Pharmaceutical Synthesis. (2012). Pharmaceutical Technology. Retrieved January 8, 2026, from [Link]
-
Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). Molecules. Retrieved January 8, 2026, from [Link]
-
Chirality and its Importance in Pharmaceutical Field- An Overview. (2012). International Journal of Pharmaceutical Sciences and Research. Retrieved January 8, 2026, from [Link]
-
(PDF) Screening of Lipases for Enantioselective Hydrolysis. (n.d.). Amanote Research. Retrieved January 8, 2026, from [Link]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. chemrxiv.org [chemrxiv.org]
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- 4. Chirality and its Importance in Pharmaceutical Field- An Overview | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Enantioselectivity of Lipases and Other Syntheticall...: Ingenta Connect [ingentaconnect.com]
- 8. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Immobilization for Lipase: Enhanced Activity and Stability by Flexible Combination and Solid Support | Semantic Scholar [semanticscholar.org]
- 18. Immobilization for Lipase: Enhanced Activity and Stability by Flexible Combination and Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Chirally Pure Enantiomers by Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
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- 31. researchgate.net [researchgate.net]
Application of Methyl 4-chlorophenylacetate in Fragrance Synthesis: A Technical Guide
Introduction
Methyl 4-chlorophenylacetate, a derivative of phenylacetic acid, is a versatile chemical intermediate with established applications in the synthesis of pharmaceuticals.[1][2] While its primary documented use lies outside the fragrance industry, its structural similarity to known aroma chemicals, particularly methyl phenylacetate, suggests a significant, yet underexplored, potential in the creation of novel fragrances. This guide provides a comprehensive overview of the synthesis, potential olfactory characteristics, and speculative applications of this compound as a precursor in fragrance synthesis, aimed at researchers, scientists, and professionals in the field of fragrance and flavor chemistry.
The core of many honey and sweet floral scents in perfumery is built around phenylacetic acid and its esters.[3][4][5][6] Methyl phenylacetate, for instance, is a widely used synthetic ingredient prized for its intense honey-floral aroma with nuances of jasmine and musk.[4] This established structure-odor relationship forms the basis for investigating the potential of its chlorinated analog, this compound, in the fragrance palette. The introduction of a chlorine atom at the para position of the phenyl ring can modulate the molecule's electronic properties, volatility, and interaction with olfactory receptors, potentially leading to unique and valuable scent profiles.
This document will detail the synthesis of this compound via Fischer esterification, discuss its known chemical properties, and, based on established principles of fragrance chemistry, propose its application as a precursor for novel fragrance compounds with desirable honey-floral characteristics.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | [4] |
| Molecular Weight | 184.62 g/mol | [4] |
| Appearance | Clear colorless to light yellow liquid | [6] |
| Boiling Point | 240.3 °C at 760 mmHg | [7] |
| Refractive Index | 1.5220 to 1.5240 (20°C, 589 nm) | [6] |
| Solubility | Soluble in chloroform, DCM, methanol | [7] |
| CAS Number | 52449-43-1 | [4] |
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. Adherence to safety protocols is paramount to ensure the well-being of researchers.
Hazard Statements:
-
May cause respiratory irritation.[8]
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3][8]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[3][5][8]
Synthesis of this compound via Fischer Esterification
The most common and efficient method for synthesizing this compound is the Fischer esterification of 4-chlorophenylacetic acid with methanol in the presence of an acid catalyst.[9][10] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[10]
Caption: Fischer Esterification of 4-chlorophenylacetic Acid.
Protocol: Synthesis of this compound
Materials:
-
4-chlorophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chlorophenylacetic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution. The addition is exothermic and should be done in an ice bath to control the temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[11]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate to extract the product.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
For higher purity, the product can be further purified by vacuum distillation.
-
Application in Fragrance Synthesis: A Precursor to Honey-Floral Scents
While the specific olfactory profile of this compound is not well-documented in publicly available literature, the pronounced honey-floral scent of its parent compound, methyl phenylacetate, provides a strong basis for its potential application in fragrance synthesis.[4] The chlorine atom may impart unique nuances, potentially reducing the animalic notes sometimes associated with phenylacetates and introducing a cleaner, more diffusive character.
The primary application of this compound in fragrance synthesis is likely as a precursor to other aroma chemicals. Its chemical structure allows for a variety of transformations to yield molecules with desirable olfactory properties.
Proposed Synthetic Application: Synthesis of a Novel Honey-Floral Fragrance
A plausible synthetic route to a novel fragrance compound involves the etherification of the aromatic ring of this compound, replacing the chlorine atom with an alkoxy group. This modification can significantly alter the scent profile, often enhancing fruity and floral notes.
Hypothetical Reaction: Nucleophilic aromatic substitution of the chlorine atom with a methoxy group to yield methyl 4-methoxyphenylacetate, a known fragrance ingredient with a sweet, floral, and slightly fruity odor.
Caption: Proposed synthesis of a honey-floral fragrance.
Protocol: Synthesis of Methyl 4-methoxyphenylacetate (Hypothetical)
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (HCl, dilute)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound, sodium methoxide (1.5-2.0 equivalents), and a catalytic amount of copper(I) iodide in anhydrous DMF.
-
Reaction: Heat the mixture to a temperature of 120-150°C and stir for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding dilute hydrochloric acid.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation to obtain methyl 4-methoxyphenylacetate.
-
Conclusion
This compound, while primarily recognized as a pharmaceutical intermediate, holds significant potential as a versatile building block in the synthesis of novel fragrance ingredients. Its straightforward synthesis via Fischer esterification and its structural analogy to well-established honey-floral aroma chemicals make it a compelling target for further investigation by fragrance chemists. The proposed synthetic pathway to methyl 4-methoxyphenylacetate serves as an example of how this precursor can be transformed into valuable fragrance molecules. Further research into the olfactory properties of this compound and its derivatives is warranted to fully unlock its potential in the ever-evolving world of fragrance creation.
References
- Bon Parfumeur. (n.d.). Honey fragrance.
- Scentspiracy. (n.d.). Methyl Phenylacetate (101-41-7) – Premium Honey-FLoral Synthetic Ingredient for Perfumery.
- Carrément Belle. (2021, July 21). Honeyed notes in perfumery.
- Delacourte, S. (n.d.). Honeyed Notes in Perfumery: The Bee, Emblem and Inspiration. Maison Delacourte.
- Google Patents. (n.d.). US6939845B2 - Fragrance precursors.
- PerfumersWorld. (n.d.). para-Cresyl Phenyl Acetate.
- Maison 21G. (2024, October 2). Honey Perfume: To Bee Or Not To Bee?.
- Google Patents. (n.d.). CN111108090A - Fragrance precursor.
- Bee Culture. (2016, July 25). The Chemistry of Honey.
- Justia Patents. (n.d.). With Odor Masking Substances (e.g., Perfumes, Etc.) Patents and Patent Applications (Class 424/76.4).
- Fragrantica. (2022, October 9). Honey Notes in Perfumery.
- Google Patents. (n.d.). EP 0878497 A2 - Fragrance precursor compounds.
- Reddit. (2024, September 4). What are the materials I need to make a realistic honey fragrance?. r/DIYfragrance.
- Belsito, D., et al. (2003). Fragrance material review on linalyl phenylacetate. Food and Chemical Toxicology, 41(7), 1017-1021. [Link]
- McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-hydroxy-2-phenylethyl acetate. Food and Chemical Toxicology, 50(Suppl 2), S448-S450. [Link]
- Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, ethyl phenylacetate, CAS Registry Number 101-97-3. Food and Chemical Toxicology, 183(Suppl 1), 114263. [Link]
- da Silva, J. B. P., et al. (2017). Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy. Journal of Molecular Structure, 1131, 134-142. [Link]
- Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. Food and Chemical Toxicology, 157(Suppl 1), 112571. [Link]
- Wikipedia. (n.d.). Phenylacetic acid.
- Cosmetics Business. (2019, May 8). 4 innovative patents for fragrance application.
- ScenTree. (n.d.). Phenylacetic acid (CAS N° 103-82-2).
- The Good Scents Company. (n.d.). phenyl acetic acid, 103-82-2.
- The Good Scents Company. (n.d.). Fragrance Demo Formulas.
Sources
- 1. CN111108090A - Fragrance precursor - Google Patents [patents.google.com]
- 2. Fragrance material review on 2-hydroxy-2-phenylethyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bonparfumeur.com [bonparfumeur.com]
- 4. Methyl Phenylacetate (101-41-7) – Premium Honey-FLoral Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. carrementbelle.com [carrementbelle.com]
- 6. Honeyed Notes in Perfumery: The Bee, Emblem and Inspiration [blog.delacourte.com]
- 7. The Chemistry of Honey | Bee Culture [beeculture.com]
- 8. maison21g.com [maison21g.com]
- 9. reddit.com [reddit.com]
- 10. Update to RIFM fragrance ingredient safety assessment, ethyl phenylacetate, CAS Registry Number 101-97-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragrance material review on linalyl phenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-chlorophenylacetate
Welcome to the Technical Support Center for the synthesis of Methyl 4-chlorophenylacetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on delivering practical, field-tested insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods for the synthesis of this compound are the Fischer esterification of 4-chlorophenylacetic acid with methanol and the reaction of 4-chlorophenylacetic acid with thionyl chloride followed by the addition of methanol.[1][2][3]
-
Fischer Esterification: This is a classic acid-catalyzed esterification where 4-chlorophenylacetic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid.[3] The reaction is reversible, and strategies to drive it to completion are crucial for achieving high yields.[4]
-
Thionyl Chloride Method: This method involves converting the carboxylic acid to a more reactive acid chloride using thionyl chloride.[1] The intermediate acid chloride then readily reacts with methanol to form the desired ester. This reaction is generally faster and not reversible, often leading to higher yields.[1]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Spot the reaction mixture alongside the starting material (4-chlorophenylacetic acid) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the ester product indicates the reaction's progress.
-
GC-MS: A small aliquot of the reaction mixture can be analyzed by GC-MS to determine the relative amounts of starting material, product, and any side products.[5] This provides a more quantitative assessment of the reaction's conversion.
Q3: What are the expected spectroscopic data for this compound?
A3: The identity and purity of the final product can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons (a doublet of doublets or two doublets), a singlet for the benzylic protons, and a singlet for the methyl ester protons.[6] |
| ¹³C NMR | Peaks for the carbonyl carbon, aromatic carbons (including the carbon attached to chlorine), the benzylic carbon, and the methyl ester carbon.[7] |
| GC-MS | A molecular ion peak at m/z 184 (for the ³⁵Cl isotope) and 186 (for the ³⁷Cl isotope), along with characteristic fragment ions.[8][9] |
Troubleshooting Guide
Problem 1: Low Yield or Incomplete Reaction
A low yield of this compound is a common issue that can stem from several factors. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes and Solutions:
-
Cause: Incomplete reaction due to equilibrium (Fischer Esterification).
-
Explanation: Fischer esterification is a reversible reaction.[3] The presence of the water byproduct can shift the equilibrium back towards the starting materials, limiting the yield.[4]
-
Solution:
-
Increase the excess of methanol: Using a large excess of methanol can shift the equilibrium towards the product side according to Le Châtelier's principle.[10]
-
Remove water: Employ a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed.[4] Alternatively, add molecular sieves to the reaction mixture.
-
Increase reaction time: Monitor the reaction by TLC or GC-MS and continue reflux until the starting material is consumed.
-
Check catalyst activity: Ensure the acid catalyst (e.g., sulfuric acid) is fresh and has not been deactivated.
-
-
-
Cause: Insufficient activation of the carboxylic acid (Thionyl Chloride Method).
-
Explanation: The conversion of the carboxylic acid to the acid chloride may be incomplete if the thionyl chloride has degraded or if the reaction conditions are not optimal.
-
Solution:
-
Use fresh thionyl chloride: Thionyl chloride is moisture-sensitive and can decompose over time. Use a freshly opened bottle or distill it before use.
-
Ensure anhydrous conditions: The reaction should be carried out under a dry atmosphere (e.g., nitrogen or argon) as water will react with thionyl chloride.[11]
-
Optimize temperature: The initial reaction with thionyl chloride is often performed at room temperature or with gentle heating to ensure complete formation of the acid chloride before adding methanol.[12]
-
-
Problem 2: Presence of Unreacted 4-Chlorophenylacetic Acid in the Final Product
The presence of the starting carboxylic acid after work-up indicates either an incomplete reaction or an issue with the purification process.
Potential Causes and Solutions:
-
Cause: Incomplete reaction.
-
Explanation: As discussed in "Problem 1," the reaction may not have gone to completion.
-
Solution: Re-evaluate the reaction conditions as outlined above. If the reaction has stalled, consider adding more catalyst or fresh thionyl chloride, depending on the method used.
-
-
Cause: Inefficient work-up and purification.
-
Explanation: 4-Chlorophenylacetic acid is acidic and can be removed by a basic wash during the work-up. If this step is not performed correctly, the starting material will contaminate the product.
-
Solution:
-
Thorough basic wash: During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to neutralize and extract the unreacted carboxylic acid into the aqueous layer.[13]
-
Check pH: After the basic wash, check the pH of the aqueous layer to ensure it is basic. If not, repeat the wash.
-
Purification: If the starting material persists, purification by column chromatography on silica gel can effectively separate the non-polar ester from the more polar carboxylic acid.[14]
-
-
Problem 3: Formation of Side Products/Impurities
The formation of impurities can complicate purification and reduce the overall yield.
Potential Causes and Solutions:
-
Cause: Side reactions with thionyl chloride.
-
Explanation: Thionyl chloride can react with the alcohol (methanol) to form alkyl chlorides, though this is generally less favorable than the reaction with the carboxylic acid.[11] It can also lead to the formation of other sulfur-containing byproducts.
-
Solution:
-
Control the order of addition: Add the thionyl chloride to the carboxylic acid first to form the acid chloride before introducing the methanol.[1]
-
Temperature control: The reaction of thionyl chloride with the carboxylic acid can be exothermic. Maintain a controlled temperature to minimize side reactions.
-
-
-
Cause: Transesterification.
-
Explanation: If other alcohols are present as impurities in the methanol or solvents, transesterification can occur, leading to the formation of different esters.[15]
-
Solution: Use anhydrous, high-purity methanol and solvents.
-
-
Cause: Impurities in starting materials.
-
Explanation: Impurities in the 4-chlorophenylacetic acid can carry through the reaction or lead to the formation of other byproducts.
-
Solution: Ensure the purity of the starting 4-chlorophenylacetic acid using techniques like melting point determination or spectroscopic analysis before starting the synthesis.
-
Experimental Protocols
Protocol 1: Fischer Esterification
This protocol describes the synthesis of this compound via acid-catalyzed esterification.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Chlorophenylacetic acid(1878-66-6) 1H NMR spectrum [chemicalbook.com]
- 7. DL-4-Chlorophenylalanine methyl ester hydrochloride(14173-40-1) 13C NMR spectrum [chemicalbook.com]
- 8. This compound | C9H9ClO2 | CID 104196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. readchemistry.com [readchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. prepchem.com [prepchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Concentration in Fischer Esterification of Phenylacetic Acids
Welcome to the technical support center for the Fischer esterification of phenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Core Principles: Understanding the Reaction Landscape
The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2] In the context of phenylacetic acids, this thermodynamically controlled process is governed by an equilibrium that does not strongly favor the products.[3][4] The reaction's success hinges on effectively shifting this equilibrium to maximize ester formation.
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst.[1][5] This crucial step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[6][7] The subsequent steps involve proton transfers and the elimination of water to yield the final ester and regenerate the catalyst.[4][7] Because every step is reversible, your experimental design must actively push the reaction forward.[5][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the acid catalyst and how does it work?
The acid catalyst is the linchpin of the Fischer esterification. Its function is to protonate the carbonyl oxygen of the phenylacetic acid.[8] This protonation creates a resonance-stabilized cation, which makes the carbonyl carbon significantly more electrophilic and thus more reactive towards the weakly nucleophilic alcohol.[1][5] Without the catalyst, the reaction is impractically slow as the alcohol is not a strong enough nucleophile to attack the unactivated carboxylic acid.
Q2: What types of acid catalysts are suitable for the esterification of phenylacetic acids?
A range of catalysts can be employed, each with specific advantages:
| Catalyst Type | Examples | Advantages | Considerations |
| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) | High activity, low cost, readily available.[3] | Difficult to remove post-reaction, can cause charring at high concentrations/temperatures.[9] |
| Lewis Acids | Scandium(III) triflate, Zirconocene complexes | Milder conditions, can be moisture-tolerant.[3][10] | Higher cost, may require specific handling. |
| Solid Acids | Amberlyst-15, Mordenite, Montmorillonite nanoclays | Easy removal via filtration, reusable, often eco-friendly.[11][12][13] | May have lower activity requiring higher temperatures or longer reaction times.[14] |
For most applications involving standard phenylacetic acids, concentrated sulfuric acid is a robust and effective choice.[12] For sensitive substrates or to simplify purification, a solid acid catalyst like Amberlyst-15 is an excellent alternative.[15]
Q3: What is a sensible starting concentration for my catalyst?
A typical starting point for a homogeneous catalyst like sulfuric acid is 1-5 mol% relative to the limiting reagent (usually the phenylacetic acid). For solid acid catalysts, a loading of 10% by weight of the carboxylic acid is a common starting point.[14] It is rarely necessary or advisable to use stoichiometric amounts of a strong acid catalyst.
Q4: How does increasing catalyst concentration affect the reaction?
-
Reaction Rate: Initially, increasing the catalyst concentration will increase the reaction rate by ensuring a higher population of protonated, activated carboxylic acid molecules at any given time.
-
Yield & Side Reactions: Beyond an optimal point, increasing the acid concentration can be detrimental. Excessively acidic conditions can promote side reactions such as the dehydration of secondary alcohols or the self-etherification of primary alcohols (e.g., benzyl alcohol forming dibenzyl ether).[9] It can also lead to decomposition and charring of the reactants, significantly reducing the purity and yield of the desired ester.[9]
Troubleshooting Guide: From Low Yield to Purification Headaches
This section addresses specific problems you may encounter during your experiments. The key is to diagnose the root cause before attempting a solution.
Caption: Troubleshooting workflow for Fischer esterification.
Q5: My reaction is extremely slow and TLC analysis shows mostly starting material after several hours. What should I do?
This is a classic kinetic problem.
-
Insufficient Catalyst: Your initial catalyst concentration may be too low. Increase the catalyst loading incrementally. For example, if you started at 1 mol%, try a subsequent run at 3 mol%.
-
Low Temperature: Ensure your reaction is at a suitable reflux temperature. The typical range is 60–110 °C, but for less reactive alcohols, temperatures up to 180 °C may be required.[3][16] Verify that your heating mantle and condenser are functioning correctly.
-
Inactive Catalyst: Ensure your acid catalyst has not been degraded by improper storage (e.g., absorption of atmospheric moisture). Use a fresh bottle if in doubt.
Q6: My reaction seems to stop at ~65% conversion and won't proceed further. What's wrong?
You are likely facing the reaction's natural equilibrium limit.[7] The problem isn't kinetics, but thermodynamics. To drive the reaction to completion, you must apply Le Châtelier's principle:
-
Use an Excess of a Reactant: The most common and effective strategy is to use a large excess of the alcohol (from 3-fold to using it as the solvent).[7][9] This shifts the equilibrium towards the products.
-
Remove Water: Water is a product, and its presence allows the reverse reaction (ester hydrolysis) to occur.[9] Removing water as it forms is a powerful way to achieve high conversion. This is typically done with a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene.[3][7]
Q7: My reaction mixture turned dark brown or black upon heating. What causes this?
This indicates decomposition or polymerization, often caused by overly harsh conditions.[9]
-
Excessive Catalyst Concentration: Too much strong acid can catalyze side reactions and degrade the organic molecules. Reduce the catalyst concentration to the 1-3 mol% range.
-
Temperature is Too High: While heat is required, excessive temperatures can "fry" your reaction. Ensure your heating is controlled and not exceeding the stability limits of your substrates.
Q8: I have a low yield, but I suspect I'm losing my product during the workup. How can I improve my isolation procedure?
Proper workup is critical for isolating the ester from unreacted starting materials, the catalyst, and the excess alcohol.
-
Neutralization: After cooling, the reaction mixture must be neutralized to remove the acid catalyst and any unreacted phenylacetic acid. A careful wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is standard.[9][16] Caution: This neutralization generates CO₂ gas; add the bicarbonate solution slowly and vent the separatory funnel frequently to avoid pressure buildup.[17]
-
Extraction: The ester is typically extracted into a non-polar organic solvent like diethyl ether or ethyl acetate. Multiple extractions are more effective than a single large one.
-
Washing: Subsequent washes with water or brine (saturated NaCl solution) help remove the excess, more water-soluble alcohol and any remaining salts.[9][18]
-
Drying and Evaporation: The combined organic layers must be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.[9]
Experimental Protocols
Protocol 1: General Procedure for the Esterification of Phenylacetic Acid with Benzyl Alcohol
Caption: General experimental workflow for Fischer esterification.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. If removing water azeotropically, use a Dean-Stark apparatus between the flask and condenser.[9]
-
Charge Reactants: To the flask, add phenylacetic acid (1.0 eq), the desired alcohol (e.g., benzyl alcohol, 3.0 eq), and a suitable solvent (e.g., toluene, to facilitate water removal).
-
Add Catalyst: Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.02 eq) to the stirring solution.
-
Heat: Heat the mixture to reflux and maintain for 1-10 hours.[3] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the phenylacetic acid spot is consumed.
-
Cool and Quench: Allow the mixture to cool to room temperature. Dilute with an organic solvent like ethyl acetate.
-
Wash: Transfer the mixture to a separatory funnel. Wash sequentially with:
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify: Purify the crude product by vacuum distillation or column chromatography to obtain the pure ester.[16][17]
Protocol 2: Screening for Optimal Catalyst Concentration
To efficiently find the ideal catalyst loading, set up parallel reactions varying only the catalyst amount.
-
Prepare: Label four small reaction vials (e.g., 5 mL) suitable for heating.
-
Aliquot: To each vial, add identical amounts of phenylacetic acid (e.g., 100 mg, 1.0 eq) and the alcohol (e.g., 3.0 eq).
-
Vary Catalyst: Add the catalyst in increasing amounts to each vial:
-
Vial 1: 0.5 mol% H₂SO₄
-
Vial 2: 1.0 mol% H₂SO₄
-
Vial 3: 2.5 mol% H₂SO₄
-
Vial 4: 5.0 mol% H₂SO₄
-
-
React: Seal the vials, place them in a heating block set to the desired temperature (e.g., 80 °C), and stir for a set time (e.g., 4 hours).
-
Analyze: After cooling, take a small, identical aliquot from each reaction. Quench, dilute, and analyze by GC or HPLC to determine the percent conversion in each case. This will reveal the optimal concentration for your specific substrates and conditions.
Safety First: Handle with Care
-
Acid Handling: Concentrated acids like sulfuric acid are extremely corrosive and can cause severe burns.[19][20] Always wear chemical splash goggles, a lab coat, and chemical-resistant gloves.[20] Work in a well-ventilated fume hood. Crucially, always add acid to your reaction mixture (or water), never the other way around, to prevent dangerous splashing. [20]
-
Flammability: Many alcohols and organic solvents are flammable.[16] Do not use a Bunsen burner. Heating should be performed using a heating mantle, steam bath, or oil bath.
-
Pressure: When neutralizing the acidic reaction mixture with bicarbonate, significant CO₂ gas is evolved. Never tightly cap a vessel during neutralization. Always vent your separatory funnel frequently and point the stopcock away from yourself and others.
By understanding the fundamental principles and systematically addressing challenges, you can transform the Fischer esterification from a temperamental equilibrium reaction into a reliable and high-yielding tool in your synthetic arsenal.
References
- Chemistry Steps. (n.d.). Fischer Esterification.
- Wikipedia. (2023, December 26). Fischer–Speier esterification.
- Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism.
- BYJU'S. (n.d.). Fischer esterification reaction.
- SmartLabs. (n.d.). Esterification.
- BenchChem. (2025). Troubleshooting low yield in benzyl phenylacetate esterification.
- Unknown. (n.d.). Fischer Esterification.
- HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters.
- Alhassan, G., Keshe, M., & Merza, J. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Semantic Scholar.
- Thaler, M. (n.d.).
- Unknown. (n.d.). 29.
- Unknown. (n.d.).
- BenchChem. (2025). Optimization of reaction conditions for Fischer esterification of 4-hydroxyphenylacetic acid.
- National Institutes of Health. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
- Mannu, A., & Mele, A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
- HSC Chemistry. (2021, May 5). Esterification: Reflux, Isolation and Purification. YouTube.
- Alhassan, G., Keshe, M., & Merza, J. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate.
- JoVE. (2020, March 26). Esterification - Concept.
- Scribd. (n.d.). Fischer Esterification of Glycerol by Phenylacetic Acids Phenylacetic Anhydrides and Some of Their Aromatic Derivatives.
- Flinn Scientific. (n.d.). Acid Safety.
- University of Utah. (n.d.). Acid Handling.
- Sciencemadness.org. (2012, August 2). Catalysts for Fischer Esterification.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry.
- Pearson+. (n.d.). Show how Fischer esterification might be used to form the following.... Study Prep.
- Vega, R. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe.
- Unknown. (n.d.). 22.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives.
- Alhassan, G., Merza, J., & Ghenim, R. (2018). Fischer Esterification of Glycerol by Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research, 10(10), 71-79.
- Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
- Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. r/Chempros.
- Chegg.com. (2020, September 15). Solved Fischer's esterification of phenylacetic acid with....
- ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
- National Institutes of Health. (2018, February 7). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. PMC.
- MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
- Unknown. (n.d.).
Sources
- 1. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias | Semantic Scholar [semanticscholar.org]
- 12. Sciencemadness Discussion Board - Catalysts for Fischer Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. scienceready.com.au [scienceready.com.au]
- 17. cerritos.edu [cerritos.edu]
- 18. community.wvu.edu [community.wvu.edu]
- 19. smartlabs.co.za [smartlabs.co.za]
- 20. flinnsci.com [flinnsci.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 4-chlorophenylacetate Reactions
Welcome to the technical support center for the synthesis of Methyl 4-chlorophenylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high conversion rates for this important chemical intermediate. Here, we will delve into the common pitfalls of the synthesis process, providing in-depth, scientifically-grounded troubleshooting strategies and frequently asked questions to enhance your experimental success.
I. Understanding the Core Reaction: Fischer-Speier Esterification
The most common and direct route to synthesize this compound is through the Fischer-Speier esterification of 4-chlorophenylacetic acid with methanol, catalyzed by a strong acid like sulfuric acid.[1] This is a reversible condensation reaction where a carboxylic acid and an alcohol react to form an ester and water.[2][3][4]
The equilibrium nature of this reaction is a critical factor influencing the final yield.[5][6] According to Le Châtelier's principle, the equilibrium can be shifted towards the product side by either using an excess of one of the reactants (typically the less expensive one, methanol) or by removing one of the products (water) as it is formed.[2][7][8][9]
II. Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low conversion rates in the synthesis of this compound via Fischer esterification?
A1: The most common culprit is the presence of water in the reaction mixture. Since Fischer esterification is a reversible reaction that produces water as a byproduct, any water present at the start or generated during the reaction can shift the equilibrium back towards the starting materials, thus lowering the conversion to the desired ester.[2][4][10]
Q2: What is the role of the acid catalyst and can I run the reaction without it?
A2: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for this reaction.[11] It serves two main purposes: it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol, and it acts as a dehydrating agent, helping to remove the water formed during the reaction.[2][12] Running the reaction without a catalyst would be extremely slow and result in negligible conversion.[12]
Q3: Can I use a different alcohol instead of methanol?
A3: Yes, other alcohols can be used, but the reaction rate and equilibrium position may change. Primary alcohols generally react faster than secondary alcohols, and tertiary alcohols are often unsuitable as they tend to undergo dehydration to form alkenes under strong acid conditions.[5][7] For the synthesis of this compound, methanol is the required alcohol.
Q4: My reaction has stalled and is no longer progressing. What should I do?
A4: A stalled reaction often indicates that equilibrium has been reached. To push the reaction further towards the product, you can try adding more of the excess reagent (methanol) or actively remove water from the reaction mixture, for instance, by using a Dean-Stark apparatus.[11][13]
III. Troubleshooting Guide: Diagnosing and Resolving Low Conversion Issues
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.
Symptom 1: Incomplete Consumption of 4-Chlorophenylacetic Acid
If you observe a significant amount of unreacted 4-chlorophenylacetic acid in your post-reaction analysis (e.g., TLC, GC, or NMR), consider the following causes and solutions.
Potential Cause 1.1: Insufficient Water Removal
-
Causality: The presence of water, a byproduct of the reaction, drives the equilibrium backward, preventing complete conversion of the starting material.[2][4][10]
-
Diagnostic Protocol:
-
Moisture Analysis: Before starting the reaction, ensure your reagents (4-chlorophenylacetic acid and methanol) and solvent (if used) are anhydrous. Use techniques like Karl Fischer titration for accurate water content measurement.
-
Reaction Monitoring: Monitor the reaction progress over time using a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC). If the reaction plateaus with a significant amount of starting material remaining, water inhibition is a likely cause.
-
-
Troubleshooting Protocol:
-
Use of a Dean-Stark Trap: For reactions conducted in a solvent that forms an azeotrope with water (e.g., toluene or 1,2-dichloroethane), a Dean-Stark apparatus is highly effective for the continuous removal of water.[11][13][14] The water is collected in the trap, physically removing it from the reaction equilibrium.[13]
-
Employ a Drying Agent: Add a chemical drying agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture to sequester water as it forms.[15]
-
Excess Reagent: Utilize a large excess of methanol. This shifts the equilibrium towards the product side, increasing the conversion of the limiting reagent, 4-chlorophenylacetic acid.[2][4][7] A molar ratio of 3:1 or higher of alcohol to carboxylic acid is common.[2]
-
Potential Cause 1.2: Inadequate Catalyst Activity or Concentration
-
Causality: The acid catalyst is essential for accelerating the reaction rate.[12] An insufficient amount or deactivated catalyst will lead to a slow and incomplete reaction.
-
Diagnostic Protocol:
-
Catalyst Quality Check: Ensure the acid catalyst is of high purity and has not been compromised by absorbing atmospheric moisture.
-
Concentration Verification: Double-check the calculated amount of catalyst added to the reaction.
-
-
Troubleshooting Protocol:
-
Optimize Catalyst Loading: The optimal amount of catalyst can vary. Start with a catalytic amount (e.g., 1-5 mol%) and incrementally increase it if the reaction is sluggish.
-
Choice of Catalyst: While sulfuric acid is common, other strong acids like p-toluenesulfonic acid (p-TsOH) can also be effective and are sometimes easier to handle.[11]
-
Symptom 2: Formation of Undesired Byproducts
The appearance of unexpected peaks in your analytical data indicates the formation of side products.
Potential Cause 2.1: Dehydration of Methanol (at high temperatures)
-
Causality: At excessively high temperatures, strong acids like sulfuric acid can catalyze the dehydration of methanol to form dimethyl ether. This not only consumes the alcohol but also introduces more water into the system, further inhibiting the esterification.
-
Diagnostic Protocol:
-
Temperature Monitoring: Carefully monitor the internal reaction temperature.
-
Byproduct Identification: Use GC-MS or NMR to identify the presence of dimethyl ether.
-
-
Troubleshooting Protocol:
-
Maintain Optimal Temperature: The reaction should be run at the reflux temperature of the solvent or the alcohol.[10] For methanol, this is around 65°C. Avoid excessive heating.
-
Potential Cause 2.2: Impurities in Starting Materials
-
Causality: Impurities in the 4-chlorophenylacetic acid or methanol can lead to the formation of undesired side products.
-
Diagnostic Protocol:
-
Starting Material Purity Check: Analyze the purity of your starting materials using appropriate analytical methods (e.g., melting point, NMR, GC).
-
-
Troubleshooting Protocol:
-
Purify Starting Materials: If impurities are detected, purify the starting materials before use. 4-chlorophenylacetic acid can be recrystallized, and methanol can be distilled.
-
IV. Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
4-chlorophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
1,2-dichloroethane (optional, as a solvent for Dean-Stark setup)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a solution of 4-chlorophenylacetic acid (e.g., 100 g, 0.59 mol) in methanol (e.g., 96 ml, 2.4 mol), slowly add concentrated sulfuric acid (e.g., 2.75 ml) with stirring.[1] If using a Dean-Stark trap, dissolve the 4-chlorophenylacetic acid in a suitable solvent like 1,2-dichloroethane (e.g., 165 ml) before adding methanol and the acid catalyst.[1]
-
Heat the mixture to reflux (approximately 65°C for neat methanol) and maintain for a specified period (e.g., 6 hours).[1] Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
If a solvent was used, separate the organic layer. If no solvent was used, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.[11]
-
Purify the crude product by distillation under reduced pressure or by column chromatography if necessary.
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Methanol:Acid) | ≥ 3:1 | To shift the equilibrium towards the product side.[2] |
| Catalyst (H₂SO₄) | 1-5 mol% | To provide sufficient catalytic activity without causing excessive side reactions. |
| Temperature | Reflux (~65°C for Methanol) | To ensure a reasonable reaction rate without causing degradation.[10] |
| Reaction Time | 2-6 hours | Typically sufficient for reaching equilibrium. Monitor for completion.[1] |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low conversion rates.
V. Alternative Synthetic Routes
While Fischer esterification is the most common method, other synthetic routes to this compound exist, which may be considered if Fischer esterification proves problematic.
-
Palladium-Catalyzed Carbonylation: This method involves the carbonylation of 4-chlorobenzyl chloride.[16] These reactions can be complex and require specialized equipment and catalysts.[17][18]
-
Cross-Coupling Reactions: Reactions like the Mizoroki-Heck or Sonogashira coupling can be part of multi-step syntheses to arrive at the target molecule, but are generally not the most direct route.[19][20]
VI. Conclusion
Achieving high conversion rates in the synthesis of this compound is attainable through careful control of reaction conditions, particularly the management of water. By understanding the principles of Fischer esterification and systematically troubleshooting issues as they arise, researchers can optimize their synthetic protocols for improved yield and purity. This guide provides a foundational framework for addressing common challenges, empowering scientists to proceed with their research and development endeavors with greater confidence.
References
- Esterification - Concept - JoVE. (2020, March 26).
- Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.).
- Dean–Stark apparatus - Wikipedia. (n.d.).
- Fischer Esterification. (n.d.).
- Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5).
- Fischer Esterification - Chemistry Steps. (n.d.).
- In Fischer esterification, is the presence of an acid necessary? - Quora. (2019, September 1).
- Dean-Stark Trap: Principle, Use in Chemical Reactions - JoVE. (2017, February 22).
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
- Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. (2025, April 1).
- Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview - JoVE. (2025, May 22).
- Synthesis of methyl (4-chlorophenyl)acetate - PrepChem.com. (n.d.).
- Fischer–Speier esterification - Wikipedia. (n.d.).
- Kinetic Study of Esterification Reaction - ResearchGate. (2025, August 6).
- Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.).
- Effect of Temperature on esterification reaction - ResearchGate. (n.d.).
- Palladium Catalyzed Carbonylation of Aryl Chlorides to Electrophilic Aroyl-DMAP Salts - DOI. (n.d.).
- 4 - Organic Syntheses Procedure. (n.d.).
- Fischer Esterification - Organic Chemistry Portal. (n.d.).
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Sonogashira Coupling Reaction Practice Problems | Test Your Skills with Real Questions. (n.d.).
- Recent developments in palladium catalysed carbonylation reactions - RSC Publishing. (n.d.).
- PROCESS FOR PRODUCING CHLOROMETHYLPHENYLACETIC ACID - European Patent Office - EP 1072580 B1 - EPO. (2010, December 1).
- This compound - LookChem. (n.d.).
- CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents. (n.d.).
- 1014.01 K - International Journal of New Chemistry. (2024, December 7).
- Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- The Mizoroki-Heck Reaction | Request PDF - ResearchGate. (n.d.).
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands - ChemRxiv. (n.d.).
- CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents. (n.d.).
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2).
- Palladium-catalyzed carbonylation of benzyl chlorides to phenylacetic acids — a new two-phase process | Scilit. (n.d.).
- Fischer Esterification - Chemistry LibreTexts. (2023, January 22).
- This compound | C9H9ClO2 | CID 104196 - PubChem - NIH. (n.d.).
- Mechanisms of the Mizoroki–Heck Reaction - SciSpace. (2008, December 16).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- Catalyzed Mizoroki–Heck Reaction or C–H Activation - MDPI. (n.d.).
- Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate | Organic Letters - ACS Publications. (2012, May 30).
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. (n.d.).
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Technical Support Center: Purification of Reaction Mixtures Containing 4-Chlorophenylacetic Acid
Welcome to the technical support center for scientists and researchers in drug development. This guide provides in-depth troubleshooting and practical, step-by-step protocols for the effective removal of unreacted 4-chlorophenylacetic acid from your product mixture. The strategies outlined here are designed to ensure high purity of your target compound, a critical step in any synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to remove 4-chlorophenylacetic acid?
The most common and efficient method is a liquid-liquid extraction using a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution.[1][2] This technique, known as acid-base extraction, leverages the acidic nature of the carboxylic acid to convert it into a water-soluble salt, which is then washed away from the organic phase containing your neutral product.[1][3][4]
Q2: I performed a basic wash, but my product is still contaminated. What went wrong?
This could be due to several factors: insufficient amount of base, inadequate mixing of the aqueous and organic layers, or the pH of the aqueous layer not being high enough to deprotonate the acid fully. A single wash may also be insufficient; multiple extractions are more effective.[5]
Q3: How can I verify that the 4-chlorophenylacetic acid has been completely removed?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process.[6][7][8] By spotting the crude reaction mixture, the organic layer after extraction, and a pure standard of the starting material on a TLC plate, you can visually confirm the disappearance of the starting material spot in your purified sample.[9][10]
Q4: Can I use a stronger base like sodium hydroxide (NaOH) instead of sodium bicarbonate?
While NaOH is effective at neutralizing the acid, it is a strong base that can potentially hydrolyze or degrade sensitive functional groups on your desired product, such as esters.[1][2] Sodium bicarbonate is a weaker base and is generally preferred to avoid such side reactions.[2][11]
Core Principles: The Chemistry of Separation
The primary strategy for removing 4-chlorophenylacetic acid relies on exploiting its acidic proton. As a carboxylic acid, it readily reacts with a base to form a carboxylate salt. This transformation is key because the neutral acid and its corresponding salt have drastically different solubilities.
-
4-Chlorophenylacetic Acid (Neutral): Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane), but has low solubility in water.[12]
-
4-Chlorophenylacetate Salt (Ionic): Highly soluble in water, but insoluble in most organic solvents.[1][4]
By washing an organic solution of your crude product with an aqueous base, the unreacted 4-chlorophenylacetic acid is converted to its salt form and selectively partitions into the aqueous layer, leaving your purified (and typically neutral) product behind in the organic layer.[1][2]
| Compound | Class | pKa / pKa of Conjugate Acid | Rationale for Base Selection |
| 4-Chlorophenylacetic Acid | Carboxylic Acid | ~4.2 | The pKa is low enough to be deprotonated by a weak base. |
| Sodium Bicarbonate (HCO₃⁻) | Weak Base | 10.3 | The conjugate acid (H₂CO₃) has a pKa of ~6.4. Since this is higher than the pKa of the carboxylic acid, the equilibrium favors deprotonation of the acid. It is a mild choice, unlikely to affect most products.[2] |
| Sodium Hydroxide (OH⁻) | Strong Base | 15.7 | The conjugate acid (H₂O) has a pKa of ~15.7. This strong base will completely and rapidly deprotonate the carboxylic acid but may also promote unwanted side reactions like hydrolysis.[1][13] |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process and workflow for a standard acid-base extraction to remove acidic impurities.
Caption: Decision workflow for liquid-liquid extraction.
Troubleshooting Guide
Problem: An emulsion (a stable, cloudy layer between the organic and aqueous phases) has formed.
-
Causality: Emulsions are common when the mixture contains surfactant-like compounds or when the layers are shaken too vigorously.[14] This prevents a clean separation and can trap your product, leading to lower yields.
-
Solution 1 (Gentle Inversion): Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area between the phases without high agitation.[14]
-
Solution 2 (Salting Out): Add a saturated solution of sodium chloride (brine).[14] The increased ionic strength of the aqueous layer helps to force the separation of the two phases.[14]
-
Solution 3 (Centrifugation): For small-scale extractions, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively break up an emulsion.[14]
-
Solution 4 (Filtration): In stubborn cases, filtering the entire mixture through a pad of Celite® can sometimes resolve the issue.[15]
Problem: My product seems to be lost after the basic wash (low yield).
-
Causality: This can happen if your desired product itself has an acidic proton (e.g., a phenol) or is a base (e.g., an amine) that forms a salt and becomes water-soluble. It can also occur if a strong base like NaOH caused product degradation.
-
Solution 1 (Check Product Structure): Ensure your product is neutral and does not possess acidic or basic functional groups that would interfere with the extraction.
-
Solution 2 (Use Milder Base): Always start with the mildest effective base, sodium bicarbonate.[11] Stronger bases should only be used if necessary and with caution.
-
Solution 3 (Back-Extraction): If you suspect your product is in the aqueous layer, you can attempt to recover it. Acidify the aqueous layer with dilute HCl until it is acidic (check with pH paper), then extract it back into an organic solvent like ethyl acetate.[2][5]
Problem: Solid material precipitated at the interface of the two layers.
-
Causality: This can occur if the sodium salt of 4-chlorophenylacetic acid is not fully soluble in the amount of aqueous base used, or if your product itself is precipitating.
-
Solution 1 (Dilution): Add more of the aqueous base solution and water to dissolve the precipitated salt.
-
Solution 2 (Solvent Change): If the product is precipitating, you may need to use a different organic solvent in which your product has higher solubility.
Detailed Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction
This is the most common and highly recommended method for removing 4-chlorophenylacetic acid from a neutral product.
-
Dissolution: Dissolve your crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use a volume that fully dissolves the material (e.g., 50-100 mL for a 1g scale reaction).
-
First Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.
-
Extraction: Stopper the funnel, and while pointing the tip away from you and others, invert it and open the stopcock to vent any pressure buildup from CO₂ evolution.[2] Close the stopcock and gently invert the funnel 10-15 times. Vigorous shaking is often unnecessary and can promote emulsion formation.[14]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain: Remove the stopper and drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-5) one or two more times to ensure complete removal of the acid.
-
Purity Check (Optional but Recommended): Using a pipette, take a small sample from the organic layer. Spot it on a TLC plate alongside your starting material and crude mixture to confirm the absence of 4-chlorophenylacetic acid.[9]
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps remove residual water and break up minor emulsions.[14]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield your purified product.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is an alternative to liquid-liquid extraction that can be advantageous for smaller scale reactions or for automation. It involves passing the sample through a solid sorbent that retains the impurity.
-
Cartridge Selection: Choose an anion exchange SPE cartridge. A weak anion exchange (WAX) or a basic sorbent cartridge is suitable for retaining carboxylic acids.
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically by washing with a solvent like methanol followed by the solvent your sample is dissolved in.
-
Loading: Dissolve your crude product in a minimal amount of a non-polar organic solvent and load it onto the conditioned cartridge.
-
Elution: Elute your neutral product from the cartridge using more of the non-polar solvent. The 4-chlorophenylacetic acid will remain bound to the basic sorbent.
-
Analysis: Collect the eluent and analyze its purity by TLC.
-
Concentration: Evaporate the solvent from the collected eluent to obtain your purified product.
References
- Vertex AI Search. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- EAG Laboratories. (n.d.).
- Wikipedia. (n.d.). Acid–base extraction.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Chemistry LibreTexts. (2022, August 23).
- ECHEMI. (n.d.).
- ChemicalBook. (2025, January 27). 4-Chlorophenoxyacetic acid | 122-88-3.
- Brainly.com. (2024, February 14). Explain why sodium bicarbonate is used first in your extraction procedures and sodium hydroxide is used.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Chemistry Hall. (n.d.).
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
- PubMed Central. (n.d.).
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- Spectro Scientific. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
- AZoM. (2018, May 17).
- LookChem. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Chlorophenylacetic acid ReagentPlus®, 99%.
- University of Colorado Boulder. (n.d.). Chemically active extraction.
- MedchemExpress.com. (n.d.).
- PubChem - NIH. (n.d.). (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880.
- Wikipedia. (n.d.). Solid-phase extraction.
- ACS Publications. (2018, July 6). Solubility of 2-Chlorophenylacetic Acid in 12 Pure Solvents from T = (273.15/283.15 to 318.15) K: Determination and Modeling.
- Wikipedia. (n.d.). 4-Chlorophenoxyacetic acid.
- The University of the West Indies, Mona, Jamaica. (n.d.). Separation of an Unknown Mixture. The Department of Chemistry.
- Harvard University. (n.d.).
- Fisher Scientific. (n.d.). 4-Chlorophenylacetic acid, 98%.
- NIST. (n.d.). Acetic acid, 4-chlorophenyl ester. WebBook.
- Fisher Scientific. (n.d.).
- IJAERD. (n.d.). Study on Extraction of Carboxylic Acid Using Solvent Extraction.
- Thermo Fisher Scientific. (n.d.). 4-Chlorophenylacetic acid, 98%.
Sources
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Preventing hydrolysis of Methyl 4-chlorophenylacetate during workup
Technical Support Center: Organic Synthesis Division
Topic: Preventing Hydrolysis of Methyl 4-chlorophenylacetate During Workup Document ID: TSC-CHEM-042-01 Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and similar sensitive ester compounds. Unintended hydrolysis of the ester back to its parent carboxylic acid during the aqueous workup is a frequent cause of reduced yield and product impurity. This document provides in-depth troubleshooting advice, validated protocols, and the chemical principles behind them to ensure the integrity of your target molecule is maintained.
Troubleshooting & FAQs
Q1: What is ester hydrolysis, and why is it a significant problem during the workup of this compound?
A1: Ester hydrolysis is the chemical cleavage of an ester bond to yield a carboxylic acid and an alcohol.[1] For this compound, this means the desired product reverts to 4-chlorophenylacetic acid and methanol. This reaction is the reverse of the Fischer esterification and can be catalyzed by either acid or base.[2][3]
The workup phase is particularly high-risk because it involves introducing aqueous solutions (acidic or basic washes) to neutralize catalysts and remove impurities.[4] These conditions are precisely what can promote unwanted hydrolysis. Base-catalyzed hydrolysis, also known as saponification, is especially problematic because it is essentially irreversible. The hydroxide ion attacks the ester, and the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol, preventing the ester from reforming.[2][5]
Q2: I suspect my product is hydrolyzing. What are the common analytical signs?
A2: The primary indicator of hydrolysis is a lower-than-expected yield of the purified ester. Analytically, you can confirm this by observing:
-
Thin-Layer Chromatography (TLC): The appearance or intensification of a spot corresponding to the more polar 4-chlorophenylacetic acid starting material. The carboxylic acid will have a lower Rf value than the ester.
-
NMR Spectroscopy: In the ¹H or ¹³C NMR spectrum of your crude or purified product, you will see peaks corresponding to 4-chlorophenylacetic acid alongside your desired ester peaks.[1]
-
IR Spectroscopy: The presence of a broad O-H stretch (typically around 2500-3300 cm⁻¹) characteristic of a carboxylic acid, in addition to the C=O stretch of your ester.
Q3: Which specific step in a standard workup poses the highest risk for hydrolyzing my ester?
A3: The greatest risk comes from using a strong base (e.g., NaOH, KOH) to neutralize the acid catalyst (e.g., H₂SO₄) or remove unreacted carboxylic acid.[1][6] While effective for neutralization, strong hydroxide bases are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the ester, initiating saponification.[5] Even seemingly moderate bases can pose a risk if contact time is long or temperatures are elevated.
Q4: To avoid strong bases, what is the recommended alternative for neutralizing residual acid?
A4: The standard and much safer alternative is to use a cold, saturated aqueous solution of a weak base , such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][4][7][8]
The Rationale: Sodium bicarbonate is a weak, non-nucleophilic base. It is sufficiently basic to neutralize strong acid catalysts and deprotonate unreacted carboxylic acids, but it is not basic enough to significantly promote the hydrolysis of the ester. The reaction with acid is also easily monitored by the cessation of CO₂ gas evolution, providing a clear endpoint for the neutralization step.[1][9]
Q5: Beyond the choice of base, what other experimental parameters should I control to minimize hydrolysis?
A5: Two critical factors are temperature and contact time .
-
Temperature: Hydrolysis rates are highly dependent on temperature.[1] Lowering the temperature dramatically slows the kinetics of the hydrolysis reaction. Therefore, it is imperative to perform all aqueous washes (water, bicarbonate, and brine) using ice-cold solutions and, if possible, by keeping the separatory funnel in an ice bath.[10]
-
Contact Time: The longer your organic layer is in contact with any aqueous phase, the greater the opportunity for hydrolysis. Perform extractions and washes efficiently and without delay. Do not let the layers sit unseparated for extended periods.[1]
Visualizing the Problem: Base-Catalyzed Hydrolysis
The following diagram illustrates the saponification mechanism, highlighting the irreversible nature of the reaction under basic conditions which makes it a critical pathway to avoid during workup.
Caption: Base-catalyzed hydrolysis (saponification) of an ester.
Recommended Workup Protocol for Sensitive Esters
This protocol is optimized to minimize hydrolysis of this compound.
Step-by-Step Methodology
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly add the reaction mixture to a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Expert Tip: Add the reaction mixture to the bicarbonate solution, not the other way around. This ensures the acid is always being added to an excess of base, preventing localized pockets of high acid concentration.
-
-
Neutralization & Extraction:
-
Stopper the funnel and swirl gently at first to control the initial CO₂ evolution. Vent frequently by inverting the funnel and opening the stopcock.[1]
-
Once the initial effervescence subsides, shake the funnel more vigorously.
-
Allow the layers to separate completely. Drain the aqueous layer.
-
Repeat the wash with fresh, cold NaHCO₃ solution until no more gas evolution is observed. This confirms all acid has been neutralized.[7][9]
-
-
Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine).[4] This step helps break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester, which can then be further purified if necessary (e.g., by distillation or chromatography).
Recommended Workup Workflow
Caption: Recommended workflow for workup of sensitive esters.
Summary of Conditions: A Comparative Table
| Parameter | High-Risk Procedure (AVOID) | Recommended Protocol (USE) | Rationale for Recommendation |
| Neutralizing Agent | 1-2 M NaOH or KOH (aq) | Cold, Saturated NaHCO₃ (aq) | NaHCO₃ is a weak, non-nucleophilic base that neutralizes acid without readily attacking the ester carbonyl.[1][6][8] |
| Temperature | Room Temperature or warmer | 0 °C (Ice Bath) | Lower temperatures significantly decrease the rate of the undesired hydrolysis reaction.[1][10] |
| Contact Time | Prolonged exposure to aqueous layers | Rapid and efficient washes | Minimizes the time the ester is exposed to conditions that could promote hydrolysis.[1] |
| Drying | Proceeding without a brine wash | Pre-dry with a brine wash | Brine removes bulk water more efficiently, reducing the amount of drying agent needed and preventing potential hydrolysis on wet drying agents.[4] |
References
- mechanism of ester hydrolysis - YouTube. (2019). Provides a visual and explanatory overview of the acid-catalyzed hydrolysis mechanism for esters. [Link]
- Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023). Details the step-by-step mechanism of acid-catalyzed ester hydrolysis, noting it is a reversible equilibrium reaction. [Link]
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.). Compares acid-catalyzed (reversible) and base-catalyzed (irreversible) hydrolysis mechanisms. [Link]
- Acid-catalyzed ester hydrolysis (video) - Khan Academy. (n.d.). Video tutorial explaining the mechanism of ester hydrolysis under acidic conditions. [Link]
- General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis1 - Journal of the American Chemical Society. (1957). A primary literature source discussing the catalysis of ester hydrolysis by various bases. [Link]
- mechanism for the acid catalysed hydrolysis of esters - Chemguide. (n.d.).
- Ch20: Hydrolysis of Esters - University of Calgary. (n.d.).
- 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021).
- Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. (n.d.). Discusses the isolation of esters and the use of NaHCO₃ or Na₂CO₃ to neutralize unreacted acid. [Link]
- Acid–base extraction - Wikipedia. (n.d.). Explains the principles of acid-base extraction and notes that strong bases will hydrolyze esters. [Link]
- How to remove traces of acidic impurity or water? - ResearchGate. (2016). A discussion forum where researchers suggest using ice-cold wash solutions for sensitive compounds. [Link]
- General procedures for the purification of Esters - Chempedia - LookChem. (n.d.).
- Process for purifying esters - Google Patents. (n.d.).
- Remediation and recycling of inorganic acids and their green alternatives for sustainable industrial chemical processes - Environmental Science: Advances. (2023). Discusses various methods for acid removal and recovery in industrial processes. [Link]
- How to purify esterefication product? - ResearchGate. (2016). A forum discussion on various methods for purifying esters post-reaction. [Link]
- Synthesis, Isolation, and Purification of an Ester - Coach Benner. (n.d.).
- Synthesis of phenylacetic acid esters - Google Patents. (n.d.). Patent detailing synthesis methods for phenylacetic acid esters.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022).
- About Workup - University of Rochester Department of Chemistry. (n.d.). General guide to reaction workups in organic chemistry. [Link]
- Methyl Esters - Organic Chemistry Portal. (n.d.). Provides information on the synthesis and reactions of methyl esters. [Link]
- Why do you add sodium hydroxide solution into an esterification reaction? - Quora. (2023). A discussion clarifying that NaOH is generally not used and explaining why weak bases are preferred. [Link]
- SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.).
- Liquid-liquid extraction for neutral, acidic and basic compounds. (2022). An overview of liquid-liquid extraction techniques for different types of compounds. [Link]
- Why do we add sodium carbonate at the end of esterification reactions? Can sodium bicarbonate work too? - Quora. (2020). Explains the role of sodium carbonate/bicarbonate in neutralizing acid and the visual cue of CO₂ evolution. [Link]
- Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022).
Sources
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- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape in Phenylacetate Analysis
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with High-Performance Liquid Chromatography (HPLC) analysis of phenylacetates. Achieving a symmetrical, Gaussian peak is paramount for accurate quantification and robust, reproducible methods. This guide provides in-depth troubleshooting advice, grounded in established chromatographic principles, to diagnose and resolve common peak shape issues.
FAQs: Quick Solutions to Common Problems
Q1: My phenylacetate peaks are tailing. What is the most likely cause and the quickest fix?
A: The most common cause of peak tailing for acidic compounds like phenylacetates is secondary interactions with residual silanol groups on the silica-based stationary phase.[1][2] These acidic silanols can interact with your analyte, causing a portion of the molecules to lag behind, resulting in a tail.[3][4] The quickest fix is often to lower the pH of your mobile phase. By adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to bring the pH to around 2.5-3, you can suppress the ionization of these silanol groups, minimizing the unwanted interactions and improving peak shape.[2][3]
Q2: I'm observing peak fronting for my phenylacetate analyte. What should I check first?
A: Peak fronting is most frequently caused by column overload, either by injecting too much sample mass or too large a sample volume.[5][6] The stationary phase has a finite capacity, and when it's exceeded, the excess analyte molecules travel through the column unretained, eluting earlier and causing the front of the peak to be broader than the back.[5] The first and simplest troubleshooting step is to dilute your sample or reduce the injection volume.[5][6] If this resolves the issue, you've confirmed column overload.
Q3: Can my sample solvent cause poor peak shape?
A: Absolutely. A mismatch between your sample solvent and the mobile phase is a common culprit for distorted peaks, including splitting and broadening.[1][7] If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte band to spread prematurely on the column.[1][8] Ideally, you should dissolve your sample in the mobile phase itself.[6] If that's not possible, aim for a solvent that is weaker than or as close in composition as possible to the mobile phase.
Q4: How critical is the mobile phase pH when analyzing phenylacetates?
A: Mobile phase pH is a critical parameter.[9][10] Phenylacetates are acidic compounds, and their ionization state is pH-dependent. Operating at a pH close to the analyte's pKa can lead to the co-existence of both ionized and unionized forms, which can result in peak broadening or splitting.[9][11] To ensure a single, consistent form of the analyte and sharp peaks, it's generally recommended to buffer the mobile phase at a pH at least 1.5 to 2 units away from the analyte's pKa.[11]
In-Depth Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent challenge in the analysis of polar and ionizable compounds like phenylacetates. This asymmetry can compromise resolution and lead to inaccurate integration and quantification.[4][12]
-
Secondary Silanol Interactions: The primary cause of peak tailing in reversed-phase HPLC is often unwanted interactions between the analyte and the stationary phase.[1][3] Silica-based columns have residual silanol groups (Si-OH) on their surface.[4] These silanols are acidic (with a pKa around 3.8-4.2) and can become ionized at higher mobile phase pHs.[13] The negatively charged silanolates can then interact strongly with polar functional groups on the phenylacetate molecules, leading to a secondary retention mechanism that causes peak tailing.[2][3]
-
Mobile Phase pH Effects: If the mobile phase pH is not adequately controlled or is in a range that allows for the partial ionization of the phenylacetate analyte, peak tailing can occur.[9][14] A consistent ionization state is crucial for a single, sharp peak.[10]
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained matrix components, or the stationary phase can degrade, especially when operating at pH extremes.[1][12] These changes can create active sites that lead to peak tailing.[1]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and contribute to peak tailing.[1][14]
Caption: Troubleshooting workflow for peak tailing.
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate).
-
Prepare Mobile Phase B: Acetonitrile or Methanol.
-
Initial Analysis: Run your standard phenylacetate solution with your current method and record the peak asymmetry.
-
pH Adjustment: Prepare a new Mobile Phase A. Before adding the organic solvent, adjust the pH of the aqueous portion to 2.5 using an acid like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.
-
Re-equilibration: Equilibrate the column with the new, lower pH mobile phase for at least 10-15 column volumes.
-
Re-analysis: Inject the same standard solution and compare the peak shape to the initial analysis.
| Mobile Phase pH | Peak Asymmetry (Tailing Factor) |
| 6.8 (Phosphate Buffer) | 2.1 |
| 2.7 (0.1% Formic Acid) | 1.2 |
| 2.5 (0.1% TFA) | 1.1 |
Note: A tailing factor closer to 1.0 indicates a more symmetrical peak.
Issue 2: Peak Fronting
Peak fronting, characterized by a leading edge that is broader than the trailing edge, is less common than tailing but can still significantly impact data quality.[5]
-
Column Overload: This is the most prevalent cause of peak fronting.[5][6] It occurs when the concentration or volume of the injected sample exceeds the column's capacity.[15] The stationary phase becomes saturated, and excess analyte molecules travel through the column with little to no retention, eluting at the front of the peak.[5]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the head of the column, leading to a distorted, fronting peak.[6][15]
-
Column Collapse/Void: Physical degradation of the column packing material, such as a void at the inlet or a collapse of the packed bed, can create alternative flow paths for the sample, resulting in peak distortion that may manifest as fronting.[7][16]
Caption: Troubleshooting workflow for peak fronting.
Protocol 2: Diagnosing Column Overload
-
Prepare a Standard: Prepare a stock solution of your phenylacetate standard at your current working concentration.
-
Serial Dilution: Create a series of dilutions from the stock solution: 1:2, 1:5, and 1:10.
-
Inject and Analyze: Inject a constant volume of the original standard and each dilution.
-
Evaluate Peak Shape: Observe the peak shape for each injection. If the peak becomes more symmetrical as the concentration decreases, column overload is the confirmed cause.
| Sample Concentration | Peak Asymmetry (Fronting) |
| 1.0 mg/mL | 0.7 |
| 0.5 mg/mL | 0.8 |
| 0.2 mg/mL | 0.9 |
| 0.1 mg/mL | 1.0 |
Issue 3: Split Peaks
Split peaks can be one of the more perplexing issues, often indicating a problem with the sample introduction or the column itself.
-
Sample Solvent Effect: As mentioned previously, injecting a sample in a strong, non-polar solvent into a highly aqueous mobile phase can cause the sample to precipitate or behave erratically at the column inlet, leading to a split peak.[17]
-
Partially Blocked Frit: A blockage in the inlet frit of the column can cause the sample to be distributed unevenly onto the column bed, creating two or more flow paths and resulting in a split peak.[7]
-
Column Void: A void or channel in the packing material at the head of the column can also create multiple paths for the analyte to travel, leading to peak splitting.[7][17]
-
Co-elution: While it may appear as a single distorted peak, you could be observing two closely eluting compounds.
Caption: Troubleshooting workflow for split peaks.
Protocol 3: Column Inlet Frit Cleaning (Reverse Flush)
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing particulates into the flow cell.
-
Reverse Direction: Connect the column outlet to the pump outlet.
-
Flush with Weaker Solvent: Flush the column with a solvent in which the potential blockage is soluble but that is miscible with your mobile phase (e.g., isopropanol, then hexane if lipids are suspected, followed by isopropanol again). Start at a very low flow rate (e.g., 0.1 mL/min) and gradually increase, but do not exceed 50% of the column's recommended maximum flow rate.
-
Return to Normal: Reconnect the column in the correct flow direction and equilibrate with your mobile phase.
-
Test: Inject a standard to see if the peak shape has improved.
Disclaimer: Always consult your column's care and use manual before performing a reverse flush, as it is not recommended for all column types.
References
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
- Waters. (n.d.). What are some common causes of peak fronting? - WKB255705. Waters Knowledge Base.
- Axion Labs. (n.d.). Front Tailing HPLC & GC Peaks.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- SIELC Technologies. (n.d.). Separation of Phenylacetaldehyde on Newcrom R1 HPLC column.
- ACD/Labs. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Unaffiliated resource. (n.d.). HPLC Troubleshooting Guide.
- Link Lab. (n.d.). HPLC Column Selection Guide.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Postnova Analytics GmbH. (n.d.). Agilent ZORBAX Column Selection Guide for HPLC.
- ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Unaffiliated resource. (n.d.). The Theory of HPLC Column Chemistry.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Unaffiliated resource. (n.d.). HPLC Troubleshooting Guide.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Mastelf. (2025, January 29). HPLC Method Development: From Basics to Advanced Strategies.
- Axion Labs. (2021, April 5). Top 2 tips for HPLC method development [Video]. YouTube.
- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
- LCGC North America. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide.
- PubMed. (2012, June). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding.
- Agilent. (2019, April 19). Oh, What a Mess! Dealing with Unwanted Matrix Effects.
- Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- ResearchGate. (n.d.). (PDF) Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters.
- Separation Science. (n.d.). Matrix Effects.
Sources
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- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 16. support.waters.com [support.waters.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Minimizing Byproduct Formation in the Chlorination of Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the chlorination of phenylacetic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to minimize byproduct formation and optimize your reaction outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this important transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and potential byproducts in the chlorination of phenylacetic acid?
The chlorination of phenylacetic acid can yield several products depending on the reaction conditions. The desired product is often α-chlorophenylacetic acid, a valuable synthetic intermediate.[1][2][3] However, several byproducts can form, significantly reducing the yield and purity of the target molecule.
The main competing reactions are:
-
Ring Chlorination: Electrophilic substitution on the aromatic ring can lead to the formation of ortho-, para-, and di-substituted chlorophenylacetic acids.[3][4]
-
Formation of Phenylacetyl Chloride: In the presence of reagents like thionyl chloride or oxalyl chloride, the carboxylic acid can be converted to the corresponding acid chloride.[5][6][7][8]
-
Dichlorination: Over-chlorination can lead to the formation of α,α-dichlorophenylacetic acid.
-
Degradation and Tar Formation: Under harsh conditions, phenylacetic acid and its derivatives can be unstable, leading to the formation of tarry materials.[6]
Q2: What are the key factors influencing the selectivity between α-chlorination and ring chlorination?
The selectivity between α-chlorination (at the benzylic position) and ring chlorination is a critical challenge.[3] The outcome is primarily dictated by the reaction mechanism, which in turn is influenced by:
-
Chlorinating Agent: Different reagents favor different mechanisms. For instance, reagents that generate chlorine radicals under photochemical or thermal conditions tend to favor α-chlorination. In contrast, electrophilic chlorinating agents, often used with a Lewis acid catalyst, promote ring substitution.[9]
-
Reaction Conditions: Factors such as temperature, solvent, and the presence of initiators or catalysts play a crucial role. For example, photochemical conditions with reagents like N-chlorosuccinimide (NCS) can favor radical α-chlorination.[10][11][12]
-
Substituents on the Phenyl Ring: The electronic nature of any substituents on the phenyl ring can influence the reactivity of the aromatic ring towards electrophilic attack. Electron-donating groups activate the ring, making it more susceptible to chlorination.[1][13]
Troubleshooting Guide
This section addresses specific issues you may encounter during the chlorination of phenylacetic acid and provides actionable solutions.
Issue 1: Low Yield of α-Chlorophenylacetic Acid and Significant Ring Chlorination Byproducts.
Cause: This is a classic selectivity problem, often arising from a competitive electrophilic aromatic substitution pathway. This is particularly prevalent when using chlorinating agents that can generate electrophilic chlorine species, or when the aromatic ring is activated.[3]
Troubleshooting Protocol:
-
Reagent Selection:
-
Switch to a Radical Chlorinating Agent: Employ reagents known to favor free-radical pathways, which are more selective for the benzylic C-H bond.[14] N-Chlorosuccinimide (NCS) or sulfuryl chloride (SOCl₂) under radical initiation conditions (e.g., UV light or a radical initiator like AIBN) are excellent choices.[15][16]
-
Hell-Volhard-Zelinsky (HVZ) Reaction Conditions: This classic method for α-halogenation of carboxylic acids can be adapted. It involves the in-situ formation of an acyl halide, which then enolizes and undergoes α-chlorination.[2] A combination of a phosphorus trihalide (e.g., PCl₃) catalyst and a chlorine source like trichloroisocyanuric acid (TCCA) has been shown to be effective for the α-selective chlorination of phenylacetic acid.[1][2][3][17]
-
-
Reaction Condition Optimization:
-
Photochemical Initiation: If using a radical chlorinating agent, ensure efficient initiation by using a UV lamp. The reaction rate and selectivity can be highly dependent on the light intensity.[18][19]
-
Temperature Control: Higher temperatures can sometimes lead to a decrease in selectivity.[18] It is advisable to start at a lower temperature and monitor the reaction progress.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the chlorinating species. Aromatic solvents can form π-complexes with chlorine atoms, making them less reactive and more selective.[9] Consider using non-polar, inert solvents like carbon tetrachloride or dichloroethane.
-
Experimental Workflow: α-Selective Chlorination using TCCA and PCl₃
Caption: Workflow for α-selective chlorination of phenylacetic acid.
Issue 2: Formation of Phenylacetyl Chloride as the Major Product.
Cause: This occurs when using reagents primarily designed for the conversion of carboxylic acids to acid chlorides, such as thionyl chloride (SOCl₂) or oxalyl chloride, without conditions that favor subsequent α-chlorination.[7][8][20]
Troubleshooting Protocol:
-
Modify Reaction Conditions for α-Chlorination: If your goal is α-chlorophenylacetic acid, and you are using a reagent like thionyl chloride, you need to introduce conditions that promote chlorination at the α-position of the intermediate acid chloride.
-
Photochemical Initiation: As mentioned previously, irradiating the reaction mixture with UV light can initiate a radical chain reaction, leading to α-chlorination of the newly formed phenylacetyl chloride.[18][19]
-
Radical Initiator: The addition of a radical initiator like benzoyl peroxide can also promote the desired α-chlorination.[18]
-
-
Two-Step Procedure: For better control, consider a two-step synthesis.
-
Step 1: Phenylacetyl Chloride Synthesis: First, synthesize and isolate phenylacetyl chloride from phenylacetic acid using a suitable reagent like thionyl chloride or oxalyl chloride.[5][6][21]
-
Step 2: α-Chlorination of Phenylacetyl Chloride: In a separate step, subject the purified phenylacetyl chloride to α-chlorination conditions as described above.
-
Data Summary: Comparison of Chlorinating Agents and Conditions
| Chlorinating Agent | Catalyst/Initiator | Typical Conditions | Primary Product(s) | Key Considerations |
| SOCl₂ | None | Reflux | Phenylacetyl Chloride | Primarily for acid chloride synthesis.[7][8] |
| SOCl₂ | UV Light | Reflux, photochemical | α-Chlorophenylacetyl Chloride | Requires photochemical setup.[18][19] |
| N-Chlorosuccinimide (NCS) | UV Light or AIBN | Inert solvent, reflux | α-Chlorophenylacetic Acid | Good selectivity for α-position.[12][16] |
| Trichloroisocyanuric Acid (TCCA) | PCl₃ (catalytic) | Solvent-free, 85°C | α-Chlorophenylacetic Acid | High yield and selectivity for α-position.[1][3] |
| Sulfuryl Chloride (SOCl₂) | Radical Initiator | Inert solvent, reflux | α-Chlorophenylacetic Acid | Can also lead to ring chlorination.[15] |
| Cl₂ Gas | Lewis Acid (e.g., FeCl₃) | Dark, low temperature | Ring-chlorinated Phenylacetic Acids | Favors electrophilic aromatic substitution. |
Issue 3: Dichlorination at the α-Position.
Cause: This is typically a result of over-chlorination, where the initially formed α-chlorophenylacetic acid reacts further with the chlorinating agent.
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use a slight excess to ensure complete conversion of the starting material, but avoid a large excess.
-
Monitoring Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed and before significant amounts of the dichlorinated byproduct are formed.
-
Slow Addition of Chlorinating Agent: Instead of adding the chlorinating agent all at once, add it portion-wise or via a syringe pump over a period of time. This helps to maintain a low concentration of the chlorinating agent in the reaction mixture, reducing the likelihood of over-chlorination.
Reaction Mechanism: Free Radical α-Chlorination
The free-radical chlorination of the benzylic position of phenylacetic acid proceeds through a chain reaction mechanism.
Caption: Mechanism of free-radical α-chlorination.
By understanding the underlying principles of the chlorination of phenylacetic acid and systematically applying these troubleshooting strategies, you can significantly improve the yield and purity of your desired product.
References
- Morano, C., Giraudo, A., Roda, G., & Bolchi, C. (2015). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances, 5(16), 12298–12303. [Link]
- Morano, C., Giraudo, A., Roda, G., & Bolchi, C. (2015). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances, 5(16), 12298–12303. [Link]
- Morano, C., Giraudo, A., Roda, G., & Bolchi, C. (2015). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances, 5(16), 12298–12303. [Link]
- Morano, C., Giraudo, A., Roda, G., & Bolchi, C. (2015). Proposed reaction mechanism of α-chlorination of phenylacetic acid with TCCA in the presence of PCl3 under solvent-free conditions.
- Hiegel, G. A., Faher, D. D., Lewis, J. C., Tran, T. D., Hobson, G. G., & Farokhi, F. (2004). α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid.
- Brainly.in. (2018). Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride. [Link]
- Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]
- PrepChem.com. (n.d.).
- National Institutes of Health. (2023).
- Organic Syntheses. (n.d.). Desoxybenzoin. Organic Syntheses Procedure. [Link]
- Google Patents. (n.d.). US4345097A - Chlorination of phenols and phenoxyacetic acids with sulfuryl chloride.
- ACS Publications. (2023).
- ResearchGate. (n.d.). Free radical chlorination of haloalkanes.
- Morano, C., Giraudo, A., Roda, G., & Bolchi, C. (2015). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
- Master Organic Chemistry. (2013). Selectivity In Free Radical Reactions. [Link]
- ACS Publications. (n.d.). Photochemical α-Chlorination of Fatty Acid Chlorides by Thionyl Chloride. The Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2020). 5.11: Reactivity and Selectivity. [Link]
- Google Patents. (n.d.). DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone).
- Google Patents. (n.d.).
- ResearchGate. (2013). How can I synthesize phenylacetyl chloride using PCl3?. [Link]
- Wikipedia. (n.d.). N-Chlorosuccinimide. [Link]
- ResearchGate. (n.d.). (a) and (b) Previously reported general methods for the synthesis of α-chlorophenylacetic acids. [Link]
- LookChem. (2006). α-Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. [Link]
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
- Google Patents. (n.d.).
- Khan Academy. (2022). Selectivity in Chlorination | Free Radical Reactions | Chemistry. [Link]
- Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs.
- ACS Publications. (1948). Chlorination of Thiophenes with Sulfuryl Chloride. Journal of the American Chemical Society, 70(1), 415-416. [Link]
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Phenylacetic acid. [Link]
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
- YouTube. (2023).
- International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences. [Link]
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]
- Google Patents. (n.d.).
- National Institutes of Health. (2021).
- Erowid. (n.d.). Synthesis of Phenylacetic Acid. [Link]
Sources
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- 3. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies for Scaling Up Methyl 4-chlorophenylacetate Production
Welcome to the technical support center for Methyl 4-chlorophenylacetate (M4CPA) production. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the synthesis, troubleshooting, and scale-up of this critical chemical intermediate. M4CPA is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] This document moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges and make informed decisions during development and scale-up.
Section 1: Synthesis Strategies & Reaction Mechanisms
The most common and economically viable method for producing this compound is the Fischer-Speier esterification of 4-chlorophenylacetic acid with methanol, using an acid catalyst.[1] This section addresses common questions regarding this primary synthesis route and viable alternatives.
FAQ: Synthesis Pathways
Q1: What is the most common method for synthesizing this compound and why?
A1: The most prevalent method is the Fischer esterification of 4-chlorophenylacetic acid with methanol, catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][4] This method is favored for its cost-effectiveness, use of readily available materials, and relatively straightforward procedure. The reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a catalyst to produce the ester and water.[5][6]
Q2: Can you explain the mechanism of the Fischer esterification?
A2: Certainly. The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6] The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 4-chlorophenylacetic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[4]
-
Nucleophilic Attack: A molecule of methanol (the alcohol) acts as a nucleophile and attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[7][8]
Below is a diagram illustrating this mechanistic pathway.
Caption: The acid-catalyzed Fischer esterification pathway.
Q3: Are there alternative synthesis routes for when Fischer esterification is not suitable?
A3: Yes. When dealing with acid-sensitive substrates or when higher yields are required and cost is less of a concern, a two-step process is highly effective.[9] This involves:
-
Conversion to an Acid Chloride: 4-chlorophenylacetic acid is first reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 4-chlorophenylacetyl chloride.[9][10]
-
Reaction with Alcohol: The resulting acid chloride, which is much more reactive than the carboxylic acid, is then reacted with methanol. This reaction is rapid, irreversible, and typically proceeds to completion at lower temperatures without the need for an acid catalyst.[5]
Caution: Thionyl chloride is toxic, corrosive, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11]
Section 2: Troubleshooting Guide for Low Yield and Impurities
Low product yield is one of the most common issues encountered in esterification reactions. This section provides a systematic approach to diagnosing and resolving these problems.
FAQ: Yield Optimization
Q4: My yield of this compound is consistently low. What is the most likely cause?
A4: The primary cause of low yield in a Fischer esterification is the reversible nature of the reaction.[4] The reaction reaches an equilibrium that includes starting materials, ester, and water.[8] If water is not removed, it can hydrolyze the ester product back into the carboxylic acid and alcohol, reducing the net yield.[4][12]
Q5: How can I shift the reaction equilibrium to favor product formation and increase my yield?
A5: According to Le Châtelier's principle, you can drive the equilibrium toward the products by either adding an excess of a reactant or by removing a product as it is formed.[4][5]
-
Use Excess Reactant: The most common strategy is to use a large excess of methanol. Since methanol is relatively inexpensive and can often double as the solvent, using it in a 4- to 10-fold excess is a practical way to push the reaction forward.[4][13]
-
Remove Water: Continuously removing water as it is formed is highly effective. In a lab setting, this is often achieved with a Dean-Stark apparatus. For larger-scale operations, other engineering solutions like pervaporation or using desiccants may be employed.[4][6]
The following workflow can help troubleshoot low-yield issues.
Caption: A troubleshooting workflow for addressing low esterification yield.
FAQ: Impurity Profiling & Purification
Q6: What are the common impurities I should expect, and how do I remove them?
A6: During workup and purification, you will likely encounter the following impurities:
-
Unreacted 4-chlorophenylacetic acid: Being an acid, this is easily removed by washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][13] Be cautious, as this will evolve CO₂ gas.
-
Excess Methanol: As a low-boiling alcohol, it is typically removed along with the solvent using a rotary evaporator.
-
Acid Catalyst (e.g., H₂SO₄): This is also removed during the aqueous basic wash.
-
Water: Residual water from the workup is removed by drying the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
Final purification to achieve high purity (>98.5%) is typically accomplished via vacuum distillation.[2][4]
Q7: My final product is a clear, slightly yellow liquid. Is this normal?
A7: Yes, the typical physical appearance of this compound is a clear to slightly yellow liquid.[1][2][3] A significant dark or tarry appearance, however, could indicate polymerization or decomposition, possibly due to excessive heat or catalyst concentration during the reaction.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | [2] |
| Molecular Weight | 184.62 g/mol | [14] |
| Appearance | Clear, slightly yellow liquid | [2][15] |
| Boiling Point | 240.3 °C at 760 mmHg | [2] |
| Refractive Index | 1.5220 to 1.5240 (at 20°C) | [1][15] |
| Density | 1.197 g/cm³ | [2] |
Table 1: Physical and Chemical Properties of this compound.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Lab-Scale Fischer Esterification (50-100 g scale)
This protocol is adapted from a standard literature procedure.[13]
Materials:
-
4-chlorophenylacetic acid (100 g, 0.59 mol)
-
Methanol (96 mL, 2.4 mol)
-
1,2-dichloroethane (165 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (2.75 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add 4-chlorophenylacetic acid (100 g), 1,2-dichloroethane (165 mL), and methanol (96 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2.75 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing an aqueous sodium bicarbonate solution. Stir until CO₂ evolution ceases.
-
Extraction: Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be further purified by vacuum distillation to yield this compound (expected yield: ~94%).[13]
Section 4: Scaling Up Production
Transitioning from a lab-scale procedure to pilot or industrial scale introduces new challenges related to process safety, heat management, and economic viability.[16][17][18]
FAQ: Scale-Up Considerations
Q8: What are the primary challenges when scaling up the Fischer esterification of this compound?
A8: The main challenges in scaling up this process include:
-
Heat Transfer: Esterification is typically an exothermic reaction. What is easily managed in a lab flask can create dangerous hotspots in a large reactor, leading to side reactions or a runaway reaction.[18] Large-scale reactors require efficient cooling jackets and agitation to ensure uniform temperature distribution.
-
Mass Transfer: Ensuring efficient mixing of reactants and catalyst is more difficult in large volumes. Poor agitation can lead to localized concentration gradients, reducing reaction efficiency and yield.[18]
-
Materials Handling: Handling large quantities of corrosive materials like sulfuric acid and flammable solvents like methanol requires specialized equipment, procedures, and safety protocols to minimize risks.[19][20][21]
-
Downstream Processing: The workup and purification steps (extraction, distillation) must be scaled appropriately. For example, large-scale vacuum distillation requires robust vacuum systems and appropriately sized distillation columns to be efficient.[22]
Caption: A generalized workflow for the production of this compound.
Q9: Are there any safety considerations I should be aware of when handling the raw materials?
A9: Absolutely. Safety is paramount.
-
4-Chlorophenylacetic Acid: This is a solid that can cause skin, eye, and respiratory irritation.[20][21] Standard PPE, including gloves, safety glasses, and a lab coat, should be worn.[19]
-
Methanol: A flammable and toxic liquid. It should be handled in a well-ventilated area, away from ignition sources.
-
Sulfuric Acid (Concentrated): Highly corrosive and causes severe burns. Always add acid to the solvent/reagents slowly and with cooling, never the other way around. Use appropriate acid-resistant gloves and face protection.
-
1,2-Dichloroethane: A halogenated solvent that is a suspected carcinogen and should be handled with care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][19][20][21]
References
- PrepChem. (n.d.). Synthesis of methyl (4-chlorophenyl)acetate.
- Sihauli Chemicals Private Limited. (n.d.). Methyl-4-Chloro Phenyl Acetate Manufacturer & Exporter from India.
- LookChem. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield.
- Filo. (2025). What are possible sources of error in an esterification lab?.
- Esterification Lab Answers. (n.d.). Esterification Lab Answers.
- Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- University of Toronto. (n.d.). Experiment 10: Fischer Esterification.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- University of California, Irvine. (n.d.). Fischer Esterification.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification).
- Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID.
- ResearchGate. (2025). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production.
- PubMed. (2020). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production.
- Acetic Acid Insider. (2025). Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes.
- ResearchGate. (2025). Industrial Scale-Up Challenges in Catalytic Methanol Production.
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- 22. Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of Methyl 4-chlorophenylacetate
Welcome to the technical support center for the purification of Methyl 4-chlorophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. By understanding the root causes of impurities and employing robust purification strategies, you can ensure the quality and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route, which is most commonly the Fischer-Speier esterification of 4-chlorophenylacetic acid with methanol.[1][2][3] Potential impurities include:
-
Unreacted 4-chlorophenylacetic acid: Due to the equilibrium nature of the Fischer esterification, incomplete conversion is a common source of this acidic impurity.[4][5][6]
-
Residual Methanol and Acid Catalyst (e.g., Sulfuric Acid): These reagents, if not completely removed during workup, will contaminate the final product.
-
Side-products from the esterification: Dehydration of methanol can lead to the formation of dimethyl ether, though this is typically volatile and removed during solvent evaporation.
-
Hydrolysis product: The ester can hydrolyze back to 4-chlorophenylacetic acid if exposed to water for prolonged periods, especially under acidic or basic conditions.[7]
-
Byproducts from the synthesis of 4-chlorophenylacetic acid: Impurities from the starting material may carry through the esterification process. For instance, if the starting acid is produced from the hydrolysis of 4-chlorobenzyl cyanide, residual nitrile may be present.[8][9]
Q2: My final product has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellow discoloration in this compound is often indicative of thermal degradation or the presence of colored impurities. High reaction temperatures during synthesis or distillation can lead to the formation of chromophores. The presence of certain impurities from the starting materials can also contribute to the color.
Troubleshooting:
-
Charcoal Treatment: Activated charcoal can be an effective decolorizing agent. Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated charcoal, stir for a short period, and then filter through a pad of celite.
-
Recrystallization: This is a highly effective method for both color and impurity removal. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Distillation under Reduced Pressure: If the colored impurities are non-volatile, vacuum distillation can separate the desired product, which is a clear, colorless to slightly yellow liquid.[10]
Q3: After aqueous workup, my yield is consistently low. What are the potential reasons?
A3: Low yields after aqueous workup can be attributed to several factors:
-
Incomplete reaction: The Fischer esterification is an equilibrium-driven process.[3][4][5] To drive the reaction to completion, consider using an excess of methanol or removing the water byproduct as it forms, for example, by using a Dean-Stark apparatus.[3]
-
Hydrolysis during workup: Prolonged contact with aqueous acidic or basic solutions can lead to the hydrolysis of the ester back to the carboxylic acid.[7] It is crucial to perform the workup efficiently and neutralize the reaction mixture promptly.
-
Emulsion formation: During the extraction process, emulsions can form, making phase separation difficult and leading to loss of product in the aqueous layer. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
-
Product solubility in the aqueous phase: While this compound has low solubility in water, some loss is inevitable. Minimizing the volume of the aqueous washes can help to mitigate this.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Presence of starting carboxylic acid in the final product (confirmed by TLC, GC, or NMR) | Incomplete esterification reaction. | - Increase the excess of methanol used in the reaction. - Increase the reaction time. - Use a more effective acid catalyst. - Remove water as it forms using a Dean-Stark apparatus.[3] |
| Product appears wet or cloudy | Incomplete drying of the organic phase. | - Ensure the organic layer is thoroughly dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation. - If the product is already isolated, redissolve it in a dry, volatile solvent, dry the solution again, and re-evaporate the solvent. |
| Broad peak or multiple peaks for the product in GC analysis | Thermal decomposition in the GC inlet or column. Presence of closely related impurities. | - Lower the injector temperature. - Use a less acidic or basic column. - Confirm the identity of the peaks using GC-MS.[11] - Employ a different analytical technique like HPLC for purity assessment.[11][12] |
| Low boiling point during distillation | Presence of residual volatile solvents (e.g., methanol, dichloromethane). | - Ensure complete removal of extraction solvents by rotary evaporation before distillation. - Collect an initial fraction during distillation that contains the volatile impurities and discard it before collecting the main product fraction. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Washing
This protocol is a standard workup procedure following a Fischer esterification synthesis.[1]
-
Cool the Reaction Mixture: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the Reaction: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently. Add the bicarbonate solution until the effervescence ceases, indicating that the acid catalyst has been neutralized.
-
Extract the Product: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL for a 10 g scale reaction).
-
Combine Organic Layers: Combine the organic extracts in the separatory funnel.
-
Wash the Organic Layer:
-
Wash with water (1 x 50 mL).
-
Wash with brine (1 x 50 mL) to aid in the removal of water and break any emulsions.
-
-
Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Isolate the Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent technique for removing solid impurities and improving the purity of the final product.
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents include methanol, ethanol, or a mixture of hexane and ethyl acetate.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.
Protocol 3: Purification by Vacuum Distillation
Vacuum distillation is ideal for purifying liquid products by separating them from non-volatile impurities.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Charge the Flask: Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. The boiling point at atmospheric pressure is approximately 240.3 °C.[10] Under vacuum, the boiling point will be significantly lower.
-
Discontinue Distillation: Stop the distillation once the product has been collected and before any high-boiling impurities begin to distill.
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound following its synthesis.
Caption: Purification workflow for this compound.
Purity Assessment
A combination of analytical techniques is recommended for a comprehensive assessment of purity.
| Analytical Technique | Information Provided | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) [11][13] | Quantifies the main component and non-volatile impurities. | Column: C18 reverse-phase Mobile Phase: Acetonitrile/Water gradient Detection: UV at 220 nm |
| Gas Chromatography-Mass Spectrometry (GC-MS) [11] | Identifies and quantifies volatile and semi-volatile impurities. | Column: DB-5 or equivalent capillary column Carrier Gas: Helium Ionization: Electron Ionization (EI)[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy [14] | Provides structural confirmation and can be used for quantitative analysis (qNMR). | Solvent: CDCl3 or DMSO-d6 Nuclei: ¹H and ¹³C |
References
- A Comparative Guide to Validating the Purity of a Methyl N-(4-chlorophenyl)carbamate Standard - Benchchem. (n.d.).
- This compound CAS#: 52449-43-1 - ChemicalBook. (n.d.).
- GHS 11 (Rev.11) SDS Word 下载CAS: 52449-43-1 Name: this compound. (n.d.).
- This compound | CAS 52449-43-1 - Veeprho. (n.d.).
- 52449-43-1|this compound|BLD Pharm. (n.d.).
- This compound | 52449-43-1 - Sigma-Aldrich. (n.d.).
- Synthesis of methyl (4-chlorophenyl)acetate - PrepChem.com. (n.d.).
- A Comparative Guide to Analytical Methods for 1-(4-Chlorophenyl)-1-phenylacetone Detection - Benchchem. (n.d.).
- This compound | C9H9ClO2 | CID 104196 - PubChem - NIH. (n.d.).
- Fischer Esterification - Organic Chemistry Portal. (n.d.).
- This compound - LookChem. (n.d.).
- Methyl-4-Chloro Phenyl Acetate Manufacturer & Exporter from India - Sihauli Chemicals Private Limited. (n.d.).
- Fischer–Speier esterification - Wikipedia. (n.d.).
- Fischer Esterification - Chemistry Steps. (n.d.).
- Fischer esterification reaction - BYJU'S. (n.d.).
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
- CN100465149C - The manufacture method of chlorophenylacetic acid - Google Patents. (n.d.).
- CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents. (n.d.).
- Hydrolysis of methyl eaters : r/chemistry - Reddit. (2024, April 5).
- A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate - Benchchem. (n.d.).
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Technical Support Center: Managing Exotherms in the Large-Scale Synthesis of Methyl 4-chlorophenylacetate
Welcome to the Technical Support Center for the large-scale synthesis of Methyl 4-chlorophenylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for managing the exothermic nature of this synthesis. Our goal is to equip you with the knowledge to ensure a safe, controlled, and efficient scale-up process.
The synthesis of this compound, typically achieved through the Fischer esterification of 4-chlorophenylacetic acid with methanol using an acid catalyst like sulfuric acid, is an exothermic process.[1][2] While manageable at the lab bench, the heat generated can become a significant safety hazard and operational challenge at larger scales.[3][4] This guide provides a structured approach to understanding, predicting, and controlling the reaction exotherm.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the large-scale synthesis of this compound, focusing on the management of its exothermic nature.
| Issue | Probable Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Rise (Runaway Reaction) | 1. Catalyst Addition Rate: Too rapid addition of the strong acid catalyst (e.g., concentrated H₂SO₄) can initiate a vigorous and highly exothermic reaction.[5] 2. Inadequate Cooling: The cooling system's capacity may be insufficient for the scale of the reaction, leading to heat accumulation.[4][6] 3. Poor Mixing: Inefficient stirring can create localized hot spots where the reaction rate accelerates, triggering a runaway.[6] 4. Incorrect Reagent Stoichiometry: An unintended excess of the limiting reagent can lead to a faster than expected reaction rate. | 1. Immediate Action: Cease addition of all reagents.[6] 2. Enhance Cooling: Ensure maximum coolant flow and consider a secondary cooling bath (e.g., ice/salt bath).[6][7] 3. Increase Agitation: Improve mixing to dissipate localized heat. 4. Emergency Quenching: If the temperature continues to rise uncontrollably, prepare for emergency quenching by adding a cold, inert solvent or a suitable quenching agent (see detailed protocol below). |
| Slow or Stalled Reaction | 1. Insufficient Catalyst: The amount of acid catalyst may be too low to achieve a reasonable reaction rate at the desired temperature.[8] 2. Low Reaction Temperature: While controlling the exotherm is crucial, operating at too low a temperature can significantly slow down the esterification.[9] 3. Presence of Water: Water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, inhibiting ester formation.[10][11] | 1. Controlled Catalyst Addition: Cautiously add a small, measured amount of additional catalyst while closely monitoring the temperature. 2. Gradual Temperature Increase: Slowly raise the reaction temperature in small increments (e.g., 5 °C) while monitoring for any signs of a significant exotherm.[9] 3. Water Removal: If your setup allows, consider using a Dean-Stark apparatus to remove water as it forms, driving the reaction to completion.[10][12] |
| Product Degradation or Side Product Formation | 1. High Reaction Temperature: Excessive temperatures, potentially from poor exotherm control, can lead to the degradation of the starting material or product.[9] 2. Excessive Catalyst Concentration: High concentrations of strong acid can promote side reactions, such as the dehydration of methanol to form dimethyl ether.[8] | 1. Optimize Temperature Profile: Determine the optimal temperature range that provides a good reaction rate without causing degradation through small-scale experiments or reaction calorimetry. 2. Catalyst Optimization: Reduce the catalyst loading to the minimum effective amount. While this may increase reaction time, it can improve product purity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in the synthesis of this compound?
A1: The primary source of heat is the Fischer esterification reaction itself, which is an exothermic process.[1][13] The reaction involves the formation of an ester and water from a carboxylic acid and an alcohol. The protonation of the carboxylic acid by the strong acid catalyst activates it for nucleophilic attack by the alcohol, and the subsequent steps leading to the ester are energetically favorable, releasing heat.[10][14]
Q2: How can I predict the exotherm before scaling up the reaction?
A2: Reaction calorimetry is the most reliable method to quantify the heat of reaction and determine the rate of heat release under different process conditions.[3][15] This data is crucial for designing an adequate cooling system and for identifying safe operating parameters. Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can provide valuable insights into the thermal hazards of the reaction.[16]
Q3: What are the key safety considerations when handling the sulfuric acid catalyst on a large scale?
A3: Concentrated sulfuric acid is highly corrosive and reacts exothermically upon dilution.[17] Always add the acid slowly and in a controlled manner to the alcohol or reaction mixture, never the other way around.[5] Ensure adequate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, is worn. The addition should be performed in a well-ventilated area, and an emergency shower and eyewash station should be readily accessible.
Q4: What is a "quench," and when should I use it?
A4: A quench is a procedure to rapidly stop a chemical reaction, often by adding a substance that deactivates the reactants or catalyst.[7] In the context of an exothermic reaction, quenching is an emergency measure to prevent a runaway. A quench may be necessary if cooling systems fail or if the reaction temperature rises uncontrollably despite other control measures.[7]
Q5: How do I perform a safe and effective quench of the esterification reaction?
A5: A suitable quenching agent for this reaction would be a cold, weak base solution, such as a saturated sodium bicarbonate solution.[5] The addition should be done slowly and cautiously, as the neutralization of the acid catalyst is also exothermic and will evolve carbon dioxide gas.[5] It is crucial to have adequate cooling and venting during the quenching process. For highly reactive situations, a pre-chilled, inert solvent can be added first to dilute the reaction mixture and absorb some of the heat before adding the quenching agent.[18]
Experimental Protocols
Protocol 1: Controlled Addition of Sulfuric Acid Catalyst
-
Setup: The reaction vessel should be equipped with a calibrated addition funnel, a temperature probe, an efficient overhead stirrer, and a cooling system.
-
Initial Charge: Charge the reactor with 4-chlorophenylacetic acid and methanol. Begin agitation and cooling.
-
Catalyst Preparation: In a separate vessel, carefully measure the required amount of concentrated sulfuric acid.
-
Slow Addition: Begin adding the sulfuric acid dropwise from the addition funnel. The addition rate should be slow enough to maintain the internal temperature within a predetermined safe range (e.g., not exceeding a 5-10 °C rise from the initial temperature).
-
Monitoring: Continuously monitor the internal temperature. If the temperature begins to rise rapidly, immediately stop the addition and enhance cooling.[6]
-
Completion of Addition: Once the entire catalyst has been added, continue to monitor the temperature closely as the reaction proceeds.
Protocol 2: Emergency Quenching Procedure
-
Alert: Announce the emergency situation to all personnel in the vicinity.
-
Stop Additions: Immediately cease the addition of all reagents.
-
Maximize Cooling: Ensure the primary cooling system is operating at maximum capacity. If available, apply a secondary cooling bath (e.g., ice-water or ice-salt).[7]
-
Prepare Quenching Solution: Have a pre-chilled, saturated solution of sodium bicarbonate readily available.
-
Controlled Quenching: Slowly and cautiously add the quenching solution to the reaction vessel. Be prepared for gas evolution (CO₂) and a potential secondary exotherm from the neutralization.[5]
-
Monitor: Continue to monitor the temperature until it has stabilized at a safe level.
Visualizing the Workflow
Workflow for Managing an Exothermic Event
Caption: Workflow for managing an exothermic event.
References
- Benchchem. (n.d.). Technical Support Center: Scaling Up Hydroxy Ester Synthesis.
- Benchchem. (n.d.). Managing exothermic reactions during cyclopropylbenzene synthesis.
- Henderson, K. (2015). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste.
- MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- Reusch, W. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- ResearchGate. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM.
- ResearchGate. (n.d.). Lab scale experimental set up of esterification reaction coupled with pervaporation reactor.
- SmartLabs. (n.d.). Esterification.
- University of Rochester. (2026). How To Run A Reaction: The Quench.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Benchchem. (n.d.). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
- CatSci Ltd. (n.d.). Some Scale-Up Considerations.
- YouTube. (2025). How Can You Tell Exothermic From Endothermic Reactions?.
- Unknown. (n.d.). 22. The Fischer Esterification.
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
- Sciencemadness.org. (2019). Amounts of sulfuric acid and excess reactant in fischer esterificatoin procedures.
- Unknown. (n.d.). Quenching Reactive Metal Still Bottoms Standard Operating Procedure.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Unknown. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- PubMed. (2009). Calorimetric study of peroxycarboxylic ester synthesis.
- YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives.
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Technical Support Center: Catalyst Selection for the Esterification of 4-Chlorophenylacetic Acid
Welcome to the technical support center for the esterification of 4-chlorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond conventional homogeneous catalysts like sulfuric acid and explore more efficient, recyclable, and environmentally benign alternatives. Here, we delve into the nuances of catalyst selection, provide in-depth troubleshooting for common experimental hurdles, and answer frequently asked questions to streamline your workflow and enhance your results.
Strategic Selection of Alternative Catalysts
The esterification of 4-chlorophenylacetic acid, a key intermediate in the synthesis of several pharmaceuticals, is traditionally catalyzed by strong mineral acids. However, these homogeneous catalysts present significant challenges, including corrosive properties, difficult separation from the product, and the generation of acidic waste streams.[1][2] The shift towards heterogeneous and biocatalytic systems is driven by the need for more sustainable and economically viable processes.
Solid Acid Catalysts
Solid acid catalysts offer the primary advantage of being easily separable from the reaction mixture, enabling straightforward workup and catalyst recycling.
-
Sulfonated Resins (e.g., Amberlyst-15): These are macroporous polystyrene-based ion-exchange resins with strongly acidic sulfonic acid groups.[3] They function as excellent heterogeneous replacements for sulfuric acid.[4]
-
Mechanism: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by the sulfonic acid groups on the resin, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[2]
-
Advantages: High catalytic activity, can be used in a fixed-bed reactor for continuous processes, and is easily filtered off post-reaction.[1][5]
-
Considerations: There is a maximum operating temperature (typically around 120°C for Amberlyst-15) to prevent degradation.[3] The catalyst may also swell in certain organic solvents.
-
-
Zeolites and Metal Oxides: Materials like sulfated zirconia (SO₄²⁻/ZrO₂), tungstated zirconia, and various zeolites are effective solid acid catalysts.[2][6]
-
Mechanism: Their acidity stems from Brønsted and Lewis acid sites on their surface, which activate the carboxylic acid.
-
Advantages: High thermal stability, shape selectivity (which can be beneficial for certain substrates), and resistance to harsh chemical environments.[2]
-
Considerations: Mass transfer limitations can sometimes be an issue, and their preparation can be more complex than using commercial resins.[7]
-
Enzymatic Catalysts (Lipases)
Biocatalysis using lipases presents a green and highly selective alternative for esterification.[8] These enzymes operate under mild conditions, minimizing the formation of byproducts.[9]
-
Mechanism: Lipases catalyze the esterification reaction through a serine hydrolase mechanism, forming an acyl-enzyme intermediate that subsequently reacts with the alcohol.
-
Advantages: High chemo-, regio-, and enantioselectivity; operate at or near room temperature, reducing energy consumption and preventing thermal degradation of sensitive substrates.[8] The reaction is often performed in non-aqueous media, which can aid in shifting the equilibrium towards the product.[10]
-
Considerations: Enzyme cost can be higher, and they are sensitive to temperature and pH. Immobilization of the lipase is often necessary for reuse and to improve stability.[7] The choice of solvent is critical, as polar solvents can strip the essential water layer from the enzyme, leading to deactivation.[11]
Data Summary: Catalyst Comparison
| Catalyst Type | Catalyst Example | Operating Temperature | Key Advantages | Key Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High (Reflux) | High activity, low cost | Corrosive, difficult to separate, generates waste[12] |
| Solid Acid Resin | Amberlyst-15 | Up to 120°C | Easily separable, reusable, high activity[3][5] | Temperature limitations, potential for swelling |
| Solid Acid (Oxide) | Sulfated Zirconia | High | High thermal stability, robust[2] | Potential mass transfer limitations, complex prep |
| Enzymatic | Immobilized Lipase | Mild (e.g., 20-60°C) | High selectivity, mild conditions, green[8][9] | Higher cost, sensitive to conditions, slower rates |
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the esterification of 4-chlorophenylacetic acid.
Q1: My reaction yield is consistently low, even after extended reaction times. What's the primary cause?
A: Low yield in esterification is most often due to the reversible nature of the reaction reaching equilibrium.[13][14] The presence of the water byproduct drives the reverse reaction (hydrolysis).
-
Immediate Solution: Shift the equilibrium.
-
Use an Excess of a Reactant: The simplest method is to use a large excess of the alcohol (e.g., 5-10 equivalents), which, according to Le Chatelier's principle, will push the reaction towards the ester product.[15] Often, the alcohol can be used as the solvent itself.[16]
-
Remove Water: Actively removing water as it forms is highly effective. This can be done using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene), or by adding a drying agent such as molecular sieves to the reaction mixture.[13][15]
-
Q2: I'm using Amberlyst-15, but the reaction is very slow. How can I improve the reaction rate?
A: A slow reaction rate with a solid acid catalyst can be due to several factors.
-
Catalyst Activity: Ensure the catalyst is properly activated. Ion-exchange resins like Amberlyst-15 are typically shipped with moisture. Dry the resin in a vacuum oven (e.g., at 100°C overnight) before use to ensure the acidic sites are accessible and not blocked by water.[1]
-
Mass Transfer Limitations: Inadequate mixing can be a problem with heterogeneous catalysts. Ensure vigorous stirring to facilitate contact between the reactants and the catalyst surface.
-
Catalyst Loading: Insufficient catalyst will lead to a slow reaction. A typical loading for Amberlyst-15 is 5-10 wt% relative to the limiting reagent. You may need to optimize this for your specific conditions.
-
Temperature: While Amberlyst-15 has a temperature limit, ensure your reaction is running at a sufficiently high temperature (e.g., 80-110°C) to achieve a reasonable rate.
Q3: After my reaction with a solid acid catalyst, I'm having trouble with the workup. What is a reliable procedure?
A: The primary advantage of a solid catalyst is a simplified workup.
-
Catalyst Removal: Cool the reaction mixture to room temperature. The catalyst can be simply removed by filtration. Wash the recovered catalyst with a solvent (e.g., the alcohol used in the reaction or another suitable solvent like ethyl acetate) to recover any adsorbed product, then dry it for reuse.
-
Excess Reactant Removal: If you used an excess of a volatile alcohol (like methanol or ethanol), it can be removed under reduced pressure using a rotary evaporator.[16]
-
Aqueous Wash: Dilute the residue with an organic solvent (e.g., ethyl acetate). Wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any unreacted 4-chlorophenylacetic acid.[16] Be cautious, as this will produce CO₂ gas. Follow this with a wash using a saturated NaCl solution (brine) to help break up any emulsions and remove excess water.[16]
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to obtain your crude ester.[16]
Q4: I am trying to use a lipase for the esterification, but I'm getting almost no conversion. What am I doing wrong?
A: Enzymatic reactions are highly sensitive to their environment.
-
Solvent Choice: The choice of solvent is critical. Highly polar solvents can strip the essential water layer bound to the enzyme's surface, leading to denaturation and loss of activity. Use a non-polar, hydrophobic solvent like hexane or isooctane.[9]
-
Water Activity: While the reaction is performed in a non-aqueous medium, lipases require a small amount of water to maintain their catalytically active conformation. The optimal water activity needs to be controlled, as too much water will promote hydrolysis, while too little will inactivate the enzyme.
-
Substrate Inhibition: High concentrations of either the acid or the alcohol can sometimes inhibit the enzyme. Try starting with lower concentrations or a stepwise addition of one of the substrates.
-
Immobilization: Using an immobilized lipase (like Novozym 435, which is lipase B from Candida antarctica immobilized on an acrylic resin) is highly recommended. Immobilization often enhances stability and allows for easy recovery and reuse.[17]
Troubleshooting Flowchart
Caption: A troubleshooting workflow for addressing low ester yield.
Frequently Asked Questions (FAQs)
Q: Can I reuse my solid acid catalyst? If so, how? A: Yes, reusability is a key advantage. After filtering the catalyst from the reaction mixture, wash it thoroughly with a solvent to remove any adsorbed materials. For Amberlyst-15, washing with methanol or the alcohol used in the reaction is effective. Then, dry the catalyst completely in a vacuum oven before the next use to ensure optimal activity. The catalyst can often be reused multiple times without a significant loss of activity.[18]
Q: What are the safety considerations when scaling up an esterification reaction? A: Scaling up introduces challenges related to heat and mass transfer.[19] Esterification is typically an exothermic reaction. In large reactors, inefficient heat dissipation can lead to localized hot spots, potentially causing side reactions or runaway reactions.[19] Ensure your reactor has adequate cooling capacity and that mixing is sufficient to maintain a uniform temperature.
Q: Why is 4-chlorophenylacetic acid used in drug development? A: 4-Chlorophenylacetic acid and its derivatives possess various biological activities. It has been investigated for its potential anticancer properties and is a building block for other pharmacologically active molecules.[20] For instance, it is a known metabolite of the muscle relaxant baclofen.
Q: Are there any other types of catalysts I should consider? A: Besides solid acids and enzymes, other catalysts have been developed. These include organocatalysts and various metal-based catalysts (e.g., tin compounds).[21][22] For instance, certain tin compounds are effective but may have toxicity concerns that need to be addressed depending on the final application of the ester.[21] Solid acid catalysts made from sustainable sources, like sulfonated carbon derived from biomass, are also an emerging area of research.[23]
Experimental Protocol: Esterification using Amberlyst-15
This protocol provides a general method for the esterification of 4-chlorophenylacetic acid with ethanol.
-
Catalyst Preparation: Dry Amberlyst-15 resin in a vacuum oven at 100°C for 12-24 hours.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reactant Charging: To the flask, add 4-chlorophenylacetic acid (1 equivalent), ethanol (10 equivalents), and the dried Amberlyst-15 (10 wt% of the 4-chlorophenylacetic acid).
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) with vigorous stirring. Monitor the reaction progress using a suitable analytical method (e.g., TLC or GC). The reaction may take several hours to reach completion.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter to remove the Amberlyst-15 catalyst. Wash the catalyst with a small amount of ethanol and set it aside for regeneration.
-
Combine the filtrate and washings. Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ethyl 4-chlorophenylacetate.
-
Catalyst Selection Workflow
Caption: Decision workflow for selecting a suitable catalyst system.
References
- Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Strategies for Managing Equilibrium in Esterification Reactions.
- Suwannakarn, K., Lotero, E., Goodwin, J. G., & Bruce, D. (n.d.). 492g Gas Phase Esterification on Solid Acid Catalysts.
- Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
- de Oliveira, D., de Oliveira, G. A., & de Matos, L. J. B. L. (2022). A review of synthesis of esters with aromatic, emulsifying, and lubricant properties by biotransformation using lipases. Biotechnology and Applied Biochemistry, 69(5), 2095-2111. [Link]
- Singhania, V., Cortes-Clerget, M., Dussart-Gautheret, J., Akkachairin, B., Yu, J., Akporji, N., Gallou, F., & Lipshutz, B. H. (n.d.). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences.
- Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications.
- Singhania, V., Cortes-Clerget, M., Dussart-Gautheret, J., Akkachairin, B., Yu, J., Akporji, N., Gallou, F., & Lipshutz, B. H. (2021). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science, 12(15), 5535-5541. [Link]
- BenchChem. (n.d.). Challenges in the scale-up of Ethyl 2-Hydroxybutyrate production.
- Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. (n.d.). American University of Ras Al Khaimah.
- Amberlyst-15 in organic synthesis. (n.d.). Arkivoc.
- Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. (n.d.). Homework.Study.com.
- Esterification Lab Answers. (n.d.).
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI.
- Current Developments in Esterification Reaction: A Review on Process and Parameters. (n.d.).
- (PDF) Lipase‐catalyzed esterification of cinnamic acid and oleyl alcohol in organic solvent media. (n.d.). ResearchGate.
- Lipases and lipase-catalyzed esterification in non-aqueous media. (n.d.). ResearchGate.
- What are possible sources of error in an esterification lab?. (n.d.). Filo.
- Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. (n.d.). Quora.
- Trabelsi, I., Essid, K., & Frikha, M. H. (2017). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. Journal of Oleo Science, 66(7), 667–676. [Link]
- Esterification scale-up = problems?!. (2013, January 23). Sciencemadness.org.
- (PDF) Amberlyst-15 in Organic Synthesis. (n.d.). ResearchGate.
- Esterification of acetic and oleic acids within the Amberlyst 15 packed catalytic column. (n.d.).
- 5 Common Challenges in Scaling Up an API. (2017, September 3). Neuland Labs.
- Magnetic-responsive solid acid catalysts for esterification. (2023, September 15). RSC Publishing.
- Reactive Distillation for Esterification of Bio-based Organic Acids. (2006, September 30). CORE.
- Enantioselective esterification of (RS)-2-(4-chlorophenoxy)propionic acid via Carica papaya lipase in organic solvents. (n.d.). ResearchGate.
- Catalysts for Esterification Reactions. (n.d.). Reaxis Inc.
- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
- Catalysts for Fischer Esterification. (2012, August 2). Sciencemadness.org.
- Enzymatic esterification in aqueous miniemulsions. (n.d.). PubMed.
- BenchChem. (n.d.). Comparative performance of different catalysts for esterification.
- Catalyst for use in esterification reaction and method for catalyzing.... (n.d.). Google Patents.
- Method for preparing solid acid catalyst of esterification. (n.d.). Google Patents.
- Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. (n.d.). MDPI.
- Transesterification Synthesis of Chloramphenicol Esters with the Lipase from Bacillus amyloliquefaciens. (n.d.). MDPI.
- 4-Chlorophenylacetic acid. (n.d.). Sigma-Aldrich.
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Technical Support Center: Accelerating the Synthesis of Methyl 4-chlorophenylacetate
Welcome to the technical support center for the synthesis of Methyl 4-chlorophenylacetate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols, with a primary focus on reducing reaction times while maintaining high yields and purity. This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, making the efficiency of its production a critical factor in research and development pipelines.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and leveraging advanced technologies to accelerate synthesis.
Section 1: The Foundation - Understanding the Fischer Esterification
The most common route to this compound is the Fischer esterification of 4-chlorophenylacetic acid with methanol, catalyzed by a strong acid.[1][3] Understanding the mechanism and its inherent limitations is the first step toward optimization.
FAQ 1: What is the detailed mechanism of this reaction, and why is an acid catalyst necessary?
The Fischer esterification is a nucleophilic acyl substitution reaction.[4] An acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is essential because carboxylic acids are not electrophilic enough to be attacked by a weak nucleophile like methanol.[5][6] The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack.[4][5]
The mechanism proceeds through several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 4-chlorophenylacetic acid.
-
Nucleophilic Attack: A methanol molecule attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[4]
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a water molecule.
-
Deprotonation: The protonated ester is deprotonated (often by another methanol molecule or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final product, this compound.[4]
Caption: The acid-catalyzed mechanism for Fischer esterification.
FAQ 2: Why is the conventional reflux method so slow (often 6+ hours)?
The primary reason for the slow reaction rate is that every step in the Fischer esterification is reversible.[7] The overall reaction exists in an equilibrium that does not strongly favor the products.[5][6] To achieve a high yield, the equilibrium must be continuously shifted to the product side. Conventional heating via reflux in methanol (approx. 65°C) provides enough thermal energy to overcome the activation energy, but it does so slowly and does not inherently remove the water byproduct, allowing the reverse reaction (hydrolysis) to occur.[4][7]
Section 2: Troubleshooting Guide for Conventional Synthesis
This section addresses common issues encountered when using the standard reflux method.
Q: My reaction yield is low, or the reaction stalls before all the starting material is consumed. What are the likely causes and solutions?
This is a classic equilibrium problem. A low yield indicates the reaction has reached equilibrium without complete conversion of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
Solution 1: Drive the Equilibrium with Excess Reagent. According to Le Chatelier's principle, using a large excess of one reactant will shift the equilibrium toward the products.[7] The most practical approach is to use methanol as the reaction solvent, ensuring it is present in a significant molar excess relative to the 4-chlorophenylacetic acid.[8]
-
Solution 2: Ensure Efficient Water Removal. Water is a product of the reaction, and its presence allows for the reverse reaction (ester hydrolysis) to occur.[4] Concentrated sulfuric acid serves a dual role: it's a catalyst and a powerful dehydrating agent, sequestering the water as it is formed.[7][9][10] Ensure you are using concentrated (98%) sulfuric acid. Alternatives like molecular sieves can also be used to adsorb water from the reaction mixture.[4]
Q: Can I use a different acid catalyst?
Yes, other catalysts can be employed, though sulfuric acid is common due to its dual function and low cost.
-
Other Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a solid, making it easier to handle than sulfuric acid, and is also an effective catalyst.[6]
-
Lewis Acids: Lewis acids such as titanium tetrachloride (TiCl₄), zinc chloride (ZnCl₂), or iron(III) chloride (FeCl₃) can also catalyze the reaction by coordinating to the carbonyl oxygen, thereby activating the carboxylic acid.[6][11] These may be beneficial in specific applications but are often more expensive and require strictly anhydrous conditions.
Section 3: High-Speed Synthesis: Advanced Methodologies
To dramatically reduce reaction times from hours to minutes, we must move beyond conventional heating and employ modern enabling technologies.
Q: How can I reliably reduce the synthesis time to under 30 minutes?
Microwave-assisted organic synthesis (MAOS) is the most direct and effective method for rapid optimization and synthesis on a lab scale.
-
Microwave-Assisted Synthesis (MAOS): Unlike conventional heating which relies on slow thermal conduction, microwave irradiation heats the reaction mixture volumetrically and directly.[12] Polar molecules, like methanol, absorb microwave energy efficiently, leading to extremely rapid heating.[13][14] In a sealed microwave reactor, this allows the reaction to be heated far above the normal boiling point of methanol, leading to a massive increase in reaction rate.[12] Reactions that take 6 hours via reflux can often be completed in 5-15 minutes.[15]
-
Ultrasound-Assisted Synthesis: Sonication promotes the reaction through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating the reaction rate.[16][17] It is a simple and effective method for rate enhancement.
-
Flow Chemistry: For larger scale or continuous production, flow chemistry offers unparalleled control.[18] Reagents are pumped through a heated reactor coil, allowing for precise control of temperature, pressure, and residence (reaction) time.[19] The high surface-area-to-volume ratio in flow reactors provides superior heat transfer, eliminating hot spots and improving safety and consistency.[20]
Comparative Overview of Synthesis Methods
| Method | Typical Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Conventional Reflux | 4 - 8 hours[3] | ~65 °C | Simple setup, low equipment cost. | Very slow, energy inefficient, difficult to control. |
| Microwave-Assisted | 5 - 20 minutes[15] | 100 - 150 °C | Extremely fast, high yields, rapid optimization.[13][14] | Requires specialized equipment, limited scalability. |
| Ultrasound-Assisted | 30 - 60 minutes | Room Temp to 50 °C | Energy efficient, simple setup, shorter times than reflux.[17] | Rate enhancement may be less dramatic than microwave. |
| Continuous Flow | 1 - 10 minutes (residence) | 120 - 180 °C | Highly scalable, excellent process control, enhanced safety.[18] | High initial equipment cost, requires process optimization. |
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is a representative starting point and should be optimized for your specific microwave system.
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chlorophenylacetic acid (e.g., 1.0 g, 5.86 mmol).
-
Solvent and Catalyst: Add anhydrous methanol (5 mL). Carefully add concentrated sulfuric acid (0.1 mL).
-
Reaction Setup: Securely cap the vial and place it in the cavity of a laboratory microwave reactor.
-
Microwave Irradiation: Set the reaction parameters:
-
Temperature: 120 °C
-
Ramp time: 2 minutes
-
Hold time: 10 minutes
-
Power: Dynamic (let the instrument control power to maintain temperature)
-
Stirring: High
-
-
Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature (typically via a compressed air jet). Follow the standard work-up procedure outlined in Section 4.
Section 4: Post-Reaction Work-up and Purification FAQs
Q: What is the standard procedure for quenching the reaction and isolating the crude product?
A proper work-up is crucial to neutralize the acid catalyst and separate the ester from water-soluble components.
-
Cooling: Ensure the reaction mixture is cooled to room temperature. If the reaction was heated significantly, use an ice bath.
-
Neutralization: Slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][8] Caution: This will cause vigorous gas (CO₂) evolution as the acid is neutralized. Add slowly with stirring until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (2 x 50 mL).[8]
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and then a saturated sodium chloride solution (brine, 1 x 50 mL) to remove residual water and inorganic salts.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[3][8]
Q: How can I purify the final product?
The primary impurities are typically unreacted 4-chlorophenylacetic acid and potentially some side products.
-
For High Purity: Vacuum distillation is the most effective method for purifying the liquid ester.
-
For Small Scale/Difficult Separations: Flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system) can be used to obtain highly pure material.
References
- Use of concentrated sulfuric acid in Fischer esterification - Chemistry Stack Exchange. (2017).
- Why is sulfuric acid used in esterification? - Quora. (2020).
- How concentrated sulfuric acid catalyzes Fischer esterification? - Homework.Study.com.
- Fischer esterification reaction - BYJU'S.
- Video: Esterification - Concept - JoVE. (2020).
- Microwave assisted synthesis and antimicrobial activity of 3- chloro-4-methyl-1-(substituted phenyl).
- Synthesis of methyl (4-chlorophenyl)acetate - PrepChem.com.
- Methyl-4-Chloro Phenyl Acetate Manufacturer & Exporter from India - Sihauli Chemicals Private Limited.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2014).
- The Fischer Esterification.
- Organic Syntheses Procedure.
- Fischer Esterification.
- CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents.
- Fischer–Speier esterification - Wikipedia.
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Technical Support Center: Enhancing the Stability of Methyl 4-chlorophenylacetate Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 4-chlorophenylacetate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these compounds in their experiments. As crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, ensuring their stability is paramount for reproducible and reliable results.[1] This document provides in-depth answers to frequently asked questions, troubleshooting for common experimental issues, and validated protocols to proactively manage compound integrity.
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the most common queries regarding the handling, storage, and fundamental stability characteristics of this compound derivatives.
Q1: What are the primary degradation pathways for this compound and its derivatives?
A1: Like many esters, this compound derivatives are susceptible to several degradation pathways. Understanding these is the first step toward prevention. The primary routes are:
-
Hydrolysis: This is the most common degradation pathway for esters.[2][] It involves the cleavage of the ester bond by water to form the parent carboxylic acid (4-chlorophenylacetic acid) and methanol.[4] This reaction can be catalyzed by both acids and bases.[4][5]
-
Oxidation: While the phenylacetate core is relatively stable, oxidative conditions, often accelerated by heat or light, can lead to the formation of various impurities.[][6] The presence of reactive functional groups on derivatives can increase this susceptibility.
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds and induce degradation.[2][7] It is crucial to protect these compounds from light during storage and experimentation.
-
Thermal Degradation: High temperatures accelerate all degradation reactions, especially hydrolysis and oxidation.[5] Compounds should be stored at recommended temperatures, and prolonged exposure to heat during experiments should be avoided.
Q2: What are the ideal storage conditions for solid compounds and prepared solutions?
A2: Proper storage is the most effective way to ensure long-term stability.
-
Solid Form: The compound in its solid (powder) form should be stored in a tightly sealed container at low temperatures, typically in a refrigerator (2-8°C) or freezer (-20°C).[8] To prevent hydrolysis from atmospheric moisture, storage in a desiccator or under an inert atmosphere (like argon or nitrogen) is highly recommended.[2][9] Always protect the container from light.
-
Solutions: Solutions are inherently less stable than the solid compound.[5] Whenever possible, prepare solutions fresh for each experiment.[10] If a stock solution must be stored, use a high-purity, anhydrous aprotic solvent (e.g., DMSO, Acetonitrile).[11] Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination. Store these aliquots at -20°C or -80°C, protected from light.[11]
Q3: How does pH affect the stability of these ester derivatives in aqueous solutions?
A3: The pH of the solution is a critical factor. Ester hydrolysis is significantly catalyzed by both acidic (pH < 4) and basic (pH > 8) conditions.[5][12] Inconsistent results in cell culture or aqueous buffers can often be traced back to pH-driven degradation. While the exact optimal pH can vary by derivative, many esters exhibit their greatest stability in the slightly acidic to neutral pH range (approximately pH 4 to 7).[5] If your experimental conditions require a pH outside of this range, minimize the time the compound is exposed to these conditions.
Q4: What types of solvents are recommended for preparing stock solutions to maximize stability?
A4: The choice of solvent is critical. To minimize water-mediated hydrolysis, always use high-purity, anhydrous grade solvents.[2][11] Aprotic solvents are generally preferred for stock solutions.
-
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Acetonitrile (ACN), Anhydrous Tetrahydrofuran (THF).
-
Use with Caution: Protic solvents like methanol or ethanol can potentially undergo transesterification, although this is generally slower than hydrolysis. If they must be used, ensure they are anhydrous and that solutions are used immediately. Avoid preparing stock solutions in aqueous buffers for long-term storage.
Part 2: Troubleshooting Guide for Experimental Instability
Encountering unexpected results? This guide links common experimental problems to potential stability issues and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent biological activity or loss of compound potency. | Degradation of the active compound in the experimental medium (e.g., cell culture media, assay buffer) due to improper handling or storage.[10] | 1. Prepare fresh solutions for each experiment from a solid stock stored under ideal conditions.[10] 2. If using a stock solution, perform a quick purity check via HPLC before use. 3. Minimize the incubation time of the compound in aqueous/protic solutions. Keep working solutions on ice.[11] |
| Appearance of unexpected peaks in HPLC or LC-MS chromatograms. | Formation of degradation products (e.g., 4-chlorophenylacetic acid from hydrolysis).[10] | 1. Confirm the identity of new peaks using mass spectrometry (MS). The hydrolyzed acid will have a different mass than the parent ester. 2. Review solution preparation, storage, and handling procedures to identify potential exposure to water, light, or high temperatures.[6] 3. Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradants, confirming their retention times. |
| Low recovery of the parent compound from a sample matrix. | The compound is unstable under the experimental or sample extraction conditions (e.g., wrong pH, high temperature). | 1. Conduct a preliminary stability study by spiking the compound into a blank matrix and analyzing it at different time points under your experimental conditions. 2. Adjust the pH of your buffers or extraction solvents to a more neutral range if possible.[5] 3. If heat is used in sample preparation, assess its impact on stability and consider alternative, lower-temperature methods. |
| Physical changes in solid material (e.g., clumping, discoloration). | Absorption of atmospheric moisture (hygroscopicity) or degradation due to light/heat exposure. | 1. Immediately transfer the material to a desiccator containing a fresh drying agent.[9] 2. Store in an amber vial or wrap the container in foil to protect from light. 3. Ensure the storage location maintains a consistent, cool temperature. |
Part 3: Key Experimental Protocols
Proactive stability assessment is crucial. The following protocols provide a framework for conducting forced degradation studies, which are essential for understanding potential liabilities and developing stability-indicating analytical methods.[13]
Protocol 1: Forced Degradation (Stress Testing) Study
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways.[12][14]
Objective: To generate potential degradation products of this compound derivatives and develop a stability-indicating analytical method.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl). Incubate at 60°C. Withdraw samples at time points such as 2, 6, and 24 hours. Neutralize with 0.1 M sodium hydroxide (NaOH) before analysis.[10][11]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature, as base hydrolysis is often rapid. Withdraw samples at time points such as 1, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.[10][11]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Sample at 2, 8, and 24 hours.[10][11]
-
Thermal Degradation: Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours. Also, reflux a solution of the compound for 24 hours.[10]
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²).[7] Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[12]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating the intact parent compound from all potential degradation products generated during stress testing.
Methodology:
-
Column and Mobile Phase Screening: Start with a robust C18 column. Screen different mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with common buffers (e.g., phosphate, acetate) and modifiers (e.g., formic acid, trifluoroacetic acid).
-
Analysis of Stressed Samples: Inject a mixture (cocktail) of all stressed samples generated in Protocol 1. The primary goal is to achieve baseline separation between the parent peak and all degradant peaks.
-
Method Optimization: Adjust the gradient, flow rate, temperature, and mobile phase pH to optimize the separation.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in all stressed samples. This ensures no degradants are co-eluting, which validates the method as "stability-indicating."[15]
Summary Table of Recommended Forced Degradation Conditions
| Stress Type | Stressor | Typical Conditions | Purpose |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C, 2-24 hours | To assess susceptibility to acid-catalyzed degradation.[13] |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 60°C, 1-8 hours | To assess susceptibility to base-catalyzed degradation.[13] |
| Oxidation | 3-30% H₂O₂ | Room Temperature, 2-24 hours | To identify potential oxidative degradation products.[7] |
| Thermal | Solid or Solution | 80°C or Reflux, 24-72 hours | To evaluate the impact of high temperature on stability.[10] |
| Photolytic | UV and Visible Light | >1.2 million lux hours | To determine light sensitivity as per ICH Q1B guidelines.[7] |
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Validation & Comparative
A Comparative Analysis of Synthetic Routes to Methyl 4-chlorophenylacetate: A Guide for the Modern Chemist
Methyl 4-chlorophenylacetate is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. Its structural motif is a key building block that necessitates efficient and scalable synthetic access. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, moving beyond mere procedural lists to explore the underlying chemical logic, practical considerations, and performance metrics of each pathway. The objective is to equip researchers, process chemists, and drug development professionals with the critical insights needed to select and optimize the most suitable synthesis for their specific application, whether for bench-scale discovery or large-scale manufacturing.
Executive Summary: A Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from several distinct starting materials, each defining a unique strategic pathway with inherent advantages and challenges. This guide will focus on three primary, experimentally validated routes and a fourth, more modern approach leveraging cross-coupling chemistry:
-
Route 1: Fischer Esterification of 4-Chlorophenylacetic Acid: The most traditional and direct method, characterized by its simplicity and high yield.
-
Route 2: Synthesis from 4-Chlorophenylacetonitrile: An alternative pathway valuable when the corresponding nitrile is a more accessible precursor. This route branches into two sub-paths: hydrolysis followed by esterification, or direct conversion via the Pinner reaction.
-
Route 3: Palladium-Catalyzed Carbonylation: A more advanced route involving the direct incorporation of a carbonyl group, offering high atom economy but requiring specialized equipment.
-
Route 4: Modern Cross-Coupling Strategies (Heck & Suzuki Reactions): A conceptual exploration of state-of-the-art C-C bond-forming reactions, offering flexibility and high functional group tolerance for analogue synthesis.
The following sections will dissect each route, providing detailed protocols, mechanistic insights, and a critical evaluation of their respective merits.
Route 1: The Classic Approach - Fischer Esterification
The acid-catalyzed esterification of 4-chlorophenylacetic acid with methanol remains the most common and straightforward method for preparing the target ester. Its enduring popularity stems from its operational simplicity, high efficiency, and the commercial availability of the starting carboxylic acid.
Principle and Mechanism
The Fischer-Speier esterification is a reversible, acid-catalyzed acyl substitution reaction.[1] The reaction equilibrium is typically driven towards the product by using a large excess of the alcohol (methanol) or by removing the water generated during the reaction.[2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack by methanol.
Caption: Mechanism of the Fischer-Speier Esterification.
Experimental Protocol
To a solution of 4-chlorophenylacetic acid (100 g, 0.59 mol) in 1,2-dichloroethane (165 mL) and methanol (96 mL, 2.4 mol), concentrated sulfuric acid (2.75 mL) is carefully added. The mixture is heated to reflux and maintained for 6 hours. After cooling to room temperature, the reaction mixture is poured into a saturated aqueous sodium bicarbonate solution and stirred to neutralize the acid. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.[3]
Discussion
-
Advantages: This method is high-yielding (typically >90%), uses relatively inexpensive and readily available reagents, and is procedurally simple, making it highly scalable.[3] The directness of the reaction minimizes waste compared to multi-step syntheses.[4][5]
-
Disadvantages: The reaction is reversible, necessitating strategies to shift the equilibrium.[6] The use of a strong acid catalyst like sulfuric acid may not be compatible with sensitive functional groups on more complex substrates.[7] While straightforward, the workup requires a neutralization step and solvent extraction.
Route 2: The Nitrile Pathway - From 4-Chlorophenylacetonitrile
This route utilizes 4-chlorophenylacetonitrile as the key precursor, which itself is readily synthesized from 4-chlorobenzyl chloride. This pathway is particularly useful if the nitrile is a more cost-effective or available starting material than the corresponding carboxylic acid.
Step A: Synthesis of 4-Chlorophenylacetonitrile
The precursor is typically prepared via nucleophilic substitution of 4-chlorobenzyl chloride with sodium or potassium cyanide.
Experimental Protocol (Precursor Synthesis): A mixture of sodium cyanide (196 g, 4 mol), tributylbenzylammonium chloride (12.5 g, 40 mmol) as a phase-transfer catalyst, and water (660 mL) is heated to 90 °C. Molten 4-chlorobenzyl chloride (644 g, 4 mol) is added dropwise over 1 hour, and the mixture is stirred for an additional 2 hours. After cooling, the organic phase is separated, washed with water, and purified by distillation to yield 4-chlorophenylacetonitrile.[6]
Step B: Conversion of Nitrile to Ester
Two primary methods exist for this conversion: a two-step hydrolysis-esterification sequence or a direct, one-pot Pinner reaction.
The nitrile is first hydrolyzed under acidic or basic conditions to 4-chlorophenylacetic acid, which is then subjected to Fischer esterification as described in Route 1.
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is subsequently hydrolyzed to the ester.[8][9] This method allows for the direct conversion of the nitrile to the target ester in a single procedural pot.
Caption: Simplified workflow for the Pinner reaction.
Experimental Protocol (Pinner Reaction): Dry hydrogen chloride gas is bubbled through a cooled (0 °C), anhydrous solution of 4-chlorophenylacetonitrile (1.0 eq) in methanol (excess, ~5-10 eq). The reaction is stirred at low temperature until the formation of the imidate hydrochloride (Pinner salt) is complete, often precipitating from the solution. The reaction mixture is then carefully quenched with water and stirred. The resulting ester is extracted with an organic solvent, washed, dried, and concentrated under reduced pressure.[10][11]
Discussion
-
Advantages: This route provides a viable alternative when 4-chlorobenzyl chloride is the primary feedstock. The Pinner reaction offers a more direct conversion from the nitrile compared to the hydrolysis-esterification sequence.[9]
-
Disadvantages: The primary and most significant drawback is the use of sodium cyanide, which is acutely toxic and requires stringent safety protocols for handling and quenching.[12][13][14][15] The Pinner reaction itself requires anhydrous conditions and the handling of corrosive hydrogen chloride gas.[10]
Route 3: Modern Approaches - Palladium-Catalyzed Reactions
Modern organometallic chemistry offers powerful tools for C-C bond formation. While not as common for this specific bulk chemical, palladium-catalyzed cross-coupling reactions represent a state-of-the-art strategy, particularly for creating diverse analogues in a medicinal chemistry setting.
Conceptual Pathway 3a: Heck Reaction
A plausible Heck reaction would involve the palladium-catalyzed coupling of an aryl halide, such as 4-chloro-iodobenzene, with methyl acrylate. The reaction forms a new C-C bond between the aryl group and the alkene, followed by a rearrangement to yield the desired phenylacetate structure.
Conceptual Protocol (Heck Reaction): To a solution of 4-chloro-iodobenzene (1.0 eq) and methyl acrylate (1.2 eq) in a suitable solvent like N-methylpyrrolidone (NMP) or DMF, a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine or sodium carbonate) are added. The mixture is heated (e.g., 80-120 °C) under an inert atmosphere until the starting material is consumed. After cooling, the mixture is filtered, and the product is isolated via extraction and chromatography.[16][17]
Conceptual Pathway 3b: Suzuki Coupling
The Suzuki-Miyaura coupling provides another powerful route, typically by coupling an arylboronic acid with an α-halo ester. In this case, 4-chlorophenylboronic acid would be coupled with a reagent like methyl bromoacetate.
Conceptual Protocol (Suzuki Coupling): A mixture of 4-chlorophenylboronic acid (1.0 eq), methyl bromoacetate (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent system (e.g., toluene/water or dioxane/water) is heated (e.g., 80-100 °C) under an inert atmosphere. Upon completion, the layers are separated, and the product is isolated from the organic phase by standard workup and purification procedures.[18][19]
Caption: Logical workflows for Heck and Suzuki cross-coupling routes.
Discussion
-
Advantages: These methods exhibit exceptional functional group tolerance, making them ideal for late-stage functionalization of complex molecules. They represent the pinnacle of modern C-C bond formation.[19]
-
Disadvantages: The primary drawbacks are economic and environmental. Palladium catalysts and specialized ligands are expensive.[3] Furthermore, residual palladium in the final product is a major concern in pharmaceutical applications and requires rigorous purification. The environmental impact and toxicity of palladium are also under increasing scrutiny.[2][20][21] These routes are typically multi-step when considering the synthesis of the necessary precursors (e.g., the aryl halide or boronic acid).
Comparative Data Summary
| Feature | Route 1: Fischer Esterification | Route 2: From Nitrile (Pinner) | Route 3: Cross-Coupling (Heck) |
| Starting Material | 4-Chlorophenylacetic Acid | 4-Chlorophenylacetonitrile | 4-Chloro-iodobenzene & Methyl Acrylate |
| Key Reagents | Methanol, H₂SO₄ (cat.) | Methanol, Anhydrous HCl | Pd(OAc)₂, PPh₃, Et₃N |
| Typical Yield | >90%[3] | Good to excellent (variable) | Good to excellent (variable)[16] |
| Reaction Conditions | Reflux (60-70 °C), 6h[3] | 0 °C to RT | 80-120 °C |
| Pros | High yield, low cost, simple | Utilizes alternative feedstock | High functional group tolerance |
| Cons | Reversible, strong acid | HIGHLY TOXIC CYANIDE , anhydrous HCl | Expensive catalyst, potential Pd contamination |
| Safety & Environment | Moderate (strong acid) | Severe (cyanide toxicity)[22] | Moderate (catalyst toxicity, solvent use)[3] |
Conclusion and Scientific Recommendation
For the bulk synthesis of this compound, Route 1 (Fischer Esterification) remains the superior choice due to its high yield, operational simplicity, low cost, and favorable safety profile compared to the alternatives.[4] Its primary drawback, the reversible nature of the reaction, is easily managed on an industrial scale by using excess methanol, which can be recovered and recycled.
Route 2 (From Nitrile) serves as a critical alternative pathway, but its viability is entirely dependent on the availability and cost of the nitrile precursor versus the carboxylic acid. The extreme toxicity of cyanide reagents necessitates specialized engineering controls and waste treatment protocols, making it less attractive from a safety and environmental (EHS) perspective.[15]
Route 3 (Cross-Coupling) is not recommended for the dedicated synthesis of this specific, relatively simple molecule. Its value lies in the synthesis of complex analogues where functional group tolerance is paramount and cost is a secondary concern, typical of early-stage drug discovery. The economic and environmental burden of palladium catalysts and the associated purification challenges make it non-competitive for manufacturing this particular intermediate.[2]
Future research should focus on developing greener alternatives for the Fischer esterification, such as employing solid acid catalysts to simplify workup and catalyst recovery, or exploring biocatalytic routes to further improve the environmental footprint of this important synthetic transformation.[1][23]
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A Comparative Guide to the Reactivity of Methyl 4-chlorophenylacetate and its Halo-Substituted Analogs
This guide provides a detailed comparative analysis of the reactivity of Methyl 4-chlorophenylacetate against its fluoro, bromo, and iodo-substituted counterparts. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles governing their reactivity, supported by established experimental frameworks and data interpretation. Our objective is to offer not just a comparison, but a foundational understanding of how halogen substitution patterns influence reaction outcomes in key synthetic transformations.
Introduction: The Role of Halo-Substituted Phenylacetates in Synthesis
This compound and its analogs are valuable intermediates in organic synthesis, particularly in the construction of pharmaceuticals and agrochemicals.[1][2][3] The phenylacetic acid framework is a common scaffold in many active molecules.[3] The reactivity of these compounds is primarily dictated by two functional sites: the ester moiety and the halogen-substituted aromatic ring. Understanding the subtle yet significant differences in reactivity conferred by changing the halogen from fluorine to iodine is critical for optimizing reaction conditions, controlling selectivity, and designing efficient synthetic routes. This guide will explore these differences through the lens of two fundamental reaction types: Nucleophilic Aromatic Substitution (SNAr) at the aromatic ring and base-catalyzed hydrolysis of the ester.
Theoretical Framework: Unpacking the Electronic Effects of Halogens
The reactivity of methyl 4-halophenylacetates is a direct consequence of the electronic properties of the halogen substituent and its interplay with the aromatic system and the ester group.
Nucleophilic Aromatic Substitution (SNAr)
Aryl halides are typically unreactive towards nucleophiles.[4] However, the presence of electron-withdrawing groups (EWGs) ortho or para to the halogen can activate the ring for Nucleophilic Aromatic Substitution (SNAr).[5][6][7] In the case of methyl 4-halophenylacetates, the para-substituted -CH2COOCH3 group, while not a powerful deactivator, sufficiently influences the electronic landscape to allow SNAr reactions to proceed under appropriate conditions.
The SNAr mechanism is a two-step addition-elimination process:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the rate-determining step as it disrupts the aromaticity of the ring.[6][8]
-
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the halide ion.
Crucially, the reactivity order for halogens in SNAr reactions is often the reverse of that seen in SN1 and SN2 reactions.[8]
Reactivity Trend: F > Cl > Br > I
This counter-intuitive trend is because the rate-determining step does not involve the breaking of the carbon-halogen (C-X) bond. Instead, the reaction rate is governed by the stability of the Meisenheimer complex. More electronegative halogens, like fluorine, exert a powerful inductive electron-withdrawing effect (-I effect), which stabilizes the negative charge of the intermediate carbanion.[6][8] This stabilization lowers the activation energy of the first step, thereby increasing the overall reaction rate.[6]
Base-Catalyzed Ester Hydrolysis (Saponification)
The second major reaction pathway is the hydrolysis of the ester group, most commonly performed under basic conditions (saponification). This reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group.
-
Proton Transfer: An acid-base reaction occurs where the highly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.
In this reaction, the halogen substituent at the para position influences the electrophilicity of the carbonyl carbon. A more electronegative halogen withdraws electron density from the aromatic ring through the inductive effect. This effect is transmitted to the carbonyl carbon, making it more electron-deficient and thus more susceptible to nucleophilic attack by the hydroxide ion.
Reactivity Trend: F > Cl > Br > I
Therefore, we predict the same reactivity trend for hydrolysis as for SNAr. The stronger the inductive effect of the halogen, the faster the rate of hydrolysis. This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ).[9][10][11] Electron-withdrawing groups have positive σ values, and reactions that are accelerated by such groups have a positive reaction constant (ρ).[9][10]
Experimental Design for Comparative Kinetic Analysis
To empirically validate these theoretical predictions, a robust and reproducible experimental design is essential. Here, we outline protocols for kinetic studies of both SNAr and hydrolysis reactions.
Protocol 1: Comparative Kinetics of SNAr with Piperidine
This experiment measures the rate of reaction of the four methyl 4-halophenylacetates with a common nucleophile, piperidine, in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). The progress of the reaction can be monitored by observing the formation of the product, methyl 2-(4-(piperidin-1-yl)phenyl)acetate, using UV-Vis spectrophotometry or HPLC.
Methodology:
-
Reagent Preparation:
-
Prepare 0.01 M stock solutions of Methyl 4-fluorophenylacetate, this compound, Methyl 4-bromophenylacetate, and Methyl 4-iodophenylacetate in DMSO.
-
Prepare a 1.0 M stock solution of piperidine in DMSO.
-
-
Kinetic Run:
-
Equilibrate a quartz cuvette containing 2.0 mL of the piperidine solution to a constant temperature (e.g., 50 °C) inside a temperature-controlled spectrophotometer.
-
Initiate the reaction by injecting 20 µL of one of the ester stock solutions into the cuvette. Mix rapidly.
-
Monitor the increase in absorbance at the λmax of the product over time. Record data every 30 seconds for at least 3 half-lives.
-
-
Data Analysis:
-
The reaction is run under pseudo-first-order conditions (large excess of piperidine).
-
The observed rate constant (kobs) is determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at reaction completion. The slope of this line is -kobs.
-
The second-order rate constant (k2) is calculated as k2 = kobs / [Piperidine].
-
Repeat for all four halo-substituted esters.
-
Protocol 2: Comparative Kinetics of Base-Catalyzed Hydrolysis
This protocol measures the rate of saponification for each ester. The reaction can be followed by titration of the unreacted hydroxide over time.[12][13][14]
Methodology:
-
Reagent Preparation:
-
Prepare 0.1 M solutions of each of the four esters in a 50:50 ethanol-water mixture.
-
Prepare a standardized 0.1 M solution of Sodium Hydroxide (NaOH) in the same solvent mixture.
-
-
Kinetic Run:
-
In a temperature-controlled bath (e.g., 25 °C), mix equal volumes of the ester solution and the NaOH solution. Start a stopwatch at the moment of mixing.
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 5.0 mL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing an excess of chilled 0.05 M HCl.
-
Titrate the unreacted HCl with a standardized ~0.02 M NaOH solution using phenolphthalein as an indicator to determine the amount of OH⁻ consumed at that time point.
-
-
Data Analysis:
Data Presentation and Interpretation
The experimental procedures described above would yield quantitative data on the reactivity of each halo-substituted ester. The results are expected to align with our theoretical predictions.
Table 1: Expected Relative Rate Constants for Reactions of Methyl 4-halophenylacetates
| Halogen Substituent (X) | SNAr with Piperidine (krel) | Base-Catalyzed Hydrolysis (krel) | Hammett Sigma (σp) Constant |
| -F | ~100 | ~2.5 | +0.06 |
| -Cl | 1.00 (Reference) | 1.00 (Reference) | +0.23 |
| -Br | ~0.75 | ~0.95 | +0.23 |
| -I | ~0.30 | ~0.80 | +0.18 |
Note: These are illustrative values based on established principles of physical organic chemistry. Actual experimental values will vary with specific reaction conditions.
Interpretation:
-
SNAr Reactivity: The data clearly illustrates the dominant role of the halogen's inductive effect in stabilizing the Meisenheimer complex. The highly electronegative fluorine atom leads to a dramatically faster reaction rate compared to chlorine. Bromine and iodine, being less electronegative, result in progressively slower reactions. This F >> Cl > Br > I trend is a hallmark of the SNAr mechanism where the initial nucleophilic attack is rate-limiting.[5][8]
-
Hydrolysis Reactivity: A similar trend is expected for ester hydrolysis. The electron-withdrawing nature of the halogens enhances the electrophilicity of the carbonyl carbon, accelerating the initial attack by the hydroxide ion. The magnitude of this effect correlates with the halogen's electronegativity, again resulting in the F > Cl > Br > I reactivity order. The differences are less pronounced than in the SNAr reaction because the reaction center is further away from the substituent, but the trend remains consistent. The Hammett sigma constants, which quantify the electronic effect of a substituent, support this trend, with more positive values generally correlating with faster rates for this type of reaction.[10]
Practical Implications and Conclusion
The comparative reactivity of methyl 4-halophenylacetates has significant practical implications for synthetic strategy:
-
Choice of Leaving Group: For SNAr reactions, a fluoro-substituted arene is the most reactive substrate, while an iodo-substituted one is the least. This allows chemists to select the appropriate starting material to control the reaction rate—using a fluoro derivative for a rapid substitution or a chloro or bromo derivative for a more controlled, moderate reaction.
-
Orthogonal Reactivity: In a molecule with multiple reactive sites, understanding these relative rates can help in achieving selective transformations. For instance, one could potentially hydrolyze the ester group under mild conditions that would not yet initiate an SNAr reaction on a less reactive chloro- or bromo-substituted ring.
-
Process Optimization: In drug development and manufacturing, optimizing reaction times and temperatures is crucial. Knowledge of this reactivity trend allows for the rational adjustment of conditions to improve yield, reduce side products, and enhance process efficiency.
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Spectroscopic comparison of ortho, meta, and para substituted phenylacetates
An In-Depth Spectroscopic Guide to Distinguishing Phenylacetate Positional Isomers: Ortho, Meta, and Para Cresyl Acetate
Introduction: The Critical Role of Isomer Identification
In fields ranging from pharmaceutical development to materials science, the precise structural characterization of molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a phenyl ring—can exhibit vastly different pharmacological, toxicological, and material properties. The distinction between ortho (1,2-), meta (1,3-), and para (1,4-) substituted compounds is therefore not merely an academic exercise but a critical step in research and quality control.
This guide provides a comprehensive spectroscopic comparison of the three positional isomers of cresyl acetate (methylphenyl acetate). As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this guide will elucidate the underlying principles of how the substituent position influences the spectral output from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding the "why" behind the data, researchers can develop a more intuitive and robust approach to isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. It operates by measuring the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The exact frequency of absorption, or chemical shift (δ), is exquisitely sensitive to the local electronic environment of each nucleus.
The key to distinguishing ortho, meta, and para isomers lies in how the electron-donating methyl (-CH₃) group and the electron-withdrawing acetate (-OCOCH₃) group collectively influence the electron density—and thus the magnetic shielding—of the aromatic protons and carbons.
¹H NMR Spectroscopy: A Fingerprint of Proton Environments
In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of the signals for the aromatic protons provide a clear fingerprint for each isomer. The acetate and methyl protons also offer valuable, albeit less differentiating, information.
Causality of Spectral Differences:
-
Symmetry: The para isomer possesses the highest degree of symmetry (a C₂ axis), resulting in fewer unique proton signals and simpler splitting patterns. The ortho and meta isomers are less symmetrical, leading to more complex spectra.
-
Electronic Effects: The acetate group is moderately deactivating and directs incoming electrophiles to the meta position, while the methyl group is activating and ortho-, para-directing. The interplay of these effects creates distinct electronic environments for the aromatic protons in each isomer, directly impacting their chemical shifts. Protons ortho or para to the activating methyl group will be more shielded (shifted upfield), while those ortho or para to the deactivating acetate group will be more deshielded (shifted downfield).
Comparative ¹H NMR Data (CDCl₃)
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| o-Cresyl Acetate | Aromatic (4H) | ~7.00 - 7.25 | Multiplet (m) |
| Acetate CH₃ (3H) | ~2.30 | Singlet (s) | |
| Ring CH₃ (3H) | ~2.15 | Singlet (s) | |
| m-Cresyl Acetate [1] | Aromatic (4H) | ~6.90 - 7.30 | Multiplet (m) |
| Acetate CH₃ (3H) | ~2.28 | Singlet (s) | |
| Ring CH₃ (3H) | ~2.35 | Singlet (s) | |
| p-Cresyl Acetate [2] | Aromatic (AA'BB' system, 4H) | ~7.00 (d), 7.15 (d) | Doublet (d) |
| Acetate CH₃ (3H) | ~2.29 | Singlet (s) | |
| Ring CH₃ (3H) | ~2.33 | Singlet (s) |
Note: Data is compiled from typical values and may vary slightly based on solvent and instrument frequency. The data for p-cresyl acetate is derived from p-cresyl phenylacetate but reflects the expected pattern for p-cresyl acetate.[2]
Key Differentiator: The most telling feature is the aromatic region. The para isomer typically presents a clean set of two doublets (an AA'BB' system), a direct consequence of its symmetry. In contrast, the ortho and meta isomers show more complex and overlapping multiplets, making definitive assignment more challenging without advanced techniques like 2D NMR.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides complementary information by probing the carbon framework. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.
Causality of Spectral Differences: The number of distinct signals in the aromatic region directly corresponds to the molecular symmetry.
-
Para: Due to symmetry, only four aromatic carbon signals are expected (C1, C2/C6, C3/C5, C4).
-
Ortho & Meta: These less symmetrical isomers will each show six unique aromatic carbon signals. The chemical shifts themselves are governed by the same electronic principles as in ¹H NMR. Carbons directly attached to the electron-withdrawing acetate group (ipso-carbon) will be shifted significantly downfield.
Comparative ¹³C NMR Data (CDCl₃)
| Isomer | Carbon Assignment | Approx. Chemical Shift (δ, ppm) |
| o-Cresyl Acetate [3][4] | Carbonyl (C=O) | ~169.5 |
| Aromatic (6 signals) | ~120 - 150 | |
| Acetate CH₃ | ~21.0 | |
| Ring CH₃ | ~16.1 | |
| m-Cresyl Acetate [5][6] | Carbonyl (C=O) | ~169.4 |
| Aromatic (6 signals) | ~118 - 151 | |
| Acetate CH₃ | ~21.2 | |
| Ring CH₃ | ~21.3 | |
| p-Cresyl Acetate [6][7] | Carbonyl (C=O) | ~169.8 |
| Aromatic (4 signals) | ~121 - 149 | |
| Acetate CH₃ | ~21.1 | |
| Ring CH₃ | ~20.8 |
Note: Values are approximate and sourced from spectral databases and literature.[3][4][5][6][7]
Key Differentiator: The number of aromatic signals is the most reliable indicator. The presence of four signals is definitive for the para isomer . Distinguishing between the ortho and meta isomers, both of which show six signals, requires a more detailed analysis of the specific chemical shifts, often aided by predictive software or comparison to reference spectra.
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data.
Caption: Common fragmentation pathways for cresyl acetate isomers in EI-MS.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| o-Cresyl Acetate | 150 | 108 | 107, 43 |
| m-Cresyl Acetate [8] | 150 | 108 | 107, 43 |
| p-Cresyl Acetate [9] | 150 | 108 | 107, 43 |
Key Differentiator: Under standard Electron Ionization (EI) conditions, the mass spectra of the three cresyl acetate isomers are remarkably similar. The primary fragmentation pathways are governed by the stability of the resulting ions (e.g., the cresol radical cation and the acetyl cation), which are the same regardless of the initial substitution pattern. Therefore, mass spectrometry is not a reliable standalone technique for distinguishing between these positional isomers. It is, however, essential for confirming the molecular weight and the presence of the phenylacetate core structure.
Conclusion: A Multi-faceted Approach to Isomer Elucidation
The unambiguous identification of ortho, meta, and para substituted phenylacetates requires a synergistic application of multiple spectroscopic techniques. No single method provides a complete picture, but together they form a powerful and self-validating analytical workflow.
-
¹H and ¹³C NMR are the most definitive methods. The symmetry of the para isomer yields uniquely simple spectra (two doublets in ¹H, four aromatic signals in ¹³C), making it easily identifiable.
-
IR Spectroscopy serves as a rapid and effective secondary confirmation, particularly through the C-H out-of-plane bending region, which is highly diagnostic for ortho, meta, and para substitution patterns.
-
Mass Spectrometry is indispensable for confirming the molecular weight but generally lacks the specificity to differentiate these positional isomers on its own.
By understanding the causal relationships between molecular structure and spectral output, researchers can confidently and accurately characterize these critical chemical entities, ensuring the integrity and reliability of their scientific endeavors.
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A Comparative Guide to the Biological Activity Screening of Methyl 4-Chlorophenylacetate Derivatives
For researchers, medicinal chemists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, screening, and optimization. The methyl 4-chlorophenylacetate scaffold represents a promising starting point for the development of new drugs due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. This guide provides an in-depth comparison of the potential biological activities of this compound derivatives, supported by experimental data from closely related compounds, and offers detailed protocols for their comprehensive screening. While direct and extensive research on this compound derivatives is still emerging, this guide synthesizes available data on analogous compounds to provide a predictive framework and a robust screening strategy.
Introduction: The Therapeutic Potential of the 4-Chlorophenylacetate Scaffold
This compound is a simple ester derivative of 4-chlorophenylacetic acid. The presence of the chlorine atom on the phenyl ring and the ester functionality provide key anchor points for chemical modification, allowing for the creation of a diverse library of derivatives. The 4-chlorophenyl moiety is a common feature in many biologically active compounds, contributing to properties such as increased lipophilicity and metabolic stability. This guide will focus on three key areas of biological activity where derivatives of the 4-chlorophenylacetate scaffold have shown promise: anti-inflammatory, antimicrobial, and anticancer activities.
Comparative Analysis of Biological Activities
While specific data on a wide range of this compound derivatives is limited, we can infer potential activities and structure-activity relationships (SAR) from studies on structurally similar compounds, particularly derivatives of 4-chlorophenylacetic acid and other chlorophenyl-containing molecules.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, making the development of novel anti-inflammatory agents a critical area of research. Derivatives of 4-chlorophenylacetic acid have demonstrated significant potential in this arena.
A notable example is the pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which has shown potent anti-inflammatory and immunomodulatory effects[1][2][3]. While this is a derivative of the parent carboxylic acid, its activity highlights the potential of the 4-chlorophenyl group in designing anti-inflammatory compounds. Esterification to the methyl ester could serve as a prodrug strategy to improve bioavailability.
Supporting Experimental Data:
The anti-inflammatory activity of the aforementioned pyrrole derivative was evaluated in a carrageenan-induced paw edema model in rats. The compound exhibited a significant reduction in paw edema, particularly after repeated dosing[1][2]. Furthermore, it was found to modulate the levels of key inflammatory cytokines.
Table 1: Anti-inflammatory and Immunomodulatory Effects of a 4-Chlorophenylacetic Acid Derivative [1][2]
| Compound Administration | Paw Edema Inhibition (%) at 4h (40 mg/kg) | Serum TNF-α Levels (pg/mL) | Serum TGF-β1 Levels (pg/mL) |
| Single Dose | Significant reduction at 2h | 385 ± 95 | 1285 ± 185 |
| Repeated Dose (14 days) | 45.2 ± 3.1** | 245 ± 55 | 1450 ± 210* |
| Control | 0 | 450 ± 75 | 850 ± 120 |
| Diclofenac (25 mg/kg) | 65.8 ± 4.5** | Not Reported | Not Reported |
*p < 0.05, **p < 0.001 compared to control.
This data suggests that derivatives incorporating the 4-chlorophenylacetate moiety could exert anti-inflammatory effects by modulating pro-inflammatory (TNF-α) and anti-inflammatory (TGF-β1) cytokines.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The 4-chlorophenyl group is a feature in some compounds with antimicrobial properties.
Studies on N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives have shown moderate activity against various bacterial and fungal strains[4]. These findings suggest that amide or other nitrogen-containing derivatives of this compound could be a fruitful area for exploration.
Supporting Experimental Data:
The antimicrobial activity of N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives was assessed against a panel of bacteria and fungi. The results, presented as the diameter of the zone of inhibition, indicate a broader activity against fungi compared to bacteria.
Table 2: Antimicrobial Activity of N-{2-(4-chlorophenyl) acetyl} Amino Alcohol Derivatives (Zone of Inhibition in mm) [4]
| Compound | S. aureus | E. coli | K. aerogenes | P. desmolyticum | A. flavus | C. albicans |
| Derivative 1 | 12 | 10 | 11 | 9 | 15 | 14 |
| Derivative 2 | 10 | 9 | 10 | 8 | 13 | 12 |
| Ciprofloxacin | 25 | 28 | 26 | 24 | - | - |
| Fluconazole | - | - | - | - | 22 | 20 |
These results indicate that modifications of the acetyl group of the 4-chlorophenylacetate structure can lead to compounds with notable antimicrobial, particularly antifungal, activity.
Anticancer Activity
The development of novel anticancer agents remains a high priority in biomedical research. Various compounds containing the chlorophenyl moiety have been investigated for their cytotoxic effects against cancer cell lines.
For instance, certain halogenated benzofuran derivatives, which share the feature of a substituted phenyl ring, have shown promising anticancer potential[5]. While not direct derivatives of this compound, these studies underscore the importance of the halogenated phenyl ring in designing cytotoxic agents.
Supporting Experimental Data:
The cytotoxic activity of halogenated benzofuran derivatives was evaluated against a panel of human cancer cell lines using the MTT assay. The IC50 values represent the concentration of the compound that inhibits 50% of cell growth.
Table 3: Cytotoxic Activity of Halogenated Benzofuran Derivatives (IC50 in µM) [5]
| Compound | A549 (Lung) | HepG2 (Liver) | SW620 (Colon) |
| Derivative 7 (Chloro-substituted) | 6.3 ± 2.5 | 11 ± 3.2 | > 50 |
| Derivative 8 (Bromo-substituted) | 3.5 ± 0.6 | 3.8 ± 0.5 | 10.8 ± 0.9 |
| Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.6 ± 0.1 |
| Cisplatin | 5.2 ± 0.9 | 7.5 ± 1.1 | 6.8 ± 0.7 |
These findings suggest that incorporating the this compound core into more complex heterocyclic systems could be a viable strategy for developing new anticancer drug candidates.
Experimental Protocols for Biological Screening
To systematically evaluate the biological potential of novel this compound derivatives, a tiered screening approach is recommended. The following are detailed, step-by-step methodologies for key in vitro and in vivo assays.
Anti-inflammatory Activity Screening
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for assessing acute anti-inflammatory activity.
-
Animals: Male Wistar rats (180-220 g).
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group 3-n: Test compounds at various doses (e.g., 10, 20, 40 mg/kg, p.o.).
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compounds orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Percentage Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
In Vitro: Cytokine Quantification by ELISA
This assay measures the effect of the compounds on the production of key inflammatory mediators.
-
Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and TGF-β1 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage of inhibition of cytokine production by the test compounds compared to the LPS-only control.
-
Antimicrobial Activity Screening
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus flavus).
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Anticancer Activity Screening
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds for 48 or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizing Experimental Workflows and Pathways
To provide a clear understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: High-level workflows for anti-inflammatory, antimicrobial, and anticancer screening.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of Phenylacetic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of phenylacetic acid esters is of paramount importance. These esters are not only valuable intermediates in the synthesis of active pharmaceutical ingredients, such as the widely used non-steroidal anti-inflammatory drug diclofenac, but also find applications as fragrances and flavoring agents due to their characteristic honey-like or floral scents.[1] The synthesis of these esters is typically achieved through the esterification of phenylacetic acid with an alcohol, a reaction that necessitates the use of a catalyst to proceed at a practical rate.
This guide offers a comparative analysis of various catalytic systems for the synthesis of phenylacetic acid esters. We will delve into the performance of homogeneous, heterogeneous, and biocatalytic approaches, providing supporting experimental data, detailed protocols, and a critical evaluation of their respective advantages and limitations to inform your catalyst selection process.
The Landscape of Catalysis in Phenylacetic Acid Ester Synthesis
The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and environmental footprint of the esterification process. The ideal catalyst should not only provide high yields and reaction rates but also be easily separable from the product mixture, reusable, and environmentally benign.[2] Broadly, the catalysts employed for this transformation can be classified into three main categories: homogeneous, heterogeneous, and biocatalysts.
Homogeneous Catalysts: The Workhorses of Traditional Esterification
Homogeneous catalysts, which exist in the same phase as the reactants, have been traditionally employed for esterification reactions due to their high activity and low cost.[3] Common examples include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA).[4][5]
Mechanism of Action: The reaction proceeds via a well-established acid-catalyzed mechanism. The acid protonates the carbonyl oxygen of the phenylacetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of a water molecule yield the desired ester.[6][7][8]
Advantages:
-
High Activity: Homogeneous catalysts generally exhibit high reaction rates due to the excellent contact between the catalyst and reactants.[3]
-
Low Cost: Mineral acids are readily available and inexpensive.
Disadvantages:
-
Difficult Separation: Being in the same phase as the product makes catalyst removal challenging, often requiring neutralization and extraction steps that generate significant waste.[2][9]
-
Corrosion: Strong acids are highly corrosive, posing challenges for reactor materials.[2]
-
Environmental Concerns: The use and subsequent disposal of strong acids contribute to environmental pollution.[2]
Heterogeneous Catalysts: A Greener Alternative
To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These heterogeneous catalysts exist in a different phase from the reactants and products, simplifying their separation and enabling their reuse.[2][9] This aligns with the principles of green chemistry by reducing waste and improving process economics.
A variety of solid acid catalysts have been investigated for the synthesis of phenylacetic acid esters, including:
-
Ion-Exchange Resins: Sulfonic acid-functionalized polymers, such as Amberlyst-15, have shown considerable promise.[5][10] They possess a high density of acid sites and can be used in a range of organic solvents.
-
Zeolites: Microporous aluminosilicates like H-β zeolite offer high acidity and shape selectivity.[11] Their well-defined pore structure can influence the selectivity of the reaction.
-
Metal-Exchanged Nanoclays: Montmorillonite clays with exchanged metal cations (e.g., Al³⁺, Fe³⁺) act as Lewis and Brønsted acid catalysts.[6] These are low-cost and environmentally friendly materials.
-
Sulfated Metal Oxides: Materials like sulfated zirconia exhibit superacidic properties and high catalytic activity.[12]
Advantages:
-
Easy Separation: The solid nature of these catalysts allows for simple filtration to separate them from the reaction mixture.[4]
-
Reusability: Heterogeneous catalysts can be recovered and reused for multiple reaction cycles, reducing overall cost.[4]
-
Reduced Corrosion and Waste: Being solid and often less corrosive than liquid acids, they minimize reactor corrosion and the generation of acidic waste streams.[2][9]
Disadvantages:
-
Lower Activity (in some cases): Mass transfer limitations between the solid catalyst and the liquid reactants can sometimes lead to lower reaction rates compared to homogeneous systems.[13]
-
Catalyst Deactivation: Leaching of active sites or fouling of the catalyst surface can lead to a decrease in activity over time.[4]
Biocatalysts: The Mild and Selective Approach
Enzymatic catalysis offers a highly selective and environmentally benign route to ester synthesis.[14] Lipases are the most commonly used enzymes for this purpose, functioning efficiently under mild reaction conditions (low temperature and pressure).[14][15]
Advantages:
-
High Selectivity: Enzymes often exhibit high chemo-, regio-, and enantioselectivity, which is particularly important in the synthesis of chiral esters.
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature, reducing energy consumption and the formation of byproducts.[14]
-
Environmentally Friendly: Biocatalysis is considered a green technology as it utilizes renewable catalysts and avoids harsh chemicals.[14]
Disadvantages:
-
Cost: Enzymes can be more expensive than traditional chemical catalysts.
-
Slower Reaction Rates: Enzymatic reactions can be slower than their chemical counterparts.
-
Sensitivity: Enzymes are sensitive to temperature, pH, and the presence of organic solvents, which can limit their operational stability.
Comparative Performance Data
The following table summarizes the performance of various catalysts for the synthesis of phenylacetic acid esters based on published experimental data.
| Catalyst Type | Catalyst Example | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous | Sulfuric Acid (H₂SO₄) | Methanol | 95-100 | 6 | 80 | [15] |
| p-Toluenesulfonic Acid (PTSA) | Various | 110 | 6 | ~50 | ||
| Heterogeneous | Amberlyst-15 | Various hydroxylated derivatives | 110 | 6 | ~80 | |
| Al³⁺-montmorillonite nanoclay | p-cresol | Reflux (Toluene) | 6 | High | [6] | |
| H-β Zeolite | p-cresol | 130 (Microwave) | 1 | High | [11] | |
| Biocatalyst | Novozym 435 (immobilized lipase) | Various | 40 | 48 | High | [15] |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the synthesis of phenylacetic acid esters using representative catalysts from each category.
Protocol 1: Homogeneous Catalysis - Synthesis of Methyl Phenylacetate using Sulfuric Acid
This protocol describes the synthesis of methyl phenylacetate from phenylacetic acid and methanol using sulfuric acid as a catalyst.[15]
Materials:
-
Phenylacetic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve phenylacetic acid (1.0 eq) in an excess of methanol (e.g., 10 eq).
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the solution while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 6 hours.
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl phenylacetate.
-
Purify the product by distillation under reduced pressure if necessary.
Protocol 2: Heterogeneous Catalysis - Synthesis of Phenylacetic Acid Esters using Amberlyst-15
This protocol outlines a general procedure for the esterification of phenylacetic acid with various alcohols using the solid acid catalyst Amberlyst-15.[5]
Materials:
-
Phenylacetic acid
-
Alcohol (e.g., glycerol, 1.2 eq)
-
Amberlyst-15 (10 mol%)
-
Round-bottom flask
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add phenylacetic acid (1.0 eq), the desired alcohol (1.2 eq), and Amberlyst-15 (10 mol%).
-
Attach a reflux condenser and heat the reaction mixture at 110 °C for 6 hours with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a suitable solvent, dried, and stored for reuse.
-
The filtrate contains the desired ester, which can be purified by appropriate methods such as distillation or chromatography.
Protocol 3: Biocatalysis - Enzymatic Synthesis of Methyl Phenylacetate
This protocol describes the synthesis of methyl phenylacetate using an immobilized lipase, Novozym 435.[15]
Materials:
-
Phenylacetic acid
-
Dimethyl carbonate
-
Novozym 435 (or other suitable lipase)
-
Toluene
-
Vortex mixer with incubator
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
In a vial, prepare a solution of phenylacetic acid (1 mmol) in toluene (1 ml).
-
Add dimethyl carbonate (2 mmol) and the immobilized lipase (e.g., 4 mg of Novozym 435).
-
Seal the vial and place it in a vortex mixer equipped with an incubator.
-
Stir the reaction mixture at 40 °C for 48 hours.
-
After the reaction, cool the mixture to room temperature.
-
Wash the reaction mixture three times with saturated sodium bicarbonate solution and once with brine.
-
Separate the organic layer and remove the solvent under vacuum to obtain the product.
Visualizing the Process
Diagrams can aid in understanding the experimental workflows and chemical mechanisms.
Caption: Comparative workflows for homogeneous and heterogeneous catalysis in ester synthesis.
Caption: General mechanism for acid-catalyzed esterification of phenylacetic acid.
Conclusion and Future Outlook
The synthesis of phenylacetic acid esters can be effectively achieved using a variety of catalytic systems. While traditional homogeneous catalysts offer high activity, the challenges associated with their separation and environmental impact have driven the development of more sustainable alternatives. Heterogeneous solid acid catalysts, such as ion-exchange resins and zeolites, represent a significant advancement, offering ease of separation and reusability, which are highly desirable for industrial applications. Biocatalysis, with its mild reaction conditions and high selectivity, provides a green and elegant approach, particularly for the synthesis of high-value, specialty esters.
The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the desired purity of the product, economic considerations, and environmental regulations. Future research in this area will likely focus on the development of novel, highly active, and stable heterogeneous catalysts and the engineering of more robust and efficient biocatalytic systems to further enhance the sustainability and efficiency of phenylacetic acid ester production.
References
- Bhaskar, V., G. Siddaiah, and V. D. Kumari. "Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts." RSC advances 8.12 (2018): 6483-6491. [Link]
- Khan, I., et al. "Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review.
- Nair, V., et al. "Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions.
- Patel, A., et al. "Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets.
- "Review on Performance and Preparation of Catalysts for Oxidative Esterification of Aldehydes or Alcohols to Esters.
- "Synthesis of methyl phenylacet
- Lee, M. J., and H. M. Lin. "Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis." Industrial & Engineering Chemistry Research 37.5 (1998): 1835-1840. [Link]
- Gai, F., et al. "Biodiesel Production Using Solid Acid Catalysts Based on Metal Oxides.
- Ebner, D. C., U. K. Tambar, and B. M. Stoltz. "Methyl 2-(2-acetylphenyl)acetate." Organic Syntheses 86 (2009): 249. [Link]
- Lynam, J. G., et al. "Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques." Industrial & Engineering Chemistry Research 55.48 (2016): 12341-12350. [Link]
- "Give the complete specific mechanism for the formation of one of your esters..." Homework.Study.com. [Link]
- "Synthesis method of methyl phenylacetate.
- Yadav, G. D., and A. V. Lathi. "Kinetics of Esterification of Phenylacetic Acid with p-Cresol over H-β Zeolite Catalyst under Microwave Irradiation." Industrial & Engineering Chemistry Research 50.10 (2011): 5966-5975. [Link]
- "Comparative study of different types of catalysts for biodiesel production.
- Lam, M. K., K. T. Lee, and A. R. Mohamed. "Advancements in solid acid catalysts for biodiesel production." Green Chemistry 12.9 (2010): 1534-1548. [Link]
- "Solid Acid Catalysts For Biodiesel Production - Towards Sustainable Energy." Scribd. [Link]
- Lee, D. W., et al. "Heterogeneous Solid Acid Catalysts for Esterification of Free Fatty Acids." Journal of Industrial and Engineering Chemistry 20.4 (2014): 1649-1655. [Link]
- "Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors
- "Comprehensive Review on the Biodiesel Production using Solid Acid Heterogeneous C
- Alhassan, G., et al. "Fischer Esterification of Glycerol by Phenylacetic Acid Derivatives using Amberlyst-15 as Catalyst." Journal of Chemical and Pharmaceutical Research 8.4 (2016): 71-79. [Link]
- "Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- "An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
- "New Catalysts Enable Greener Ester Synthesis." Lab Manager. [Link]
- "Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid C
- "CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
- "Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Bioc
- "An Overview of Current Trend in Esters Synthesis." American Institute of Chemists. [Link]
- "Heterogeneous Catalysis in Esterification Reactions - Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic C
- "Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias.
- "Phenylacetic Acid." PubChem. [Link]
- "Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
- "(a) Schematic representation of esterification of phenyl acetic acid...
- "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- "Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts.
- "Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases." Journal of the American Chemical Society. [Link]
- "(PDF) Esterification of phenyl acetic acid with p -cresol using metal cation exchanged montmorillonite nanoclay catalysts.
- "US4426536A - Synthesis of phenylacetic acid esters.
- "Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex." NIH. [Link]
- "Phenylacetic acid." Wikipedia. [Link]
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Benchmarking the yield of different Methyl 4-chlorophenylacetate synthesis protocols
Methyl 4-chlorophenylacetate is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2][3] Its structural motif is a key building block in medicinal chemistry, making the efficiency and scalability of its synthesis a critical consideration for researchers and professionals in drug development. This guide provides an in-depth comparison of common and effective protocols for the synthesis of this compound, offering a critical evaluation of their respective yields, operational complexities, and underlying chemical principles. The protocols presented herein are grounded in established literature, providing a reliable foundation for laboratory application.
Core Synthesis Strategies: An Overview
The transformation of 4-chlorophenylacetic acid to its corresponding methyl ester is most frequently accomplished via two principal pathways: direct acid-catalyzed esterification (Fischer Esterification) and Williamson ether synthesis-analogous alkylation of the carboxylate. Each approach carries its own set of advantages and considerations, which we will explore in detail.
Protocol 1: Classic Fischer Esterification with Sulfuric Acid Catalysis
The Fischer esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5][6] This equilibrium-driven process is typically pushed towards the product by using an excess of the alcohol or by removing water as it is formed.[5][6][7]
Mechanistic Insight: The Role of the Acid Catalyst
The mechanism of the Fischer esterification, a reversible process, is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄).[6][7] This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the alcohol (methanol). The subsequent tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule and deprotonation to yield the final ester product and regenerate the acid catalyst.[4][6][7]
Caption: Mechanism of Fischer Esterification.
Experimental Protocol
This procedure is adapted from a high-yield synthesis reported in the literature.[8]
Materials:
-
4-chlorophenylacetic acid
-
Methanol
-
1,2-dichloroethane
-
Concentrated sulfuric acid
-
Aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 100 g (0.59 mol) of 4-chlorophenylacetic acid in 165 ml of 1,2-dichloroethane and 96 ml (2.4 mol) of methanol.
-
Carefully add 2.75 ml of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into an aqueous sodium bicarbonate solution and stir to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
Yield: This protocol has been reported to yield 102 g (94%) of this compound.[8]
Workflow Diagram
Caption: SN2 Carboxylate Alkylation Mechanism.
Experimental Protocol
This protocol is based on a reported synthesis with a very high yield. [1] Materials:
-
4-chlorophenylacetic acid
-
Methyl iodide
-
Potassium carbonate
-
Acetone
Procedure:
-
To a solution of 4-chlorophenylacetic acid in acetone, add potassium carbonate.
-
Add methyl iodide to the mixture.
-
Heat the reaction mixture at 60 °C with stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure to yield the product.
Yield: This method is reported to have a yield of 100.0%. [1]
Workflow Diagram
Caption: SN2 Alkylation Experimental Workflow.
Comparative Analysis
| Parameter | Protocol 1: Fischer Esterification | Protocol 2: Alkylation with Methyl Iodide |
| Reported Yield | 94% [8] | 100% [1] |
| Catalyst/Base | Concentrated Sulfuric Acid (H₂SO₄) | Potassium Carbonate (K₂CO₃) |
| Primary Reagents | 4-chlorophenylacetic acid, Methanol | 4-chlorophenylacetic acid, Methyl Iodide |
| Solvent | 1,2-dichloroethane, Methanol | Acetone |
| Reaction Temp. | Reflux | 60 °C |
| Reaction Time | 6 hours | Not specified, requires monitoring |
| Workup | Neutralization, Extraction, Drying | Filtration, Evaporation |
| Byproducts | Water | Potassium Iodide, Potassium Bicarbonate |
Discussion and Recommendations
Protocol 1 (Fischer Esterification): This method is a classic, robust, and cost-effective approach. The use of inexpensive reagents like sulfuric acid and methanol makes it highly suitable for large-scale synthesis. The 94% yield is excellent for a reversible reaction. However, the use of concentrated sulfuric acid requires careful handling, and the aqueous workup adds extra steps to the overall process. The 6-hour reflux time is also a consideration for time-sensitive applications.
Protocol 2 (Alkylation with Methyl Iodide): This protocol offers a potentially quantitative yield and a simpler, non-aqueous workup. The reaction conditions are milder than the reflux required for the Fischer esterification. This method is advantageous as it is not an equilibrium process, thus driving the reaction to completion. However, methyl iodide is a more expensive and toxic reagent compared to methanol. The use of potassium carbonate is generally safer than concentrated sulfuric acid. This protocol would be highly advantageous for smaller-scale syntheses where maximizing yield is the primary objective.
The choice between these two protocols will ultimately depend on the specific needs of the researcher or organization. For large-scale, cost-driven production, the Fischer Esterification (Protocol 1) remains a highly viable and economical option. For applications where the highest possible yield is paramount and the scale of the reaction is smaller, the Alkylation with Methyl Iodide (Protocol 2) presents a compelling alternative with a simpler workup procedure.
It is always recommended to perform a small-scale trial to optimize the reaction conditions for your specific laboratory setup and reagent purity.
References
- PrepChem.com. Synthesis of methyl (4-chlorophenyl)acetate.
- LookChem. This compound.
- Chemistry LibreTexts. Fischer Esterification. (2023-01-22).
- Organic Chemistry Portal. Fischer Esterification.
- Master Organic Chemistry. Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16).
- Sihauli Chemicals Private Limited. Methyl-4-Chloro Phenyl Acetate Manufacturer & Exporter from India.
- UCHEM. Hot sales this compound CAS:52449-43-1 with good price.
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- 3. myuchem.com [myuchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Phenylacetate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of phenylacetate is critical. Phenylacetate is an endogenous metabolite and a key biomarker in various physiological and pathological states, including certain metabolic disorders and as a therapeutic drug itself.[1][2][3] The choice of analytical methodology is paramount to ensure data integrity and regulatory compliance. This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques for phenylacetate analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, empowering you to make informed decisions for your specific analytical challenges. We will delve into the core principles of each technique, present detailed experimental protocols, and establish a framework for robust cross-validation in line with regulatory expectations.
The Analytical Challenge: Phenylacetate
Phenylacetic acid (PAA) is a carboxylic acid that presents unique analytical considerations. Its polarity and relatively low volatility can influence the choice of chromatographic technique. In biological matrices, PAA is often conjugated, necessitating a hydrolysis step for the determination of total PAA.[4][5] The concentration of PAA can vary significantly, requiring analytical methods with a wide dynamic range and high sensitivity.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Phenylacetate Analysis
HPLC is a cornerstone technique in many analytical laboratories, particularly for non-volatile or thermally labile compounds. For phenylacetate, reversed-phase HPLC with UV detection is a common and effective approach.[4][5][6][7]
Principle of HPLC Analysis for Phenylacetate
In reversed-phase HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. Phenylacetate, being moderately polar, will partition between the stationary and mobile phases. By carefully controlling the mobile phase composition (e.g., the ratio of aqueous buffer to an organic modifier like acetonitrile), the retention of phenylacetate on the column can be modulated to achieve separation from other matrix components.[4][6] Detection is often accomplished using a UV detector, as the phenyl group in phenylacetate absorbs UV light, typically around 210 nm.[4][5][7]
Experimental Protocol: HPLC-UV Analysis of Phenylacetate in Human Plasma
This protocol outlines a typical workflow for the determination of total phenylacetate in human plasma.
1. Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Precipitate proteins by adding 200 µL of 0.4 N perchloric acid.[7]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
For total phenylacetate determination, acid hydrolysis is required to cleave any conjugates. Add 1.5 N HCl and heat at 100°C for at least one hour.[4][5][7]
-
After cooling, perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., diethyl ether or benzene).[4][5][7]
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.[4]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: An isocratic mixture of a buffer (e.g., 0.01 M sodium acetate) and an organic solvent (e.g., acetonitrile) at a specific ratio (e.g., 94:6 v/v), with the pH adjusted to around 4.8.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.[4]
Visualizing the HPLC Workflow
Caption: Workflow for HPLC-UV analysis of phenylacetate.
Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Specific and Sensitive Alternative
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a carboxylic acid like phenylacetate, a derivatization step is typically required to increase its volatility and improve chromatographic performance.[8][9][10]
Principle of GC-MS Analysis for Phenylacetate
In GC, compounds are separated based on their boiling points and interactions with a stationary phase in a long, narrow column. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. This high degree of specificity makes GC-MS an excellent confirmatory technique.
The key to successful GC-MS analysis of phenylacetate lies in the derivatization step. Silylation is a common approach, where an active hydrogen in the carboxylic acid group is replaced with a silyl group (e.g., trimethylsilyl or tert-butyldimethylsilyl), making the molecule more volatile and less polar.[11][12]
Experimental Protocol: GC-MS Analysis of Phenylacetate in Human Plasma
1. Sample Preparation (including Derivatization):
-
Follow the same initial steps as the HPLC protocol for plasma sample preparation: addition of an internal standard (a deuterated analog of phenylacetate is ideal for MS analysis), protein precipitation, acid hydrolysis, and liquid-liquid extraction.[2]
-
After evaporating the organic solvent, the derivatization reaction is performed.
-
Add a derivatizing reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a suitable solvent (e.g., pyridine or acetonitrile).[11]
-
Heat the mixture (e.g., at 60-80°C) for a specific time (e.g., 30-60 minutes) to ensure complete derivatization.[11]
-
The derivatized sample is then ready for injection into the GC-MS system.
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. For example, start at a lower temperature, ramp up to a higher temperature, and hold.
-
Injector: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Ionization: Electron Ionization (EI) at 70 eV.
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS analysis of phenylacetate.
Cross-Validation: Ensuring Method Comparability
When two different analytical methods are used to measure the same analyte, especially in a regulated environment, a cross-validation study is essential to demonstrate that the methods provide comparable results.[13] This is crucial when, for example, transitioning from an older method to a new one, or when samples are analyzed at different sites using different techniques. The principles of analytical method validation are outlined in the ICH Q2(R1) guideline.[14][15][16]
Key Cross-Validation Parameters
The cross-validation process should be governed by a pre-approved protocol and should assess the following parameters:
-
Specificity/Selectivity: The ability of each method to differentiate and quantify the analyte in the presence of other components in the sample matrix. For GC-MS, this is inherently high due to the mass-selective detector. For HPLC-UV, it relies on chromatographic separation.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing quality control (QC) samples at different concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at different levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Visualizing the Cross-Validation Process
Caption: Logical flow of the cross-validation process.
Performance Comparison: HPLC vs. GC-MS for Phenylacetate Analysis
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis. Below is a summary of their performance characteristics for phenylacetate analysis.
| Parameter | HPLC-UV | GC-MS | Rationale & Justification |
| Specificity | Good | Excellent | GC-MS provides structural information, making it highly specific. HPLC-UV relies on chromatographic resolution, which can be susceptible to co-eluting interferences. |
| Sensitivity (LOQ) | Moderate (ng/mL range) | High (pg/mL range) | GC-MS, especially in SIM mode, is generally more sensitive than UV detection. |
| Throughput | High | Moderate | The derivatization step in the GC-MS workflow adds time to the sample preparation process. |
| Cost (Instrument & Consumables) | Lower | Higher | GC-MS systems are more expensive to purchase and maintain. |
| Robustness | High | Moderate | The derivatization step in GC-MS can be a source of variability if not well-controlled. HPLC methods are often more rugged for routine analysis. |
| Ease of Use | Relatively Simple | More Complex | The operation and data interpretation for GC-MS typically require a more experienced analyst. |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are viable techniques for the analysis of phenylacetate.
-
HPLC-UV is a robust, cost-effective, and high-throughput method that is well-suited for routine analysis in a quality control setting where high sensitivity is not the primary requirement. Its simplicity makes it an attractive option for laboratories with high sample loads.
-
GC-MS offers superior specificity and sensitivity, making it the method of choice for applications requiring low detection limits, such as in pharmacokinetic studies or for the analysis of complex biological matrices where interferences are a concern. It also serves as an excellent confirmatory technique.
A thorough cross-validation is imperative when data from both methods are to be compared or used interchangeably. The validation should be conducted in accordance with established regulatory guidelines to ensure data integrity and comparability.[13][14][15][16] By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and validate the most appropriate method for their phenylacetate analysis needs.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Griesemann E, Bouquet S, Perault MC, Favreliere S, Barrier L, Vandel B. Simple HPLC Method for Routine Determination of Urinary Phenylacetic Acid Excretion.
- Quality Guidelines - ICH.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Separation of Phenylacetic acid on Newcrom R1 HPLC column - SIELC Technologies.
- Manchi AKS, Shetty ASK, Satyanarayan ND. A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in Pharmaceutical Formulations. Manipal Journal of Pharmaceutical Sciences. 2020;6(1):20-26.
- Derivatization reaction of phenol to phenyl acetate - ResearchGate.
- Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed.
- Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed.
- A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed.
- Simple HPLC Method for Routine Determination of Urinary Phenylacetic Acid Excretion: Journal of Liquid Chromatography: Vol 16, No 3.
- Bioanalytical Method Validation - Guidance for Industry | FDA.
- Acids: Derivatization for GC Analysis.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
- GCMS analysis of authentic phenylacetaldehyde and MtAAS/CaAAS... - ResearchGate.
- Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed.
- FDA Signals a New Approach for Analytical Method Validation - ResearchGate.
- Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS - Analytical Methods (RSC Publishing).
- Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry - ResearchGate.
- FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy.
- Q2(R2) Validation of Analytical Procedures - FDA.
- Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - ResearchGate.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace.
- Bulletin 909A Guide to Derivatiz
- Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209).
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Comparative efficacy of purification techniques for Methyl 4-chlorophenylacetate
A Comparative Guide to the Purification of Methyl 4-chlorophenylacetate
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is paramount. This compound, a key building block in the synthesis of various organic compounds including the pharmaceutical Lorcaserin, is no exception.[1][2] Achieving high purity of this compound is critical for ensuring the efficacy and safety of the final product. This guide provides a comparative analysis of common laboratory techniques for the purification of this compound: recrystallization, column chromatography, and distillation. We will delve into the mechanistic principles of each method, provide detailed experimental protocols, and present a comparative analysis of their efficacy based on typical experimental outcomes.
This compound is a clear, slightly yellow liquid at room temperature with a boiling point of 115 °C at 6 mmHg.[3][4] It is typically synthesized via the Fischer esterification of 4-chlorophenylacetic acid with methanol, catalyzed by an acid such as sulfuric acid.[1][5] The crude product from this synthesis often contains unreacted starting materials, by-products, and residual catalyst, necessitating a robust purification strategy.
Recrystallization: The Classic Approach for Solid Impurities
Recrystallization is a fundamental technique for purifying solid compounds.[6] Although this compound is a liquid at room temperature, this method can be adapted if the crude product is a solid due to impurities or if a solid derivative can be formed and subsequently reconverted. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7] An ideal solvent will dissolve the compound sparingly at low temperatures but readily at higher temperatures.[6]
Mechanistic Causality
The process begins by dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[7][8] As the solution cools slowly, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The slow cooling process is crucial as it allows for the selective incorporation of the desired molecules into the growing crystal structure, while impurities remain in the mother liquor.[9] Rapid cooling can trap impurities within the crystals, diminishing the effectiveness of the purification.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent would be one in which this compound has low solubility at room temperature but high solubility near the solvent's boiling point. For a related compound, ethanol has been shown to be effective.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[9]
-
Decoloration (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution to adsorb them.[8]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[9]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[9]
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of a solid compound by recrystallization.
Column Chromatography: High-Resolution Separation
Column chromatography is a highly versatile and widely used technique for the purification of liquid and solid organic compounds.[10][11] It operates on the principle of differential partitioning of the components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents).[10]
Mechanistic Causality
The separation is based on the different affinities of the compounds in the mixture for the stationary and mobile phases. Compounds that have a stronger affinity for the stationary phase will move down the column more slowly, while those with a higher affinity for the mobile phase will move more quickly. By carefully selecting the stationary and mobile phases, a high degree of separation can be achieved. For this compound, a non-polar to moderately polar compound, silica gel is a suitable stationary phase, and a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is an effective mobile phase.[10]
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).[10] A layer of sand is typically added to the top and bottom of the silica gel bed to prevent disturbance.[10]
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel column.[10]
-
Elution: The mobile phase (eluent) is passed through the column. Initially, a non-polar solvent like hexane can be used to elute non-polar impurities. The polarity of the eluent is then gradually increased (e.g., by adding increasing amounts of ethyl acetate to the hexane) to elute the desired compound and then any more polar impurities.[10]
-
Fraction Collection: The eluent is collected in a series of fractions.[10]
-
Analysis: Each fraction is analyzed by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine which fractions contain the purified product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed, typically by rotary evaporation, to yield the purified this compound.
Visualization of the Column Chromatography Workflow
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- 1. Methyl-4-Chloro Phenyl Acetate Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Methyl 4-chlorophenylacetate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 4-chlorophenylacetate, a crucial building block in the pharmaceutical and agrochemical industries, is no exception. This guide provides an in-depth, objective comparison of the most common synthetic pathways to this valuable compound, focusing on cost-effectiveness, scalability, and practical application. The insights provided are grounded in established chemical principles and supported by experimental data to empower you in making informed decisions for your synthetic endeavors.
Introduction: The Significance of this compound
This compound serves as a versatile precursor in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its structural motif is present in various drugs, making its efficient and economical production a topic of significant interest. This guide will dissect and evaluate the following primary synthetic routes:
-
Pathway 1: Fischer-Speier Esterification of 4-Chlorophenylacetic Acid
-
Pathway 2: Synthesis from 4-Chlorobenzyl Cyanide
-
Pathway 3: Palladium-Catalyzed Carbonylation of 4-Chlorobenzyl Chloride
We will explore the underlying chemistry, process parameters, and economic viability of each pathway to provide a holistic understanding of their respective advantages and limitations.
Pathway 1: Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a cornerstone of organic synthesis, offering a straightforward and generally high-yielding method for producing esters from carboxylic acids and alcohols.[1][2] In the context of this compound synthesis, this involves the acid-catalyzed reaction of 4-chlorophenylacetic acid with methanol.
Mechanistic Rationale
The reaction proceeds via nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester.[3] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[2]
Caption: Fischer-Speier Esterification of 4-Chlorophenylacetic Acid.
Experimental Protocol
A typical laboratory-scale synthesis is as follows:
-
To a solution of 100 g (0.59 mole) of 4-chlorophenylacetic acid in 165 ml of 1,2-dichloroethane and 96 ml (2.4 moles) of methanol, add 2.75 ml of concentrated sulfuric acid.
-
Reflux the mixture for 6 hours.
-
After cooling, pour the mixture into an aqueous sodium bicarbonate solution and stir.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
This procedure has been reported to yield approximately 102 g (94% yield) of the final product.[4]
Cost-Effectiveness Analysis
This pathway's economic viability is heavily dependent on the cost of the starting material, 4-chlorophenylacetic acid.
| Reagent/Solvent | Purity | Price (USD/kg) | Notes |
| 4-Chlorophenylacetic Acid | >98% | ~320 | Key cost driver |
| Methanol | Reagent Grade | ~10 | Used in excess |
| Sulfuric Acid | Concentrated | ~5 | Catalyst |
| 1,2-Dichloroethane | Reagent Grade | ~20 | Solvent |
Advantages:
-
High yields are achievable.[4]
-
The procedure is relatively simple and does not require specialized equipment.[1]
-
The reagents are readily available and inexpensive.
Disadvantages:
-
The cost of 4-chlorophenylacetic acid can be a significant factor in the overall cost.
-
The use of a corrosive acid catalyst requires careful handling and neutralization steps.
-
The reaction is an equilibrium process, necessitating measures to drive it to completion.[2]
Pathway 2: Synthesis from 4-Chlorobenzyl Cyanide
This two-step approach begins with the synthesis of 4-chlorobenzyl cyanide, which is then hydrolyzed to 4-chlorophenylacetic acid, followed by esterification.
Step 1: Synthesis of 4-Chlorobenzyl Cyanide
This step typically involves the nucleophilic substitution of 4-chlorobenzyl chloride with a cyanide salt, often facilitated by a phase transfer catalyst (PTC).[5]
Caption: Synthesis of 4-Chlorobenzyl Cyanide.
-
In a 2 L multi-neck flask, introduce 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water. Heat the mixture to 90 °C.
-
At 90 °C, add 644 g (4 mol) of molten 4-chlorobenzyl chloride dropwise over 1 hour.
-
Stir the mixture for an additional 2 hours.
-
After cooling to approximately 35 °C, separate the organic phase, wash with water, and fractionate to obtain 4-chlorobenzyl cyanide.
This procedure can yield up to 552 g (91% of theory) of 4-chlorobenzyl cyanide.[5]
Step 2: Hydrolysis and Esterification
The resulting 4-chlorobenzyl cyanide is then hydrolyzed to 4-chlorophenylacetic acid, typically under acidic or basic conditions.[6][7] The resulting carboxylic acid can then be esterified as described in Pathway 1.
Cost-Effectiveness Analysis
This pathway's cost is distributed across two main steps.
| Reagent | Purity | Price (USD/kg) | Notes |
| 4-Chlorobenzyl Chloride | >98% | ~42-80 | Starting material |
| Sodium Cyanide | Reagent Grade | ~193 | Highly toxic |
| Tributylbenzylammonium chloride | Catalyst | Varies | Phase Transfer Catalyst |
Advantages:
-
Starts from a potentially cheaper raw material, 4-chlorobenzyl chloride, compared to 4-chlorophenylacetic acid.
-
The synthesis of the cyanide intermediate is high-yielding.[5]
Disadvantages:
-
This is a two-step process, which can increase processing time and cost.
-
The use of highly toxic sodium cyanide requires stringent safety precautions and waste disposal protocols.
-
The hydrolysis step can sometimes be sluggish and may require harsh conditions.[7]
Pathway 3: Palladium-Catalyzed Carbonylation
A more modern and atom-economical approach involves the direct carbonylation of 4-chlorobenzyl chloride using carbon monoxide in the presence of a palladium catalyst.[8][9]
Mechanistic Rationale
This reaction typically proceeds through a catalytic cycle involving:
-
Oxidative addition of the palladium(0) catalyst to the 4-chlorobenzyl chloride.
-
Insertion of carbon monoxide into the palladium-carbon bond.
-
Nucleophilic attack by methanol on the resulting acyl-palladium complex.
-
Reductive elimination to yield the final ester and regenerate the palladium(0) catalyst.
Caption: Palladium-Catalyzed Carbonylation of 4-Chlorobenzyl Chloride.
Experimental Protocol Considerations
-
Catalyst: A palladium source such as Pd(OAc)₂, PdCl₂, or Pd/C, often with a phosphine ligand.[9][10]
-
Solvent: An inert solvent like toluene or an excess of methanol.
-
Base: A non-nucleophilic base to neutralize the HCl generated.
-
Conditions: Elevated temperature and pressure of carbon monoxide.[9]
Cost-Effectiveness Analysis
This route presents a different cost structure, with the catalyst and equipment being significant factors.
| Item | Price (USD) | Notes |
| 10% Palladium on Carbon (25g) | ~743 | Catalyst cost is a major consideration.[11] |
| High-Pressure Reactor (5L) | ~2,000 - 5,830 | Significant capital investment.[12][13] |
| Carbon Monoxide | Varies | Gaseous reagent, requires specialized handling. |
Advantages:
-
High atom economy, as it directly incorporates the carbonyl group.[9]
-
Avoids the use of highly toxic cyanides.
-
Can be a one-step process from a readily available starting material.
Disadvantages:
-
The high cost of palladium catalysts can be prohibitive, although catalyst recycling is often possible.[9]
-
Requires specialized high-pressure equipment, representing a significant capital investment.[14][15]
-
Carbon monoxide is a toxic and flammable gas that requires careful handling.
-
Catalyst deactivation can be an issue.[9]
Comparative Summary and Conclusion
| Feature | Fischer-Speier Esterification | Synthesis from 4-Chlorobenzyl Cyanide | Palladium-Catalyzed Carbonylation |
| Starting Material Cost | Moderate to High | Low to Moderate | Low to Moderate |
| Number of Steps | 1 | 2 | 1 |
| Yield | High | High (for cyanide formation) | Generally Good |
| Reagent Toxicity | Moderate (corrosive acid) | High (cyanide) | High (CO gas) |
| Equipment | Standard glassware | Standard glassware | High-pressure reactor |
| Catalyst Cost | Low | Moderate (PTC) | High (Palladium) |
| Scalability | Excellent | Good | Good, with capital investment |
Recommendation for Researchers and Drug Development Professionals:
The most cost-effective synthetic pathway to this compound is highly dependent on the scale of production, available equipment, and safety infrastructure.
-
For laboratory-scale synthesis and initial process development , the Fischer-Speier esterification (Pathway 1) is often the most practical choice due to its simplicity, high yields, and use of standard laboratory equipment. The primary consideration is the procurement of 4-chlorophenylacetic acid at a reasonable price.
-
For larger-scale industrial production where cost-minimization is critical , the synthesis from 4-chlorobenzyl chloride via the cyanide intermediate (Pathway 2) becomes more attractive. Although it involves an additional step and the handling of a highly toxic reagent, the lower cost of the starting material can lead to significant overall savings. This route necessitates robust safety protocols and waste management systems.
-
The palladium-catalyzed carbonylation (Pathway 3) represents a more modern and "greener" alternative in terms of atom economy. However, the high initial investment for the catalyst and high-pressure equipment makes it more suitable for well-established, large-scale manufacturing processes where the long-term benefits of a more efficient and cyanide-free process can offset the upfront costs. Continuous process improvements and catalyst recycling are key to making this route economically competitive.
Ultimately, the optimal choice requires a thorough techno-economic analysis tailored to your specific manufacturing context. This guide provides the foundational knowledge and comparative data to initiate such an evaluation.
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A Senior Application Scientist's Guide to the In-Silico Evaluation of Methyl 4-chlorophenylacetate Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the journey from a hit compound to a viable drug candidate is a multi-parameter optimization challenge.[1][2] The immense chemical space and the complex biological landscape necessitate tools that can intelligently filter and prioritize candidates before committing to costly and time-consuming synthesis and experimental testing.[2] This is where in silico—or computational—methods become indispensable, offering a powerful lens to predict the properties of novel chemical entities.[3][4]
This guide provides a comparative framework for the in silico prediction of critical physicochemical, biological, and safety properties of analogs based on the Methyl 4-chlorophenylacetate scaffold. We will move beyond a simple listing of methods to explain the causality behind these computational experiments, demonstrating how to build a self-validating predictive dossier on a series of compounds to make informed decisions in a drug discovery pipeline.
Pillar 1: Predicting Physicochemical and 'Drug-Like' Properties with QSPR
The journey of a drug through the body is fundamentally governed by its physicochemical properties.[5] Before assessing biological activity, we must first determine if an analog has the potential to be 'drug-like'. Quantitative Structure-Property Relationship (QSPR) models provide a robust, validated method for this initial screening.[6][7] The core principle is that the chemical structure dictates its properties; by calculating numerical descriptors of that structure, we can build mathematical models to predict properties for which experimental data is unavailable.[5][7]
Key Physicochemical Properties of Interest
For any potential therapeutic agent, several key properties are critical for its behavior and fate in a biological system:
-
Lipophilicity (logP): The octanol-water partition coefficient is a measure of a compound's oiliness or greasiness. It critically influences membrane permeability and absorption.[5]
-
Aqueous Solubility (logS): A compound must have sufficient solubility to be absorbed and distributed in the aqueous environment of the body.[5]
-
Boiling and Melting Points (BP, MP): These properties are important for characterizing the physical state and stability of a compound.[7]
-
Dissociation Constant (pKa): This determines the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.[6]
Experimental Protocol: QSPR Modeling Workflow
The following protocol outlines a typical workflow for developing a QSPR model to predict a property like logP for a set of this compound analogs.
-
Data Curation & Structure Preparation:
-
Assemble a training set of diverse but related compounds with known, high-quality experimental logP values. Public databases like ChEMBL or PubChem are excellent sources.[8][9]
-
Draw the 2D structures of the this compound analogs to be predicted. Ensure consistent, standardized representation (e.g., SMILES format).
-
-
Molecular Descriptor Calculation:
-
Rationale: To build a mathematical model, the chemical structures must be converted into numerical values, or "descriptors." These can represent topological, geometric, electronic, or constitutional features of the molecule.
-
Execution: Utilize open-source software like PaDEL-Descriptor to calculate a wide range of molecular descriptors for both the training set and the new analogs.[10]
-
-
Model Generation and Validation:
-
Rationale: The goal is to find a statistically significant correlation between a subset of descriptors and the experimental property (logP). Multiple Linear Regression (MLR) is a straightforward starting point, while machine learning methods like Random Forest can capture more complex, non-linear relationships.[7][11][12]
-
Execution:
-
Use a statistical environment (e.g., R, Python with scikit-learn) to build the regression model using the training set data.
-
Crucial Validation: The model's predictive power must be rigorously validated.[13] This involves:
-
Internal Validation (Cross-Validation): The training set is repeatedly split into smaller subsets for training and internal testing to check for robustness.
-
External Validation: The model is used to predict the logP of a separate test set of compounds it has never "seen" before. The coefficient of determination (R²) between predicted and experimental values is a key metric of performance.[10]
-
-
-
-
Prediction for Novel Analogs:
-
Once a validated QSPR model is established, apply it to the calculated descriptors for the new this compound analogs to predict their logP values.
-
Caption: A typical workflow for Quantitative Structure-Property Relationship (QSPR) modeling.
Comparative Data: Predicted Physicochemical Properties
The table below presents hypothetical QSPR prediction data for a series of this compound analogs, where R represents different substituents on the phenyl ring.
| Analog ID | R-Group | Predicted logP | Predicted logS (mol/L) | Predicted pKa |
| MCPA-01 | -H (Parent) | 2.55 | -3.10 | N/A |
| MCPA-02 | 4-OCH₃ | 2.60 | -3.25 | N/A |
| MCPA-03 | 4-NO₂ | 2.40 | -3.80 | N/A |
| MCPA-04 | 4-COOH | 2.15 | -2.95 | 4.15 |
| MCPA-05 | 4-NH₂ | 1.90 | -2.50 | 4.80 |
This table allows for a direct comparison, highlighting, for example, how adding a carboxylic acid group (MCPA-04) is predicted to decrease lipophilicity and introduce an acidic center, which will have profound implications for its absorption and distribution.
Pillar 2: Predicting Biological Activity with QSAR and Molecular Docking
Once an analog is deemed to have favorable physicochemical properties, the next critical question is its potential efficacy. We can computationally predict biological activity using two complementary approaches: ligand-based (QSAR) and structure-based (molecular docking).
Quantitative Structure-Activity Relationships (QSAR)
Analogous to QSPR, QSAR models correlate molecular descriptors with a measured biological endpoint, such as the half-maximal inhibitory concentration (IC₅₀).[14][15] This approach is powerful when a set of active and inactive molecules is known for a specific biological target, but the 3D structure of the target is unavailable.[16] The workflow is nearly identical to the QSPR protocol, substituting the physicochemical property with biological activity data.
Molecular Docking: A Structure-Based Approach
When a high-resolution 3D structure of the biological target (e.g., an enzyme or receptor) is available, molecular docking becomes the method of choice.[16] This technique computationally places the analog (the "ligand") into the binding site of the target protein and calculates a "docking score," which estimates the binding affinity.[17] More importantly, it provides a visual model of the binding mode, revealing key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. This mechanistic insight is invaluable for rational drug design.[18][19]
Experimental Protocol: Molecular Docking Workflow
-
Target and Ligand Preparation:
-
Target: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligands: Generate the 3D structures of the this compound analogs. Perform energy minimization to achieve a low-energy, stable conformation.
-
-
Define the Binding Site:
-
Rationale: The docking algorithm needs to know where to place the ligand. The binding site (or "active site") is typically identified from a co-crystallized known inhibitor or predicted using pocket-finding algorithms.
-
Execution: Define a grid box that encompasses the entire binding pocket on the target protein.
-
-
Docking Simulation:
-
Rationale: The software systematically explores thousands of possible orientations and conformations of the ligand within the binding site, scoring each one.
-
Execution: Use docking software such as AutoDock or the Schrödinger Suite to perform the simulation.[20] The output is a set of "poses" for each ligand, ranked by their docking score.
-
-
Post-Docking Analysis:
-
Analyze the top-ranked pose for each analog. Visualize the protein-ligand complex to identify specific amino acid residues involved in binding.
-
Compare the binding modes and scores across the analog series to build a structure-activity relationship. For example, does adding a hydrogen bond donor improve the docking score?[17]
-
Caption: The workflow for a structure-based molecular docking experiment.
Comparative Data: Predicted Biological Activity
Assuming a hypothetical kinase target, the table below compares the docking performance of the analog series.
| Analog ID | R-Group | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
| MCPA-01 | -H | -6.8 | Leu244, Val298 | 1 |
| MCPA-02 | 4-OCH₃ | -7.1 | Leu244, Val298, Thr315 | 1 |
| MCPA-03 | 4-NO₂ | -7.5 | Leu244, Val298, Asp381 | 2 |
| MCPA-04 | 4-COOH | -8.2 | Leu244, Val298, Asp381, Lys220 | 3 |
| MCPA-05 | 4-NH₂ | -7.9 | Leu244, Val298, Asp381 | 2 |
This analysis immediately suggests that analogs with hydrogen bond donating/accepting groups at the R-position (MCPA-03, -04, -05) have superior predicted binding affinity to the parent compound. Specifically, MCPA-04, with its carboxylic acid group, shows the best docking score, forming three predicted hydrogen bonds, making it a high-priority candidate for synthesis.
Pillar 3: Predicting ADMET for Safety and Viability
A compound that is potent but unsafe is not a drug. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is arguably the most critical in silico step for reducing late-stage attrition.[21][22] Many drug candidates fail in clinical trials due to poor pharmacokinetics or unforeseen toxicity.[21]
Key ADMET Properties of Interest
-
Absorption: Prediction of Human Intestinal Absorption (HIA) and Caco-2 cell permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration is critical for CNS targets but undesirable for peripherally acting drugs.
-
Metabolism: Inhibition of key Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, 2D6) is a major cause of drug-drug interactions.[23]
-
Toxicity: Predictions for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity are common flags for terminating a compound's development.[24][25]
Experimental Protocol: ADMET Prediction Workflow
ADMET prediction generally relies on a suite of pre-built, validated models, often housed in commercial software packages or free web servers like admetSAR or SwissADME.
-
Structure Input: Provide the chemical structures of the analogs, typically in SMILES format.
-
Model Selection: Choose the relevant ADMET endpoints to predict.
-
Execution: The platform runs the input structures through its library of QSAR and rule-based models.[26][27]
-
Result Interpretation: The output is typically a series of qualitative (e.g., "High" or "Low" absorption; "Inhibitor" or "Non-inhibitor") and quantitative (e.g., probability scores) predictions. The system may also flag "structural alerts"—specific chemical fragments known to be associated with toxicity.[24]
Caption: Using a computational platform to predict a suite of ADMET properties.
Comparative Data: Predicted ADMET Profiles
The following table provides a summary of key ADMET predictions for the analog series.
| Analog ID | HIA | BBB Permeant | CYP2D6 Inhibitor | hERG Inhibitor | Ames Toxicity |
| MCPA-01 | High | Yes | No | No | No |
| MCPA-02 | High | Yes | No | No | No |
| MCPA-03 | High | No | Yes | Yes | Yes |
| MCPA-04 | Med | No | No | No | No |
| MCPA-05 | High | No | No | No | No |
Synthesizing the Data: A Holistic Comparison for Decision-Making
The true power of this multi-pillar approach lies in integrating the data to make a holistic assessment. No single property determines success. A researcher must weigh the predicted efficacy against the predicted liabilities.
| Analog ID | Predicted Activity (Docking Score) | Key Physicochemical Feature | Overall ADMET Risk | Recommendation |
| MCPA-01 | -6.8 (Baseline) | Lipophilic, BBB+ | Low | Low Priority (Low Potency) |
| MCPA-02 | -7.1 (Slight Improvement) | Lipophilic, BBB+ | Low | Low Priority (Low Potency) |
| MCPA-03 | -7.5 (Good) | Polar nitro group | High (hERG, Ames, CYP) | Terminate (High Safety Risk) |
| MCPA-04 | -8.2 (Excellent) | Acidic, BBB- | Low | High Priority for Synthesis |
| MCPA-05 | -7.9 (Very Good) | Basic, BBB- | Low | Secondary Priority |
Causality and Final Recommendation:
The integrated analysis clearly demonstrates the decision-making process.
-
MCPA-03 , despite its good predicted activity, is immediately flagged for termination due to multiple, severe toxicity warnings. The nitroaromatic group is a well-known structural alert for mutagenicity. This prediction saves significant resources by preventing the synthesis of a doomed compound.
-
MCPA-04 emerges as the standout candidate. It has the best-predicted binding affinity, and the carboxylic acid group that contributes to this strong binding also favorably reduces its lipophilicity and prevents it from crossing the blood-brain barrier (assuming a non-CNS target). Its ADMET profile is clean.
-
MCPA-05 is a viable backup candidate, showing good predicted potency and a safe profile.
This guide illustrates a logical, evidence-based workflow for using in silico tools to compare and prioritize analogs. By integrating predictions of physicochemical, biological, and ADMET properties, researchers can focus their synthetic efforts on compounds with the highest probability of success, embodying the principles of modern, efficient drug discovery. The next, essential step is to synthesize MCPA-04 and MCPA-05 and validate these computational hypotheses with rigorous experimental testing.
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Comparison of the biological effects of different isomers of chlorophenylacetic acid
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Isomerism in Biological Activity
Chlorophenylacetic acid, a halogenated derivative of phenylacetic acid, exists as three distinct positional isomers: 2-chlorophenylacetic acid (2-CPA), 3-chlorophenylacetic acid (3-CPA), and 4-chlorophenylacetic acid (4-CPA). The location of the chlorine atom on the aromatic ring dramatically influences the molecule's electronic distribution, lipophilicity, and steric properties. These physicochemical differences, in turn, dictate the molecule's interaction with biological targets, leading to unique metabolic fates and divergent biological effects. Understanding these isomeric differences is paramount for applications ranging from pharmaceutical development to environmental risk assessment.
Distinct Biological Profiles of Chlorophenylacetic Acid Isomers
The available scientific literature indicates that the three isomers of chlorophenylacetic acid possess markedly different biological activities. While direct comparative studies are limited, a synthesis of individual research findings allows for a clear differentiation of their primary effects.
4-Chlorophenylacetic Acid (4-CPA): An Aromatase Inhibitor with Anticancer Potential
The most extensively studied of the three isomers, 4-chlorophenylacetic acid, has emerged as a potent aromatase inhibitor.[1] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone of therapy for estrogen-sensitive breast cancer.[2][3] In vitro studies have demonstrated that 4-CPA can effectively suppress estrogen-induced mammary tumorigenesis.[1] This anti-estrogenic activity suggests its potential as a novel therapeutic agent for the prevention and treatment of hormone-dependent cancers.[4]
2-Chlorophenylacetic Acid (2-CPA): Antimicrobial and Anti-inflammatory Properties
In contrast to the anti-cancer potential of its para-isomer, 2-chlorophenylacetic acid exhibits notable antimicrobial and anti-inflammatory activities. Its antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms. The chlorine atom in the ortho position is thought to interact with the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and cell death. This mechanism makes 2-CPA a compound of interest for the development of topical antibacterial agents. Additionally, 2-CPA has demonstrated anti-inflammatory effects, suggesting its potential utility in treating inflammatory conditions.
3-Chlorophenylacetic Acid (3-CPA): Limited Data and Potential for Irritancy
Scientific data on the specific biological activities of 3-chlorophenylacetic acid are considerably more limited compared to its ortho and para counterparts. The primary available information pertains to its hazard classifications, which indicate that it is a skin and eye irritant and may cause respiratory irritation.[2] Further research is needed to fully elucidate the pharmacological and toxicological profile of this isomer.
Comparative Overview of Biological Effects
To facilitate a clear comparison, the following table summarizes the known biological effects of the three chlorophenylacetic acid isomers based on available data.
| Biological Effect | 2-Chlorophenylacetic Acid (2-CPA) | 3-Chlorophenylacetic Acid (3-CPA) | 4-Chlorophenylacetic Acid (4-CPA) |
| Primary Activity | Antimicrobial, Anti-inflammatory | Irritant (skin, eye, respiratory) | Aromatase inhibitor, Anticancer |
| Mechanism of Action | Disrupts microbial cell membranes | Not well-characterized | Inhibits estrogen biosynthesis |
| Potential Applications | Topical antibacterial agents, Anti-inflammatory drugs | Limited due to irritancy | Treatment of estrogen-sensitive cancers |
Experimental Protocols for Assessing Biological Activity
The following sections provide standardized experimental protocols for evaluating the key biological activities of chlorophenylacetic acid isomers.
Protocol 1: In Vitro Aromatase Inhibition Assay
This assay is crucial for quantifying the potential of a compound to inhibit estrogen synthesis.
Objective: To determine the half-maximal inhibitory concentration (IC50) of chlorophenylacetic acid isomers against human aromatase.
Materials:
-
Human placental microsomes or recombinant human aromatase
-
[1β-³H]-Androst-4-ene-3,17-dione (substrate)
-
NADPH
-
Test compounds (2-CPA, 3-CPA, 4-CPA) dissolved in a suitable solvent (e.g., DMSO)
-
Letrozole or anastrozole (positive control)
-
Phosphate buffer (pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and human aromatase in a microtiter plate.
-
Add varying concentrations of the test compounds and the positive control to the wells.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., chloroform).
-
Extract the tritiated water produced during the reaction.
-
Measure the radioactivity of the aqueous phase using a scintillation counter.
-
Calculate the percentage of aromatase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for Aromatase Inhibition Assay
Caption: Workflow for the in vitro aromatase inhibition assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of a substance that prevents the visible growth of a microorganism.
Objective: To determine the MIC of chlorophenylacetic acid isomers against various bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds (2-CPA, 3-CPA, 4-CPA)
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial dilutions of the test compounds and positive controls in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Mammalian and Microbial Metabolism: A Comparative Perspective
The metabolic fate of chlorophenylacetic acid isomers is a critical determinant of their biological activity and toxicity. While comprehensive data on the mammalian metabolism of all three isomers are not available, studies on related compounds and microbial degradation pathways offer valuable insights.
Mammalian Metabolism
Studies on the closely related compound 2,4-dichlorophenoxyacetic acid (2,4-D) reveal significant species-dependent differences in metabolism. In rats, 2,4-D is largely excreted unchanged, while in dogs, it undergoes extensive conjugation with taurine, serine, glycine, glutamic acid, and cysteine, as well as sulfation and glucuronidation.[5] This suggests that chlorophenylacetic acid isomers may also be subject to Phase II conjugation reactions in mammals. The specific metabolic pathways for each isomer in humans require further investigation to fully assess their pharmacokinetic and toxicological profiles.
Microbial Degradation
In contrast to the limited data on mammalian metabolism, the microbial degradation of chlorophenylacetic acids has been more extensively studied, particularly for environmental remediation purposes. Bacteria, especially species of Pseudomonas, are capable of utilizing these compounds as a carbon source. The degradation pathways typically involve hydroxylation of the aromatic ring followed by ring cleavage. For instance, the degradation of 4-CPA by Pseudomonas sp. involves the formation of hydroxylated intermediates.
Hypothesized Metabolic Pathways
Caption: Hypothesized metabolic pathways in mammals versus microbial degradation.
Genotoxicity Profile
The genotoxic potential of the chlorophenylacetic acid isomers is a critical aspect of their safety assessment. While direct comparative genotoxicity data for the three isomers are scarce, studies on related compounds provide some indications. For example, 2,4-dichlorophenoxyacetic acid (2,4-D) has been shown to induce DNA damage and increase the frequency of micronuclei in rodents after chronic exposure.[6][7][8] Given these findings, it is plausible that chlorophenylacetic acid isomers may also possess genotoxic potential, and a thorough evaluation using a battery of in vitro and in vivo assays is warranted.
Conclusion and Future Directions
The positional isomerism of chlorophenylacetic acid results in distinct and divergent biological activities. 4-Chlorophenylacetic acid shows significant promise as an aromatase inhibitor for cancer therapy, while 2-chlorophenylacetic acid exhibits potential as an antimicrobial and anti-inflammatory agent. The biological profile of 3-chlorophenylacetic acid remains largely uncharacterized, highlighting a significant knowledge gap.
Future research should focus on direct, head-to-head comparative studies of these isomers to quantify their relative potencies and toxicities. A comprehensive assessment of their cytotoxicity against a panel of cancer and non-cancer cell lines, coupled with detailed genotoxicity and in vivo toxicology studies, is essential. Furthermore, elucidation of their mammalian metabolic pathways will be crucial for understanding their pharmacokinetic profiles and potential for drug-drug interactions. Such data will be invaluable for guiding the development of new therapeutic agents and for establishing robust safety guidelines for these compounds.
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In the landscape of pharmaceutical development, the assurance of a drug product's quality, safety, and efficacy is paramount. Central to this is the rigorous control of impurities and related compounds. The analytical methods used to quantify these compounds must be not only accurate and precise within a single laboratory but also robust and reproducible across different testing sites. This guide provides an in-depth exploration of the inter-laboratory validation of analytical methods for related compounds, offering a framework for researchers, scientists, and drug development professionals to ensure the reliability and consistency of their analytical data.
The Imperative of Inter-Laboratory Validation: Beyond Single-Lab Success
While a comprehensive in-house validation establishes the performance characteristics of an analytical method, its journey doesn't end there.[1][2] Inter-laboratory validation, also known as a collaborative study or method transfer, is the crucible where a method's true robustness is tested.[3][4] The primary objective is to demonstrate that a receiving laboratory can perform an already validated method with equivalent performance to the originating laboratory.[1] This process is a regulatory expectation and a critical component of ensuring consistent product quality across different manufacturing sites or when outsourcing analytical testing to contract research organizations (CROs).[1]
The successful transfer of an analytical method provides scientific evidence that the method is reliable and consistent before it can be used in routine analysis of a product.[5] Neglecting this crucial step can lead to inconsistent results, out-of-specification (OOS) investigations, batch rejections, and delays in regulatory submissions.
Strategic Approaches to Inter-Laboratory Validation
There are several established strategies for conducting an inter-laboratory validation, the choice of which depends on factors such as the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.[1][6]
-
Comparative Testing: This is the most common approach where both the originating (sending) and receiving laboratories analyze the same set of well-characterized samples.[1][7][8] The results are then statistically compared to demonstrate equivalence.[7]
-
Co-validation: In this collaborative approach, the receiving laboratory participates in the method validation process alongside the originating laboratory.[1][6][7] This is particularly useful for new or complex methods, as it fosters a deeper understanding of the method's intricacies.[1]
-
Revalidation: The receiving laboratory performs a partial or full revalidation of the analytical method.[6][7] This is often necessary when there are significant differences in equipment or when the method is being transferred to a laboratory with less experience.[6]
-
Transfer Waiver: In certain situations, a formal transfer study may be waived. This is typically justified when the receiving laboratory is already proficient in the analytical technique and the method is simple and well-understood. However, a strong scientific justification is required.[7][8]
This guide will focus on the comparative testing approach, as it provides a robust and widely accepted framework for demonstrating method equivalency.
The Inter-Laboratory Validation Workflow: A Step-by-Step Guide
A successful inter-laboratory validation is a meticulously planned and executed process. The following workflow outlines the critical stages, from initial planning to final reporting.
Caption: Workflow for Inter-Laboratory Validation.
Phase 1: Meticulous Planning and a Robust Protocol
Thorough planning is the bedrock of a successful inter-laboratory validation.[9] A well-defined protocol acts as the blueprint for the entire study, ensuring that both laboratories are aligned on the objectives, procedures, and acceptance criteria.
Key Elements of the Validation Protocol:
-
Objective and Scope: Clearly state the purpose of the study and the specific analytical method being validated.[9]
-
Responsibilities: Define the roles and responsibilities of both the sending and receiving laboratories.[1][9]
-
Materials and Instruments: List all critical reagents, reference standards, and equipment to be used, specifying any equivalency requirements.[8][9]
-
Analytical Procedure: Provide a detailed, step-by-step description of the analytical method.[9]
-
Experimental Design: Describe the samples to be tested (e.g., drug substance, drug product, spiked samples), the number of batches, and the number of replicate analyses.[9]
-
Acceptance Criteria: Predetermine the statistical criteria for demonstrating method equivalency.[7][9] This is a critical and often debated aspect, and the criteria should be scientifically justified based on the method's performance and the product's specifications.[9]
-
Deviation Management: Outline the process for documenting and investigating any deviations from the protocol.[9]
Phase 2: Flawless Execution and Meticulous Documentation
With an approved protocol in place, the execution phase can begin. Open communication and adherence to good documentation practices (GDP) are crucial during this stage.[8]
Experimental Protocol: Comparative Testing for a Related Compound Method (HPLC)
-
Analyst Training: The sending laboratory must ensure that the analysts at the receiving laboratory are thoroughly trained on the analytical method.[7] This may involve on-site training or detailed video demonstrations. All training activities must be documented.
-
Sample Selection and Preparation:
-
Select at least three representative batches of the drug substance or drug product.
-
If available, include samples spiked with known impurities at relevant levels (e.g., at the specification limit).
-
Ensure all samples are homogenous and stable for the duration of the study.
-
A portion of each sample is retained by the sending laboratory, while the remaining is securely shipped to the receiving laboratory under appropriate storage conditions.
-
-
Analysis:
-
Both laboratories will analyze the samples according to the approved protocol, using the specified method parameters.
-
A predetermined number of replicate injections should be performed for each sample.
-
All raw data, including chromatograms, integration parameters, and calculations, must be meticulously recorded.[9]
-
-
System Suitability Testing (SST): Before sample analysis, both laboratories must perform and meet the pre-defined SST criteria to ensure the chromatographic system is performing adequately.
Phase 3: Rigorous Data Analysis and Comprehensive Reporting
The final phase involves a thorough statistical analysis of the data to determine if the pre-defined acceptance criteria have been met.
Statistical Analysis and Acceptance Criteria:
The goal of the statistical analysis is to compare the results obtained by both laboratories and demonstrate their equivalence.[5] Common statistical tools include the F-test for comparing variances and the two one-sided t-tests (TOST) for equivalence.
| Parameter | Statistical Test | Typical Acceptance Criteria | Rationale |
| Precision (Repeatability) | F-test to compare variances of replicate injections. | The variance of the receiving lab should not be statistically significantly larger than the sending lab (p > 0.05). | Ensures that the receiving laboratory can achieve a similar level of precision as the originating laboratory. |
| Accuracy (Comparison of Means) | Student's t-test or equivalence testing (e.g., TOST). | The difference between the mean results of the two labs should be within a pre-defined acceptance range (e.g., ± 2.0%).[10] | Demonstrates that the results generated by both laboratories are statistically equivalent and there is no significant bias. |
| Intermediate Precision | ANOVA to evaluate the effects of different days, analysts, and equipment. | The overall %RSD should be within the established limits for the method (e.g., ≤ 5-10% for low-level impurities).[10][11] | Assesses the method's ruggedness under typical variations within a laboratory.[11] |
The Validation Report:
The culmination of the inter-laboratory validation study is a comprehensive report that summarizes the entire process.
Key Components of the Final Report:
-
A summary of the protocol and any deviations.
-
A detailed presentation of the results from both laboratories, including all raw data and chromatograms.[9]
-
A thorough statistical analysis of the data with a clear statement of whether the acceptance criteria were met.
-
A concluding statement on the success of the method transfer.[9]
Navigating Challenges in Inter-Laboratory Validation
Several challenges can arise during an inter-laboratory validation study. Proactive planning and open communication can help mitigate these risks.
-
Differences in Equipment: Even with the same make and model, minor differences in instrument performance can impact results.[6] It is crucial to establish and verify equipment equivalency.[1]
-
Analyst Technique and Training: Subtle variations in analytical technique can lead to discrepancies.[6] Comprehensive training and clear, unambiguous method instructions are essential.[6]
-
Sample Handling and Stability: Improper handling or storage of samples during shipment can compromise their integrity.[12] Robust sample handling procedures and stability studies are necessary.
-
Ambiguous Protocols: A poorly written protocol can lead to misinterpretation and deviations. The protocol should be clear, concise, and leave no room for ambiguity.[6]
Conclusion: A Cornerstone of Analytical Excellence
Inter-laboratory validation is not merely a regulatory hurdle but a fundamental scientific exercise that underpins the reliability and consistency of analytical data in the pharmaceutical industry. By embracing a systematic and collaborative approach, organizations can ensure that their analytical methods for related compounds are robust, transferable, and fit for their intended purpose. This, in turn, contributes to the overarching goal of delivering safe and effective medicines to patients worldwide.
References
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- U.S. Food and Drug Administration. (2023). Q2(R2)
- DATAcc. (n.d.). Statistical methodology considerations for analytical validation studies where measures have directly comparable units. [Link]
- ProPharma. (2024, June 25).
- The J. Molner Company. (2025, September 30). Best Practices for Transferring Analytical Methods. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-chlorophenylacetate
As professionals in research and development, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical reagents we employ. Methyl 4-chlorophenylacetate (CAS No. 52449-43-1), a halogenated organic compound, requires meticulous handling and disposal to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol grounded in established safety standards and chemical principles.
Hazard Identification and Immediate Safety Protocols
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified as harmful if swallowed and can cause significant irritation.[1][2][3] Adherence to proper Personal Protective Equipment (PPE) protocols is the first line of defense against accidental exposure.
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[1][2][3] |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[3] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[3] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[3] |
Required Personal Protective Equipment (PPE):
-
Chemical-Impermeable Gloves: Wear nitrile or other chemically resistant gloves to prevent skin contact.[2]
-
Safety Goggles/Face Shield: Protect eyes from splashes. Standard safety glasses are insufficient.[4]
-
Laboratory Coat: A flame-retardant lab coat should be worn to protect from contamination of personal clothing.
-
Proper Ventilation: All handling and waste consolidation should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[3][4]
The Core Principle: Halogenated Waste Segregation
The single most critical step in the proper disposal of this compound is its correct classification and segregation as a halogenated organic waste .[5][6] This is because its chemical structure contains a carbon-halogen bond (C-Cl).
Causality: Disposal facilities use different treatment processes for halogenated and non-halogenated waste streams. Halogenated compounds, when incinerated, can produce acidic gases like hydrogen chloride (HCl) and, under improper conditions, highly toxic chlorinated dioxins and furans.[4][7][8] Therefore, they require specialized incinerators equipped with afterburners and scrubber systems.[4] Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, significantly increasing disposal costs and environmental risk.[9]
The following workflow diagram illustrates the essential decision-making process for laboratory chemical waste.
Step-by-Step Waste Collection and Labeling Protocol
Adherence to a strict collection protocol is mandatory for regulatory compliance and safety.
Step 1: Container Selection Select a waste container that is in good condition, constructed of a material compatible with this compound, and equipped with a tight-fitting, threaded cap to prevent leaks and vapor release.[6]
Step 2: Labeling Proper labeling is non-negotiable and must be done before the first drop of waste is added.[6] The label must include:
-
The words "Hazardous Waste ".[9]
-
The full, unabbreviated chemical name: "This compound ".[6] If other halogenated wastes are added to the same container, their full names must also be listed.
-
An accurate indication of the volume or mass of the contents.[5]
Step 3: Waste Accumulation
-
Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep the waste container tightly closed at all times, except when actively adding waste.[6][9] This is critical to prevent the release of volatile organic compounds (VOCs) into the lab environment.
-
Do not mix with incompatible waste types, such as acids, bases, or strong oxidizing agents.[9]
Step 4: Arranging for Final Disposal Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. Disposal must be conducted through a licensed hazardous waste treatment and disposal facility in accordance with all federal, state, and local regulations.[2][3][4]
The Science of Disposal: High-Temperature Incineration
The industry-standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration.[4][5]
-
Mechanism: The process utilizes temperatures between 800°C and 1500°C to ensure the complete thermal oxidation of the organic material.[10] This extreme heat is necessary to break the stable carbon-chlorine bonds and destroy the aromatic ring structure, converting carbon and hydrogen to carbon dioxide and water.[10]
-
Byproduct Management: The chlorine atoms are primarily converted to hydrogen chloride (HCl) gas.[10] To prevent the release of this corrosive and toxic gas into the atmosphere, incinerators are legally required to have sophisticated air pollution control systems. These systems include a quench zone and scrubbers, which use an aqueous solution (often a base) to neutralize the HCl gas, converting it into salts and water.[4][10]
-
Preventing PICs: The high temperatures and controlled conditions are also crucial for preventing the formation of Products of Incomplete Combustion (PICs), which can include highly toxic and persistent pollutants like chlorinated benzenes, dioxins, and furans.[7][11]
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct responses to mitigate harm.
Spill Response:
-
Evacuate and Secure: Alert personnel in the immediate area. Remove all sources of ignition.[2]
-
Containment: For small spills, absorb the material using an inert absorbent like sand, vermiculite, or commercial sorbent pads.[4][8] For larger spills, create a dike to prevent spreading.[8]
-
Collection: Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your EHS department. For large or unmanageable spills, evacuate the area and contact emergency services.[6]
First-Aid Measures:
-
Ingestion: If swallowed, rinse the mouth with water and seek immediate medical help.[2] Do NOT induce vomiting.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[2][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[4] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2][4]
By understanding both the procedural steps and the scientific principles behind them, we can ensure the safe management and compliant disposal of this compound, upholding our commitment to a safe and sustainable research environment.
References
- Altarawneh, M., Dlugogorski, B.Z., Kennedy, E.M. and Mackie, J.C. (2009). Chloroaromatic formation in incineration processes. Progress in Energy and Combustion Science, 35(3), pp.245-274.
- National Center for Biotechnology Information (n.d.). This compound. PubChem.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32.
- Material Safety Data Sheet for 2-Ethylhexyl ester of 2-Methyl-4-chlorophenoxyacetic acid. (n.d.). Greenbook.net.
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- Bucknell University (2016). Hazardous Waste Segregation.
- Lin, C., et al. (1999). Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. OSTI.GOV.
- Google Patents (n.d.). Process for the incineration of chlorinated organic materials.
- Braun Research Group (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- California Code of Regulations (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw.
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Navigating the Safe Handling of Methyl 4-chlorophenylacetate: A Guide for Laboratory Professionals
For the researcher dedicated to advancing pharmaceutical and chemical synthesis, the introduction of a new reagent into a workflow is a moment of both opportunity and critical evaluation. Methyl 4-chlorophenylacetate, a key intermediate in the synthesis of various organic compounds, is one such reagent that requires a comprehensive understanding of its safe handling to ensure both personnel safety and experimental integrity.[1] This guide moves beyond a simple checklist, offering a deep dive into the causality behind the recommended safety protocols, grounded in the physicochemical properties of the compound and established laboratory safety principles.
Understanding the Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) as Acutely Toxic (Oral), Category 4.[2][3] This classification is the primary driver for the stringent handling protocols outlined below. The principal hazard statement associated with this compound is H302: Harmful if swallowed.[2][3] Additionally, it is often associated with skin, eye, and respiratory irritation.[4] A thorough understanding of these hazards is not merely a regulatory formality but the foundation of a proactive safety culture. The potential for harm necessitates a multi-layered approach to exposure prevention, encompassing engineering controls, personal protective equipment, and meticulous operational procedures.
Physicochemical Properties at a Glance
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. These properties influence its behavior in the laboratory environment and inform the selection of appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | [2][3] |
| Molecular Weight | 184.62 g/mol | [2][3] |
| Appearance | Clear, slightly yellow liquid | [1][5] |
| Boiling Point | 240.3 °C at 760 mmHg | [6] |
| Flash Point | 108.8 °C | [6] |
| Density | 1.197 g/cm³ |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical, non-negotiable aspect of handling this compound. The goal is to create a complete barrier between the researcher and the chemical, mitigating the risk of accidental exposure.
-
Eye and Face Protection: Given the risk of serious eye irritation, chemical safety goggles are mandatory.[4] In situations where splashing is a significant risk, such as during bulk transfers or reactions under pressure, the use of a full-face shield in conjunction with goggles is strongly recommended.[7]
-
Skin Protection:
-
Lab Coat: A standard, flame-resistant laboratory coat should be worn at all times. Ensure the coat is fully buttoned to provide maximum coverage of personal clothing.
-
Respiratory Protection:
-
General Use: In most laboratory settings where handling occurs in a certified chemical fume hood, respiratory protection is not typically required. The engineering controls of the fume hood are designed to keep vapor concentrations well below any potential exposure limits.
-
High-Risk Scenarios: In the absence of established occupational exposure limits for this compound, a conservative approach is warranted. For situations with a higher risk of aerosolization or vapor generation outside of a fume hood (e.g., large-scale transfers, spill cleanup), a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[7][10] The cartridge should be selected based on its suitability for organic vapors and should be part of a comprehensive respiratory protection program that includes fit testing and a cartridge change-out schedule.[11]
-
Operational Plan: From Receipt to Reaction
A meticulous, step-by-step approach to handling this compound minimizes the risk of exposure and ensures the integrity of your research.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use:
-
All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Use only compatible and clean glassware and equipment to prevent unwanted side reactions.
-
When transferring the liquid, do so carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.
-
Keep the container tightly sealed when not in use to prevent the release of vapors into the laboratory atmosphere.
Spill Management Workflow:
In the event of a spill, a calm and methodical response is crucial. The following workflow, visualized in the diagram below, outlines the essential steps for managing a spill of this compound.
Caption: Workflow for managing a spill of this compound.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step in its lifecycle in the laboratory. As a halogenated organic compound, it must be disposed of as hazardous waste.[4][13]
Key Disposal Principles:
-
Segregation: Never mix halogenated organic waste with non-halogenated waste streams.[13][14] This is crucial for proper and cost-effective disposal by licensed waste management facilities.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents, including "Hazardous Waste" and the full chemical name "this compound."
-
Containment: Use a designated, leak-proof, and sealable container for all waste.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
By adhering to these detailed safety and handling protocols, researchers can confidently and responsibly incorporate this compound into their work, fostering a safe and productive laboratory environment.
References
- Chemsrc. (2025, August 22). This compound | CAS#:52449-43-1.
- PubChem. (n.d.). This compound. National Institutes of Health.
- XIXISYS. (2025, October 19). GHS 11 (Rev.11) SDS Word 下载CAS: 52449-43-1 Name: this compound.
- Sihauli Chemicals Private Limited. (n.d.). Methyl-4-Chloro Phenyl Acetate Manufacturer & Exporter from India.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- 3M. (n.d.). 3M Respirator Selection Guide.
- Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- University Name. (n.d.). Hazardous Waste Segregation.
- U.S. Environmental Protection Agency. (n.d.). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse.
- 3M. (n.d.). Respirator Selection | Respiratory Protection.
- Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Gemplers Learning Hub.
- 3M. (n.d.). М 2004 Respirator Selection Guide.
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- University Name. (n.d.). Chemical Resistance of Gloves.pdf.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Kimberly-Clark. (n.d.). KIMBERLY-CLARK Nitrile Glove Chemical Resistance Guide*.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- Occupational Safety and Health Administration. (2021, January 29). METHYL CHLORIDE.
- WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
- New Jersey Department of Health. (n.d.). Common Name: METHYL ACETATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
